molecular formula C11H14N4 B1499334 (S)-6-(3-Methylpiperazin-1-yl)nicotinonitrile CAS No. 1057682-03-7

(S)-6-(3-Methylpiperazin-1-yl)nicotinonitrile

Cat. No.: B1499334
CAS No.: 1057682-03-7
M. Wt: 202.26 g/mol
InChI Key: USAKGOYBWIQOPV-VIFPVBQESA-N
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Description

(S)-6-(3-Methylpiperazin-1-yl)nicotinonitrile (CAS 1057682-03-7) is a chiral chemical building block of significant value in medicinal chemistry and pharmaceutical research. Its structure incorporates a stereospecific 3-methylpiperazine ring, which enables selective binding to biological targets and is frequently employed as a key synthetic intermediate in the development of kinase inhibitors for cancer treatment . Research also indicates its application in the discovery of central nervous system (CNS) active compounds, as the scaffold demonstrates an ability to cross the blood-brain barrier . Furthermore, this compound serves as a versatile precursor in the preparation of modulators for serotonin and dopamine receptors, supporting the investigation of novel therapeutics for neurological and psychiatric disorders . The compound has a molecular formula of C11H14N4 and a molecular weight of 202.26 g/mol . For product integrity, it is recommended to store the material in a dark place under an inert atmosphere at 2-8°C . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

6-[(3S)-3-methylpiperazin-1-yl]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4/c1-9-8-15(5-4-13-9)11-3-2-10(6-12)7-14-11/h2-3,7,9,13H,4-5,8H2,1H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USAKGOYBWIQOPV-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2=NC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CCN1)C2=NC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10657807
Record name 6-[(3S)-3-Methylpiperazin-1-yl]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1057682-03-7
Record name 6-[(3S)-3-Methylpiperazin-1-yl]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (S)-6-(3-Methylpiperazin-1-yl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical overview of (S)-6-(3-Methylpiperazin-1-yl)nicotinonitrile, a chiral heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The guide details its chemical properties, a validated synthetic protocol based on nucleophilic aromatic substitution, in-depth spectroscopic characterization, and a discussion of its potential applications as a scaffold for novel therapeutics, particularly in the realms of oncology and central nervous system (CNS) disorders. This whitepaper is intended for researchers, scientists, and drug development professionals seeking to leverage this molecule in their research endeavors.

Introduction and Molecular Overview

This compound is a substituted pyridine derivative characterized by a stereochemically defined methylpiperazine moiety at the C-6 position and a nitrile group at the C-3 position. The presence of both a chiral piperazine ring, a well-established pharmacophore, and a nicotinonitrile core makes this compound a valuable and versatile building block in the design of targeted therapeutics.[1] The piperazine scaffold is known to modulate pharmacokinetic properties such as solubility and basicity, while the nicotinonitrile group can participate in key hydrogen bonding interactions with biological targets.[1][2] This unique combination of structural features suggests its potential utility in developing selective kinase inhibitors and agents targeting CNS receptors.[3][4]

The fundamental properties of this molecule are summarized in the table below.

PropertyValueSource(s)
IUPAC Name (S)-6-(3-methylpiperazin-1-yl)pyridine-3-carbonitrileN/A
CAS Number 1057682-03-7[5]
Molecular Formula C₁₁H₁₄N₄[5]
Molecular Weight 202.26 g/mol [5]
SMILES N#CC1=CN=C(N2CNCC2)C=C1[5]
Appearance Off-white to light yellow solid (predicted)[6]

Physicochemical and Predicted Properties

While extensive experimental data for this specific enantiomer is not widely published, key properties can be reliably predicted based on its structure and data from its enantiomer, (R)-6-(3-methylpiperazin-1-yl)nicotinonitrile.

PropertyPredicted ValueNotesSource(s)
Boiling Point 400.6 ± 40.0 °CPredicted at 760 mmHg.[7]
Density 1.18 ± 0.1 g/cm³Predicted value.[7]
pKa 8.54 ± 0.40Predicted value, indicating basicity of the piperazine nitrogens.[7]
Storage 2–8 °C, under inert atmosphereRecommended for maintaining stability and preventing degradation.[8]

Solubility: Based on its structure, the compound is expected to be soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Its solubility in aqueous solutions is likely to be pH-dependent due to the basic nature of the piperazine ring.

Synthesis and Purification Workflow

The synthesis of this compound is most efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This well-established transformation involves the displacement of a halide from an electron-deficient aromatic ring by a nucleophile.[9] In this case, the pyridine ring of 6-chloronicotinonitrile is activated towards nucleophilic attack by the electron-withdrawing effect of the nitrile group and the ring nitrogen.

Synthesis_Workflow cluster_process Reaction cluster_product Product & Purification R1 6-Chloronicotinonitrile Reaction Nucleophilic Aromatic Substitution (SNAr) R1->Reaction R2 (S)-2-Methylpiperazine R2->Reaction Product This compound Reaction->Product Purification Column Chromatography Product->Purification

Caption: Synthetic workflow for this compound.

Causality Behind Experimental Choices
  • Choice of Halide: 6-Chloronicotinonitrile is a common and commercially available starting material. While a fluoro- or bromo- derivative could also be used, the chloro- derivative offers a good balance of reactivity and stability.

  • Base: A non-nucleophilic organic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) is included to scavenge the HCl generated during the reaction. This prevents the protonation of the piperazine nucleophile, which would render it unreactive.

  • Solvent: A polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is chosen to solubilize the reactants and facilitate the formation of the charged Meisenheimer intermediate, which is a key step in the SNAr mechanism.[5]

  • Temperature: Elevated temperatures (e.g., 80-120 °C) are typically required to overcome the activation energy associated with disrupting the aromaticity of the pyridine ring during the initial nucleophilic attack.

Step-by-Step Synthesis Protocol

Materials:

  • 6-Chloronicotinonitrile

  • (S)-2-Methylpiperazine

  • Diisopropylethylamine (DIPEA)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 6-chloronicotinonitrile (1.0 eq) in anhydrous DMSO, add (S)-2-methylpiperazine (1.1 eq) followed by DIPEA (2.0 eq).

  • Stir the reaction mixture at 100 °C under an inert nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

Spectroscopic Characterization (Theoretical)

While experimental spectra are not publicly available, a theoretical analysis based on the molecule's structure allows for the prediction of its key spectroscopic features. This serves as a guide for researchers in confirming the identity and purity of the synthesized compound.

Chemical_Structure cluster_structure This compound mol

Sources

An In-Depth Technical Guide to (S)-6-(3-Methylpiperazin-1-yl)nicotinonitrile: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-6-(3-Methylpiperazin-1-yl)nicotinonitrile is a chiral heterocyclic compound featuring a nicotinonitrile core linked to a stereochemically defined 3-methylpiperazine moiety. This structural motif is of significant interest to the pharmaceutical and medicinal chemistry communities due to its prevalence in a range of biologically active agents. This technical guide provides a comprehensive overview of the synthesis, purification, analytical characterization, and potential therapeutic applications of this compound. Drawing upon established methodologies for related compounds, we present detailed experimental protocols for its preparation and analysis. Furthermore, we explore its potential as a scaffold for the development of novel kinase inhibitors for oncology and as a modulator of central nervous system targets, providing protocols for initial biological screening. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel small molecule therapeutics.

Introduction: The Significance of the Piperazine-Nicotinonitrile Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs. Its basic nitrogen atoms allow for favorable interactions with biological targets and can be readily modified to tune pharmacokinetic properties. When coupled with a nicotinonitrile moiety, a versatile pharmacophore known for its role in kinase binding and other enzymatic interactions, the resulting molecule presents a compelling starting point for drug discovery programs.

The stereochemistry of the 3-methylpiperazine substituent is of critical importance. The "(S)" configuration introduces a specific three-dimensional architecture that can lead to enhanced potency and selectivity for a given biological target compared to its racemic or (R)-enantiomeric counterparts. The methyl group can provide beneficial steric interactions within a binding pocket, potentially leading to improved target engagement and a more desirable pharmacological profile.

While the specific biological targets of this compound are not extensively reported in publicly available literature, the structural alerts within the molecule strongly suggest two primary avenues for investigation:

  • Oncology: As a potential kinase inhibitor. The nicotinonitrile group is a known hinge-binding motif for many kinases, and the piperazine moiety can be tailored to interact with the solvent-exposed region of the ATP-binding pocket.

  • Central Nervous System (CNS) Disorders: Arylpiperazine derivatives are well-established modulators of various CNS receptors, including serotonergic and dopaminergic systems.[1]

This guide will therefore explore the compound from both of these perspectives, providing the necessary technical details for its synthesis, characterization, and preliminary biological evaluation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource(s)
CAS Number 1057682-03-7[2]
Molecular Formula C₁₁H₁₄N₄[2]
Molecular Weight 202.26 g/mol [2]
Predicted Boiling Point 400.6 ± 40.0 °C[3]
Predicted Density 1.18 ± 0.1 g/cm³[3]
Predicted pKa 8.54 ± 0.40[3]
SMILES N#CC1=CN=C(N2CNCC2)C=C1[2]
Storage Conditions 2-8°C, under inert gas (Nitrogen or Argon)[3]

Synthesis and Purification

The synthesis of this compound is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the coupling of a suitable halonicotinonitrile with the chiral (S)-3-methylpiperazine synthon. The overall synthetic workflow is depicted below.

Synthesis_Workflow cluster_0 Synthesis of (S)-3-Methylpiperazine Precursor cluster_1 Synthesis of Halonicotinonitrile cluster_2 Final Assembly and Deprotection S_Methylpiperazine (S)-2-Methylpiperazine Boc_Protection Boc Protection (Boc)₂O, DCM S_Methylpiperazine->Boc_Protection S_Boc_Methylpiperazine (S)-1-Boc-3-methylpiperazine Boc_Protection->S_Boc_Methylpiperazine S_Boc_Methylpiperazine_c (S)-1-Boc-3-methylpiperazine Nicotinamide_N_Oxide Nicotinamide-1-oxide Chlorination Chlorination PCl₅, POCl₃ Nicotinamide_N_Oxide->Chlorination Chloronicotinonitrile 6-Chloronicotinonitrile Chlorination->Chloronicotinonitrile Chloronicotinonitrile_c 6-Chloronicotinonitrile SNAr_Reaction SNAr Coupling Base (e.g., K₂CO₃), Solvent (e.g., DMF) S_Boc_Methylpiperazine_c->SNAr_Reaction Chloronicotinonitrile_c->SNAr_Reaction Boc_Protected_Product Boc-protected intermediate SNAr_Reaction->Boc_Protected_Product Deprotection Acidic Deprotection (e.g., TFA or HCl in Dioxane) Boc_Protected_Product->Deprotection Final_Product This compound Deprotection->Final_Product Purification Purification (Column Chromatography) Final_Product->Purification

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol for Synthesis

Part A: Synthesis of (S)-1-Boc-3-methylpiperazine [4]

  • To a solution of (S)-2-methylpiperazine (1.0 eq) in dichloromethane (DCM) at 0 °C, add di-tert-butyl dicarbonate ((Boc)₂O, 1.05 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with deionized water.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (S)-1-Boc-3-methylpiperazine.

Part B: Synthesis of 6-Chloronicotinonitrile

This procedure involves hazardous reagents and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Combine nicotinamide-1-oxide (1.0 eq) and phosphorus pentachloride (PCl₅, 1.4 eq) in a round-bottom flask.[5]

  • Slowly add phosphorus oxychloride (POCl₃) with shaking.[5]

  • Heat the mixture to 100 °C and then reflux at 115-120 °C for 1.5 hours.[5]

  • Cool the reaction mixture and remove excess POCl₃ by distillation under reduced pressure.[5]

  • Carefully pour the residue onto crushed ice.

  • Adjust the pH with a base (e.g., NaOH solution) and filter the crude product.

  • Purify the crude solid by recrystallization or column chromatography to obtain 6-chloronicotinonitrile.

Part C: Coupling and Deprotection to Yield this compound

  • To a solution of 6-chloronicotinonitrile (1.0 eq) and (S)-1-Boc-3-methylpiperazine (1.1 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 2.0 eq).

  • Heat the reaction mixture at 80-100 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude Boc-protected intermediate can be purified by column chromatography or taken directly to the next step.

  • Dissolve the crude Boc-protected intermediate in a suitable solvent (e.g., DCM or 1,4-dioxane).

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in 1,4-dioxane.

  • Stir the reaction at room temperature until deprotection is complete (monitor by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a base (e.g., saturated sodium bicarbonate solution) and extract with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify the crude product by column chromatography (silica gel, eluting with a gradient of methanol in DCM) to afford the final product, this compound.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compound.

High-Performance Liquid Chromatography (HPLC)

A robust HPLC method is crucial for assessing the purity of the final compound and for chiral separation to determine the enantiomeric excess (% ee).

Protocol for Achiral Purity Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid or trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Protocol for Chiral Separation (to determine % ee):

  • Column: A polysaccharide-based chiral stationary phase (CSP) is recommended, such as cellulose tris(3,5-dichlorophenylcarbamate) coated on silica gel (e.g., Chiralpak IC).[6][7]

  • Mobile Phase: A mixture of n-hexane and isopropanol with a small amount of a basic modifier like diethylamine (DEA) (e.g., Hexane:IPA:DEA 80:20:0.1 v/v/v). The exact ratio should be optimized for best resolution.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for structural elucidation.

  • ¹H NMR: The proton NMR spectrum will confirm the presence of the nicotinonitrile and methylpiperazine moieties. Key signals to expect include the aromatic protons of the pyridine ring, the methyl doublet of the 3-methylpiperazine, and the various methylene protons of the piperazine ring.

  • ¹³C NMR: The carbon NMR spectrum will show the characteristic signals for the nitrile carbon, the aromatic carbons, the methyl carbon, and the aliphatic carbons of the piperazine ring.

  • 2D NMR (COSY, HSQC, HMBC): These experiments can be used to definitively assign all proton and carbon signals and confirm the connectivity of the molecule.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized compound by providing a highly accurate mass measurement of the molecular ion.

Potential Therapeutic Applications and Biological Evaluation

As previously mentioned, the structure of this compound suggests potential applications in oncology and CNS disorders. Below are representative protocols for the initial biological evaluation of this compound in these contexts.

As a Potential Kinase Inhibitor in Oncology

The nicotinonitrile scaffold is a known hinge-binder in many protein kinases. The (S)-methylpiperazine moiety can be explored for its interactions in the solvent-exposed region, potentially conferring selectivity.

In Vitro Kinase Inhibition Assay (Luminescence-Based) [8]

This assay measures the amount of ADP produced in a kinase reaction, which is indicative of kinase activity.

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of selected kinases.

  • Materials:

    • Recombinant kinases of interest (e.g., members of the tyrosine kinase or serine/threonine kinase families).

    • Corresponding kinase substrates.

    • ATP.

    • This compound.

    • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar.

    • White, opaque 384-well plates.

  • Procedure:

    • Prepare a stock solution of the test compound in 100% DMSO and create a serial dilution series.

    • In a 384-well plate, add the serially diluted compound or DMSO control.

    • Add the kinase to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Incubate at 30°C for 1 hour.

    • Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ reagents according to the manufacturer's protocol.

    • Measure luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Kinase_Assay_Workflow Start Prepare Serial Dilution of Compound Add_Compound Add Compound/DMSO to 384-well Plate Start->Add_Compound Add_Kinase Add Kinase (Incubate 10 min) Add_Compound->Add_Kinase Start_Reaction Add Substrate/ATP (Incubate 60 min at 30°C) Add_Kinase->Start_Reaction Stop_Reaction Add ADP-Glo™ Reagent (Incubate 40 min) Start_Reaction->Stop_Reaction Detect_Signal Add Kinase Detection Reagent (Incubate 30 min) Stop_Reaction->Detect_Signal Read_Plate Measure Luminescence Detect_Signal->Read_Plate Analyze_Data Calculate IC₅₀ Read_Plate->Analyze_Data

Caption: Workflow for an in vitro kinase inhibition assay.

Cell-Based Antiproliferative Assay (MTT Assay) [6][9]

  • Objective: To assess the effect of this compound on the proliferation of cancer cell lines.

  • Materials:

    • Cancer cell lines of interest (e.g., breast, lung, colon cancer cell lines).

    • Complete cell culture medium.

    • This compound.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization solution (e.g., DMSO).

    • 96-well plates.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound for 72 hours.

    • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the DMSO-treated control and determine the GI₅₀ (concentration for 50% growth inhibition) value.

As a Potential CNS-Active Agent

Arylpiperazine derivatives are known to interact with a variety of CNS targets. An initial assessment of the potential CNS activity of this compound can be performed using in vitro receptor binding assays and in vivo behavioral models.

In Vitro Receptor Binding Assay

  • Objective: To determine the binding affinity of the compound for a panel of CNS receptors (e.g., serotonin 5-HT₁ₐ, 5-HT₂ₐ, dopamine D₂, etc.).

  • Procedure: This is typically performed using commercially available kits or services that utilize cell membranes expressing the receptor of interest and a radiolabeled ligand. The test compound is incubated with the membranes and the radioligand, and its ability to displace the radioligand is measured. The results are expressed as the Kᵢ (inhibition constant).

In Vivo Behavioral Models (Rodent)

  • Objective: To assess the in vivo effects of the compound on behavior, which may indicate anxiolytic, antidepressant, or antipsychotic properties.

  • Examples of Models:

    • Forced Swim Test (FST) and Tail Suspension Test (TST): To evaluate potential antidepressant activity.[10]

    • Elevated Plus Maze (EPM): To assess potential anxiolytic or anxiogenic effects.

    • Locomotor Activity: To measure general effects on activity and potential sedative or stimulant properties.

  • General Procedure:

    • Administer the test compound to rodents at various doses.

    • After a specified pretreatment time, place the animals in the respective apparatus.

    • Record and analyze relevant behavioral parameters (e.g., immobility time in the FST, time spent in open arms of the EPM).

Conclusion and Future Directions

This compound represents a valuable chiral building block for drug discovery. Its synthesis is achievable through standard organic chemistry techniques, and its purity and stereochemical integrity can be rigorously assessed using modern analytical methods. Based on its structural features, this compound holds promise as a scaffold for the development of novel kinase inhibitors and CNS-active agents.

The experimental protocols provided in this guide offer a solid foundation for researchers to synthesize, characterize, and perform initial biological screening of this compound. Future work should focus on screening this molecule against a broad panel of kinases and CNS receptors to identify its primary biological target(s). Once a primary target is identified, further structure-activity relationship (SAR) studies can be undertaken to optimize its potency and selectivity, ultimately leading to the development of novel therapeutic candidates.

References

  • Journal of Pharmaceutical and Biomedical Analysis. (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • Cuestiones de Fisioterapia. (2024). Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. [Link]

  • Organic Syntheses. 2-chloronicotinonitrile. [Link]

  • Mini Reviews in Medicinal Chemistry. (2019). Coumarin-piperazine Derivatives as Biologically Active Compounds. [Link]

Sources

(S)-6-(3-Methylpiperazin-1-yl)nicotinonitrile mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of PF-06447475, a potent, selective, and brain-penetrant inhibitor of Leucine-rich repeat kinase 2 (LRRK2). Mutations and overactivity of LRRK2 are strongly implicated in the pathogenesis of Parkinson's disease (PD), making it a key therapeutic target. This document will delve into the molecular interactions of PF-06447475 with LRRK2, its impact on downstream signaling pathways, and the cellular consequences of its inhibitory action. Detailed experimental protocols and data are presented to provide researchers, scientists, and drug development professionals with a thorough understanding of this important research compound.

Introduction: The Role of LRRK2 in Neurodegeneration

Leucine-rich repeat kinase 2 (LRRK2) is a large, multidomain protein that functions as a serine/threonine kinase.[1] Gain-of-function mutations in the LRRK2 gene are the most common genetic cause of both familial and sporadic Parkinson's disease.[1] The G2019S mutation, located within the kinase domain, is the most prevalent and leads to increased kinase activity.[1] This aberrant kinase activity is believed to contribute to the neurodegenerative process through various mechanisms, including disruption of autophagy, lysosomal function, and mitochondrial health, as well as promoting neuroinflammation.[2][3] Therefore, the inhibition of LRRK2 kinase activity presents a promising therapeutic strategy for Parkinson's disease and other related neurodegenerative disorders.[1]

PF-06447475: A Potent and Selective LRRK2 Inhibitor

PF-06447475 is a small molecule inhibitor designed for high potency and selectivity against LRRK2.[4][5] Its chemical name is 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile.[3][5] The compound exhibits excellent brain penetrance, a critical feature for targeting neurological diseases.[2][4][5]

Potency and Selectivity

In vitro biochemical assays have demonstrated the high potency of PF-06447475.

Assay Type Target IC50
Cell-free assayLRRK23 nM[4][5]
Cell-free assayG2019S LRRK211 nM[4]
Macrophage (Raw264.7) cell-based assayEndogenous LRRK2<10 nM[4]

Table 1: In vitro potency of PF-06447475 against wild-type and mutant LRRK2.

The selectivity of PF-06447475 is a key attribute, minimizing off-target effects. It has been profiled against a broad panel of kinases, showing a high degree of specificity for LRRK2.

Mechanism of Action: Direct Inhibition of LRRK2 Kinase Activity

PF-06447475 exerts its therapeutic effects by directly binding to the ATP-binding pocket of the LRRK2 kinase domain.[6] This competitive inhibition prevents the phosphorylation of LRRK2 itself (autophosphorylation) and its downstream substrates.

Molecular Interaction

Computational docking studies and structural analyses indicate that PF-06447475 forms strong interactions within the active site of the LRRK2 kinase.[6] These interactions stabilize the inhibitor within the ATP pocket, effectively blocking the access of ATP and thereby inhibiting the phosphotransfer reaction.

Impact on LRRK2 Phosphorylation

A primary and measurable indicator of LRRK2 kinase activity in cellular and in vivo models is the phosphorylation of serine residue 935 (pS935).[4][7] Treatment with PF-06447475 leads to a significant and dose-dependent reduction in pS935-LRRK2 levels.[3][4]

LRRK2_Inhibition cluster_0 LRRK2 Kinase Domain ATP ATP LRRK2 Active LRRK2 ATP->LRRK2 Binds to active site Substrate Substrate (e.g., Rab GTPases) pSubstrate Phosphorylated Substrate LRRK2->pSubstrate Phosphorylates Inactive_LRRK2 Inactive LRRK2 PF06447475 PF-06447475 PF06447475->Inactive_LRRK2 Binds to ATP pocket

Diagram 1: Competitive inhibition of LRRK2 by PF-06447475.

Cellular and In Vivo Effects of LRRK2 Inhibition by PF-06447475

The inhibition of LRRK2 kinase activity by PF-06447475 translates into significant neuroprotective effects in various preclinical models.

Attenuation of Neurodegeneration

In models of Parkinson's disease, PF-06447475 has demonstrated the ability to protect dopaminergic neurons from degeneration. For instance, in rats expressing the G2019S-LRRK2 mutation and overexpressing α-synuclein, oral administration of PF-06447475 prevented the loss of dopaminergic neurons in the substantia nigra and striatum.[2][5]

Reduction of Neuroinflammation

Neuroinflammation is a key component of Parkinson's disease pathology. PF-06447475 treatment has been shown to reduce the neuroinflammatory response associated with G2019S-LRRK2 expression.[4][5] Specifically, it decreases the number of activated microglia (CD68-positive cells) in the substantia nigra.[5]

Rescue of Cellular Deficits

At the cellular level, PF-06447475 has been shown to rescue phenotypes associated with LRRK2 hyperactivity. In astrocytes with LRRK2 mutations, the compound reverses defects in lysosomal morphology and function.[4] Furthermore, in neuronal-like cells exposed to oxidative stress, PF-06447475 protects against rotenone-induced apoptosis by abolishing the generation of reactive oxygen species (ROS) and reversing markers of programmed cell death.[3]

Cellular_Effects cluster_pathology Pathological Consequences cluster_outcomes Therapeutic Outcomes LRRK2 Hyperactive LRRK2 (e.g., G2019S mutation) Neuroinflammation Neuroinflammation LRRK2->Neuroinflammation Lysosomal_Dysfunction Lysosomal Dysfunction LRRK2->Lysosomal_Dysfunction Mitochondrial_Stress Mitochondrial Stress LRRK2->Mitochondrial_Stress PF06447475 PF-06447475 PF06447475->LRRK2 Inhibits Neuronal_Death Dopaminergic Neuronal Death Neuroinflammation->Neuronal_Death Reduced_Inflammation Reduced Neuroinflammation Lysosomal_Dysfunction->Neuronal_Death Restored_Lysosomes Restored Lysosomal Function Mitochondrial_Stress->Neuronal_Death Protected_Mitochondria Mitochondrial Protection Neuroprotection Neuroprotection

Diagram 2: Cellular consequences of LRRK2 inhibition by PF-06447475.

Experimental Protocols

In Vitro LRRK2 Kinase Inhibition Assay

Objective: To determine the IC50 of PF-06447475 against LRRK2.

Methodology:

  • A cell-free kinase assay is performed using recombinant human LRRK2 protein.

  • A synthetic peptide substrate is used for the kinase reaction.

  • The reaction is initiated by the addition of ATP.

  • PF-06447475 is added at varying concentrations.

  • The amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence or luminescence).

  • IC50 values are calculated by fitting the data to a dose-response curve.

Western Blot for pS935-LRRK2

Objective: To assess the in-cell potency of PF-06447475.

Methodology:

  • Culture cells expressing LRRK2 (e.g., Raw264.7 macrophages or transfected cell lines).

  • Treat cells with a range of PF-06447475 concentrations for a specified time.

  • Lyse the cells and collect the protein lysates.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against pS935-LRRK2 and total LRRK2.

  • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

  • Quantify band intensities to determine the ratio of pS935-LRRK2 to total LRRK2.

Western_Blot_Workflow Cell_Culture 1. Cell Culture (LRRK2-expressing cells) Treatment 2. Treatment with PF-06447475 Cell_Culture->Treatment Lysis 3. Cell Lysis Treatment->Lysis SDS_PAGE 4. SDS-PAGE Lysis->SDS_PAGE Transfer 5. Western Transfer SDS_PAGE->Transfer Probing 6. Antibody Probing (pS935 & Total LRRK2) Transfer->Probing Detection 7. Detection & Quantification Probing->Detection

Diagram 3: Workflow for assessing pS935-LRRK2 levels by Western Blot.

Conclusion

PF-06447475 is a highly potent and selective LRRK2 kinase inhibitor with significant potential as a research tool and a therapeutic agent for Parkinson's disease. Its mechanism of action is centered on the direct inhibition of LRRK2 kinase activity, leading to the attenuation of downstream pathological events, including neuroinflammation and neuronal death. The robust preclinical data supporting its neuroprotective effects underscore the promise of LRRK2 inhibition as a disease-modifying strategy for neurodegenerative disorders.

References

  • Patsnap Synapse. PF-06447475 - Drug Targets, Indications, Patents. [Link]

  • Dove Medical Press. LRRK2 inhibitors and their potential in the treatment of Parkinson's disease. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. PF-06447475 | Ligand page. [Link]

  • Mendivil-Perez M, et al. Neuroprotective Effect of the LRRK2 Kinase Inhibitor PF-06447475 in Human Nerve-Like Differentiated Cells Exposed to Oxidative Stress Stimuli: Implications for Parkinson's Disease. Neurochem Res. 2016 Oct;41(10):2675-2692. [Link]

  • Arctom. (S)-6-(3-METHYLPIPERAZIN-1-YL)NICOTINONITRILE. [Link]

  • ResearchGate. LRRK2 inhibitor ATP and PF-06447475 bind to the active ATP pocket of... [Link]

  • MDPI. LRRK2 Inhibition by PF06447475 Antagonist Modulates Early Neuronal Damage after Spinal Cord Trauma. [Link]

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The Strategic Role of (S)-6-(3-Methylpiperazin-1-yl)nicotinonitrile in Targeting the PI3K/mTOR Axis: A Guide to the Biological Activity of Gedatolisib

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of the biological significance of the chiral synthetic intermediate, (S)-6-(3-Methylpiperazin-1-yl)nicotinonitrile. While this compound itself is not a therapeutic agent, its critical role as a structural cornerstone in the synthesis of the potent dual phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitor, Gedatolisib (PF-05212384), places it at the forefront of modern oncology research. This document will elucidate the biological targets and mechanism of action of Gedatolisib, thereby highlighting the therapeutic relevance of its key building block.

Introduction: From a Chiral Intermediate to a Dual-Pathway Inhibitor

The development of targeted cancer therapies has revolutionized the landscape of oncology. A pivotal strategy in this domain is the inhibition of key signaling pathways that drive tumor growth and survival. The PI3K/AKT/mTOR pathway is one of the most frequently dysregulated signaling cascades in human malignancies, making it a prime target for therapeutic intervention.[1][2][3]

This compound is a chiral piperazine-containing nicotinonitrile derivative. Its significance in medicinal chemistry lies in its utility as a key intermediate in the synthesis of complex bioactive molecules. The specific stereochemistry and reactive nitrile group of this compound make it an ideal synthon for constructing molecules designed to fit into the ATP-binding pockets of kinases. One of the most prominent molecules synthesized from this intermediate is Gedatolisib, an investigational drug that has shown significant promise in clinical trials for various cancers.[4][5][6]

Gedatolisib: A Potent Dual Inhibitor of PI3K and mTOR

Gedatolisib (PF-05212384) is a small molecule that acts as a dual inhibitor, targeting two critical nodes in the PI3K/AKT/mTOR signaling pathway: PI3K and mTOR.[4][7][8] This dual-targeting approach offers a more comprehensive blockade of the pathway compared to inhibitors that target a single kinase.[7]

The PI3K/AKT/mTOR Signaling Pathway: A Central Regulator of Cell Fate

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling network that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[2][3] Dysregulation of this pathway, often through mutations in key components like PIK3CA, is a hallmark of many cancers.[1]

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation RAS RAS RAS->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation TSC TSC1/2 AKT->TSC Inhibition Survival Cell Survival AKT->Survival Rheb Rheb-GTP TSC->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 Activation S6K p70S6K mTORC1->S6K Phosphorylation fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylation CellPro Cell Growth & Proliferation S6K->CellPro fourEBP1->CellPro mTORC2 mTORC2 mTORC2->AKT Phosphorylation

Figure 1: Simplified PI3K/AKT/mTOR signaling pathway.

Biological Targets of Gedatolisib

Gedatolisib is a pan-class I PI3K and mTOR kinase inhibitor.[7] This means it targets all four isoforms of the class I PI3K catalytic subunit (p110α, p110β, p110γ, and p110δ) as well as the kinase domains of both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2).[7]

TargetIsoforms/Complexes InhibitedRole in Cancer
PI3K p110α, p110β, p110γ, p110δClass I PI3Ks are frequently activated in cancer through mutations or upstream signaling, leading to increased cell proliferation, survival, and metabolic reprogramming.[1] Different isoforms can have distinct roles in different tumor types.
mTOR mTORC1, mTORC2mTOR is a central regulator of cell growth and metabolism. mTORC1 controls protein synthesis, while mTORC2 is involved in cell survival and cytoskeletal organization. Both are often hyperactivated in cancer.[2][4]

Table 1: Primary Biological Targets of Gedatolisib.

The dual inhibition of both PI3K and mTOR by Gedatolisib is believed to be more effective than targeting either kinase alone.[7] Inhibition of mTORC1 can lead to a feedback activation of the PI3K pathway; by simultaneously inhibiting PI3K, Gedatolisib can overcome this resistance mechanism.[7]

Mechanism of Action of Gedatolisib

Gedatolisib functions as an ATP-competitive inhibitor of the PI3K and mTOR kinases. By binding to the ATP-binding pocket of these enzymes, it prevents the phosphorylation of their downstream substrates, thereby blocking signal transduction.[8] This leads to a reduction in cell growth, proliferation, and survival, and can induce apoptosis (programmed cell death) in cancer cells that are dependent on the PI3K/mTOR pathway.[9]

Gedatolisib_MoA Gedatolisib Gedatolisib (PF-05212384) PI3K PI3K (p110α, β, γ, δ) Gedatolisib->PI3K Inhibition mTOR mTOR (mTORC1 & mTORC2) Gedatolisib->mTOR Inhibition AKT_phos Reduced AKT Phosphorylation PI3K->AKT_phos S6K_phos Reduced S6K Phosphorylation mTOR->S6K_phos fourEBP1_phos Reduced 4E-BP1 Phosphorylation mTOR->fourEBP1_phos Survival Decreased Cell Survival AKT_phos->Survival Proliferation Decreased Cell Proliferation S6K_phos->Proliferation fourEBP1_phos->Proliferation Apoptosis Induction of Apoptosis Survival->Apoptosis

Figure 2: Mechanism of Action of Gedatolisib.

Clinical Development and Therapeutic Applications

Gedatolisib is being investigated in numerous clinical trials for a variety of solid tumors, with a particular focus on breast cancer.[5][10] It is often evaluated in combination with other anti-cancer agents, such as endocrine therapies and CDK4/6 inhibitors, to enhance its therapeutic efficacy.[11][12] Clinical studies have explored its potential in hormone receptor-positive (HR+), HER2-negative advanced breast cancer, as well as other malignancies like lung, pancreatic, and head and neck cancers.[5]

Experimental Protocols for Target Validation

The identification and validation of PI3K/mTOR inhibitors like Gedatolisib rely on a suite of in vitro and in vivo assays. Below are representative protocols for key experiments.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of PI3K and mTOR.

Protocol:

  • Reagents: Recombinant human PI3K and mTOR kinases, ATP, kinase-specific substrate (e.g., PIP2 for PI3K), detection antibody, and the test compound (Gedatolisib).

  • Procedure: a. Prepare a dilution series of Gedatolisib. b. In a 96-well plate, add the kinase, substrate, and Gedatolisib at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and detect the amount of phosphorylated substrate using a suitable method (e.g., ELISA, fluorescence polarization).

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the Gedatolisib concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cellular Proliferation Assay

This assay assesses the effect of the compound on the growth of cancer cell lines.

Protocol:

  • Cell Lines: Use cancer cell lines with known PI3K/mTOR pathway activation status (e.g., MCF-7, a breast cancer cell line with a PIK3CA mutation).

  • Procedure: a. Seed the cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with a dilution series of Gedatolisib. c. Incubate for a period of time that allows for cell division (e.g., 72 hours). d. Measure cell viability using a colorimetric or fluorometric assay (e.g., MTT, CellTiter-Glo).

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to untreated controls and determine the GI50 value (the concentration of inhibitor required to inhibit cell growth by 50%).

Western Blot Analysis of Pathway Modulation

This technique is used to confirm that the compound is inhibiting the intended targets within the cell.

Protocol:

  • Cell Treatment: Treat cancer cells with Gedatolisib at various concentrations for a defined period (e.g., 2-24 hours).

  • Protein Extraction: Lyse the cells to extract total protein.

  • SDS-PAGE and Western Blotting: a. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). b. Transfer the proteins to a membrane (e.g., PVDF). c. Probe the membrane with primary antibodies specific for phosphorylated and total forms of key pathway proteins (e.g., p-AKT, AKT, p-S6K, S6K). d. Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.

  • Detection: Visualize the protein bands using a chemiluminescent substrate.

  • Analysis: A decrease in the ratio of phosphorylated to total protein for downstream effectors of PI3K and mTOR indicates target engagement and inhibition.

Western_Blot_Workflow Cell_Culture Cancer Cell Culture Treatment Treat with Gedatolisib Cell_Culture->Treatment Lysis Cell Lysis & Protein Extraction Treatment->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Probing Antibody Probing (e.g., p-AKT, AKT) Transfer->Probing Detection Chemiluminescent Detection Probing->Detection Analysis Data Analysis Detection->Analysis

Figure 3: Experimental workflow for Western Blot analysis.

Conclusion

This compound serves as a testament to the importance of chiral building blocks in the synthesis of sophisticated and highly targeted therapeutic agents. Its incorporation into the structure of Gedatolisib has enabled the development of a potent dual PI3K/mTOR inhibitor with significant potential in the treatment of various cancers. The comprehensive blockade of the PI3K/AKT/mTOR pathway by Gedatolisib underscores a promising strategy to overcome resistance mechanisms and improve patient outcomes in oncology. Continued research into the clinical applications of Gedatolisib will further solidify the therapeutic relevance of its key synthetic precursor.

References

  • Celcuity. Gedatolisib. [Link]

  • Wikipedia. Gedatolisib. [Link]

  • Clinicaltrials.eu. Gedatolisib – Application in Therapy and Current Clinical Research. [Link]

  • Patsnap Synapse. What is Gedatolisib used for? [Link]

  • Janku, F., et al. (2018). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. JAMA Oncology, 4(12), 1735-1736. [Link]

  • National Cancer Institute. Clinical Trials Using Gedatolisib. [Link]

  • Wikipedia. Phosphoinositide 3-kinase inhibitor. [Link]

  • Townsend Letter. Natural mTOR/PI3K Inhibitors in Cancer Therapy. [Link]

  • Rodon, J., et al. (2013). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. Journal of the National Cancer Institute, 105(11), 774-786. [Link]

  • Li, B., et al. (2020). New and Practical Synthesis of Gedatolisib. Organic Process Research & Development, 24(12), 2901-2907. [Link]

  • National Center for Biotechnology Information. Gedatolisib. PubChem Compound Summary for CID 44516953. [Link]

  • My Cancer Genome. gedatolisib. [Link]

  • Xu, G., et al. (2022). Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. Frontiers in Pharmacology, 13, 888942. [Link]

  • National Cancer Institute. Definition of gedatolisib. NCI Drug Dictionary. [Link]

  • Joint Clinical Trials Office. A Phase 3, Open-Label, Randomized, 2 Part Study Comparing Gedatolisib in Combination with Palbociclib & Fulvestrant to SoC Therapies in Patients with HR+ HER2- Advanced Breast Cancer Previously Treated with a CDK4/6 Inhibitor with Non-Steroidal AI Therapy. [Link]

  • OncLive. Gedatolisib Displays Early Efficacy in mCRPC and Pretreated HER2+ Breast Cancer. [Link]

  • ClinicalTrials.gov. Phase 3 Study of Gedatolisib as First-Line Treatment for Patients With HR-Positive, HER2-Negative Advanced Breast Cancer (VIKTORIA-2). [Link]

  • Costa, C. M. X., et al. (2023). Design, Synthesis and Phenotypic Profiling of Simplified Gedatolisib Analogues. Pharmaceuticals (Basel, Switzerland), 16(2), 209. [Link]

  • Costa, C. M. X., et al. (2023). Design, Synthesis and Phenotypic Profiling of Simplified Gedatolisib Analogues. Pharmaceuticals (Basel, Switzerland), 16(2), 209. [Link]

  • Rossetti, S., et al. (2022). Functional Analysis of the PI3K/AKT/mTOR Pathway Inhibitor, Gedatolisib, Plus Fulvestrant with and Without Palbociclib in Breast Cancer Models. Cancers, 14(19), 4843. [Link]

  • Rossetti, S., et al. (2022). Abstract PO1-24-04: Gedatolisib, a pan-PI3K/mTOR inhibitor, shows superior potency and efficacy relative to other PI3K/AKT/mTOR pathway inhibitors in breast cancer models. Cancer Research, 82(4_Supplement), PO1-24-04. [Link]

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A Comprehensive Technical Guide to (S)-6-(3-Methylpiperazin-1-yl)nicotinonitrile: A Key Intermediate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Chiral Synthon

(S)-6-(3-Methylpiperazin-1-yl)nicotinonitrile is a chiral heterocyclic compound that has emerged as a critical building block in the synthesis of advanced pharmaceutical agents. Its structure, combining a nicotinonitrile scaffold with a stereochemically defined methylpiperazine moiety, makes it a highly valuable intermediate, particularly in the development of targeted cancer therapies. This guide provides an in-depth exploration of its synthesis, chemical properties, and its pivotal role in the creation of the dual PI3K/mTOR inhibitor, Gedatolisib (PF-05212384).

Physicochemical Properties and Structural Attributes

A clear understanding of the physicochemical properties of this compound is fundamental for its application in multi-step organic synthesis and for ensuring the quality of the final active pharmaceutical ingredient (API).

PropertyValueSource
CAS Number 1057682-03-7[1]
Molecular Formula C₁₁H₁₄N₄[1]
Molecular Weight 202.26 g/mol [1]
Appearance White to off-white solid[2]
Storage 2-8°C, in a dark, inert atmosphere[2]

The chirality introduced by the (S)-methyl group on the piperazine ring is a key feature of this molecule. This stereocenter is often crucial for achieving selective and high-affinity binding to the target enzyme, thereby enhancing the efficacy and reducing off-target effects of the final drug product.[3]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a multi-step process that requires careful control of stereochemistry and reaction conditions. The following protocol is a representative synthesis, compiled from established methodologies for similar chemical transformations.

Part 1: Preparation of the Chiral Intermediate: (S)-1-N-Boc-2-methylpiperazine

The synthesis begins with the protection of the commercially available (S)-2-methylpiperazine. The tert-butoxycarbonyl (Boc) group is an ideal choice for this purpose as it is stable under a variety of reaction conditions and can be removed under mild acidic conditions.[4]

Experimental Protocol:

  • Reaction Setup: A solution of (S)-2-methylpiperazine (1 equivalent) is prepared in a suitable aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

  • Deprotonation: The solution is cooled, and a strong base, such as n-butyllithium (n-BuLi), is added dropwise to deprotonate one of the amine groups.

  • Silylation (Optional but Recommended): To enhance regioselectivity, a silylating agent like tert-butyldimethylsilyl chloride (TBDMSCl) can be added.

  • Boc Protection: Di-tert-butyl dicarbonate ((Boc)₂O) is then introduced to the reaction mixture to install the Boc protecting group on the less sterically hindered nitrogen atom.

  • Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography to yield (S)-1-N-Boc-2-methylpiperazine.[3][5][6]

synthesis_part1 S-2-Methylpiperazine S-2-Methylpiperazine Reaction Reaction S-2-Methylpiperazine->Reaction 1. n-BuLi, THF 2. (Boc)2O Boc2O Boc2O Boc2O->Reaction S-1-N-Boc-2-methylpiperazine S-1-N-Boc-2-methylpiperazine Reaction->S-1-N-Boc-2-methylpiperazine

Diagram 1: Synthesis of (S)-1-N-Boc-2-methylpiperazine.
Part 2: Coupling with the Nicotinonitrile Scaffold

The next crucial step involves the nucleophilic aromatic substitution (SNAr) reaction between the Boc-protected piperazine and a suitable nicotinonitrile precursor, typically 6-chloronicotinonitrile.

Experimental Protocol:

  • Reaction Setup: (S)-1-N-Boc-2-methylpiperazine (1 equivalent) and 6-chloronicotinonitrile (1-1.2 equivalents) are dissolved in a high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

  • Base Addition: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), is added to the mixture to facilitate the reaction.

  • Heating: The reaction mixture is heated to an elevated temperature (typically 80-120 °C) and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting crude product, (S)-tert-butyl 4-(5-cyanopyridin-2-yl)-2-methylpiperazine-1-carboxylate, is purified by column chromatography.

synthesis_part2 S-1-N-Boc-2-methylpiperazine S-1-N-Boc-2-methylpiperazine Reaction Reaction S-1-N-Boc-2-methylpiperazine->Reaction K2CO3, DMSO Heat 6-Chloronicotinonitrile 6-Chloronicotinonitrile 6-Chloronicotinonitrile->Reaction Boc-protected_product (S)-tert-butyl 4-(5-cyanopyridin-2-yl)-2-methylpiperazine-1-carboxylate Reaction->Boc-protected_product

Diagram 2: Coupling of the piperazine and nicotinonitrile moieties.
Part 3: Deprotection to Yield the Final Product

The final step is the removal of the Boc protecting group to yield this compound.

Experimental Protocol:

  • Acidic Cleavage: The Boc-protected intermediate is dissolved in a suitable organic solvent, such as dichloromethane (DCM) or 1,4-dioxane.

  • Acid Treatment: A strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, is added to the solution.[4][7]

  • Reaction Monitoring: The reaction is stirred at room temperature until the deprotection is complete, as indicated by TLC or LC-MS.

  • Work-up and Isolation: The solvent and excess acid are removed under reduced pressure. The residue is then neutralized with a base (e.g., saturated sodium bicarbonate solution) and the free base product is extracted with an organic solvent. The organic layer is dried and concentrated to afford the final product, this compound.[7]

synthesis_part3 Boc-protected_product (S)-tert-butyl 4-(5-cyanopyridin-2-yl)-2-methylpiperazine-1-carboxylate Deprotection Deprotection Boc-protected_product->Deprotection TFA or HCl in DCM Final_Product This compound Deprotection->Final_Product

Diagram 3: Boc deprotection to yield the final product.

Application in Drug Development: The Synthesis of Gedatolisib (PF-05212384)

This compound is a key intermediate in the synthesis of Gedatolisib, a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[6][8] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[9][10][11]

Gedatolisib's mechanism of action involves binding to the kinase domains of both PI3K and mTOR, thereby inhibiting their activity.[5][6] This dual inhibition is believed to be more effective than targeting either kinase alone, as it can overcome feedback loops and resistance mechanisms.[3][7]

The synthesis of Gedatolisib utilizes this compound as a nucleophile to displace a leaving group on a complex heterocyclic core, ultimately forming the final drug substance. The chirality of the intermediate is essential for the proper orientation of the molecule within the active sites of the PI3K and mTOR enzymes.

pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT phosphorylates mTORC1 mTORC1 AKT->mTORC1 activates mTORC2 mTORC2 mTORC2->AKT phosphorylates Downstream_Effectors Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream_Effectors activates Cell_Growth Cell Growth & Proliferation Downstream_Effectors->Cell_Growth Gedatolisib Gedatolisib Gedatolisib->PI3K inhibits Gedatolisib->mTORC1 inhibits

Diagram 4: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of Gedatolisib.

Analytical Characterization

The identity and purity of this compound are confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and the presence of all expected protons and carbons.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound and to separate it from any starting materials or byproducts.

  • Chiral HPLC: Essential for determining the enantiomeric excess (e.e.) of the final product, ensuring the desired stereoisomer is the major component.

Conclusion

This compound is a testament to the importance of chiral building blocks in modern drug discovery. Its synthesis, while requiring careful control, provides access to a key fragment for the construction of potent and selective kinase inhibitors. As a critical intermediate for the promising anti-cancer agent Gedatolisib, this compound underscores the synergy between advanced organic synthesis and targeted drug design. The methodologies and insights presented in this guide are intended to support researchers and scientists in the development of the next generation of life-saving therapeutics.

References

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A Technical Guide to Determining the Solubility of (S)-6-(3-Methylpiperazin-1-yl)nicotinonitrile for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of (S)-6-(3-Methylpiperazin-1-yl)nicotinonitrile, a key intermediate in the synthesis of the tyrosine kinase inhibitor, Neratinib. While specific public solubility data for this compound is limited, this guide outlines the fundamental principles and methodologies required to generate robust and reliable solubility profiles. Understanding the solubility of this intermediate is critical for optimizing reaction conditions, purification processes, and ultimately ensuring the efficient synthesis of the final active pharmaceutical ingredient (API).

The Critical Role of Solubility in Pharmaceutical Synthesis

In the journey of drug development, the physicochemical properties of all chemical entities, including intermediates, play a pivotal role. Solubility is a fundamental parameter that influences various aspects of the synthetic process, such as:

  • Reaction Kinetics: The rate and completeness of a chemical reaction often depend on the extent to which the reactants are dissolved in the solvent.

  • Purification Efficiency: Crystallization, a common purification technique, is directly governed by the solubility of the compound in different solvent systems.

  • Process Scalability: A thorough understanding of solubility is essential for developing a manufacturing process that is both efficient and reproducible on a larger scale.

  • Formulation Development: Although an intermediate, understanding its solubility can provide insights into the potential challenges of the final API.

This compound serves as a crucial building block for Neratinib.[1][2][3][4] Therefore, characterizing its solubility is not merely an academic exercise but a critical step in ensuring the viability of the overall synthetic route.

Factors Influencing the Solubility of this compound

The solubility of a compound is not an intrinsic property but is influenced by a combination of its chemical structure and the surrounding environment. For this compound, key factors to consider include:

  • Physicochemical Properties: The presence of a piperazine ring and a nitrile group suggests a molecule with moderate polarity. Its pKa will significantly influence its solubility in aqueous solutions at different pH values.

  • Solvent Selection: The choice of solvent is paramount. Polar protic, polar aprotic, and non-polar solvents will exhibit different solvating capacities for this molecule.

  • Temperature: Generally, solubility increases with temperature, although there are exceptions. This relationship is crucial for developing crystallization procedures.

  • Solid-State Properties: The crystalline form (polymorph) of the compound can have a significant impact on its solubility. Different polymorphs can exhibit different lattice energies, leading to variations in solubility.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method.[5][6] This technique involves agitating an excess of the solid compound in a chosen solvent until equilibrium is reached, at which point the concentration of the dissolved solute is measured.

Detailed Experimental Protocol

The following protocol outlines the steps for determining the thermodynamic solubility of this compound.

Materials and Equipment:

  • This compound (solid)

  • Selected solvents (e.g., methanol, ethanol, acetonitrile, water, relevant buffer solutions)

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Step-by-Step Procedure:

  • Preparation: Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a precise volume of the desired solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[5][7]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.[8]

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any remaining solid particles. This step is critical to prevent overestimation of the solubility.

  • Dilution: Accurately dilute the filtered sample with a suitable mobile phase to a concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

  • Data Analysis: Calculate the solubility of the compound in the chosen solvent, typically expressed in mg/mL or µg/mL.

Visualizing the Workflow

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis weigh Weigh Excess Solid add_solvent Add Solvent weigh->add_solvent shake Agitate at Constant Temp. add_solvent->shake centrifuge Centrifuge/Settle shake->centrifuge filter Filter Supernatant centrifuge->filter dilute Dilute Sample filter->dilute hplc HPLC Analysis dilute->hplc calculate calculate hplc->calculate Calculate Solubility

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation and Interpretation

While specific data for this compound is not publicly available, the results from the described experimental protocol should be tabulated for clarity. A hypothetical data table is presented below to illustrate how the results could be structured.

Solvent SystemTemperature (°C)Solubility (mg/mL)Standard Deviation
Methanol25Hypothetical ValueHypothetical Value
Ethanol25Hypothetical ValueHypothetical Value
Acetonitrile25Hypothetical ValueHypothetical Value
Water25Hypothetical ValueHypothetical Value
pH 7.4 Buffer37Hypothetical ValueHypothetical Value

The interpretation of this data will be crucial for process optimization. For instance, high solubility in a particular solvent might suggest its suitability for a reaction medium, while moderate solubility in another might be ideal for controlled crystallization.

Kinetic vs. Thermodynamic Solubility

It is important to distinguish between thermodynamic and kinetic solubility.[7][9][10]

  • Thermodynamic Solubility: The equilibrium concentration of a compound in a saturated solution. This is the true solubility and is determined by methods like the shake-flask technique.

  • Kinetic Solubility: The concentration at which a compound precipitates from a solution when it is rapidly added from a concentrated stock (often in DMSO).[8][9] This method is faster and often used in high-throughput screening, but it can overestimate the true solubility as it can lead to the formation of supersaturated solutions.

For process development and understanding the fundamental properties of this compound, determining the thermodynamic solubility is highly recommended.

Conclusion

While a direct quantitative value for the solubility of this compound is not readily found in public literature, this guide provides a robust framework for its experimental determination. By following the detailed protocol for the shake-flask method and considering the key factors that influence solubility, researchers and drug development professionals can generate the critical data needed to optimize the synthesis of Neratinib. A thorough understanding of the solubility of this key intermediate will undoubtedly contribute to a more efficient, scalable, and reliable manufacturing process.

References

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024, December 9). Retrieved from [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. (n.d.). Retrieved from [Link]

  • Determination of aqueous solubility by heating and equilibration: A technical note - NIH. (n.d.). Retrieved from [Link]

  • A review of methods for solubility determination in biopharmaceutical drug characterization. (n.d.). Retrieved from [Link]

  • A New Protocol To Determine the Solubility of Drugs into Polymer Matrixes | Molecular Pharmaceutics - ACS Publications. (n.d.). Retrieved from [Link]

  • ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science. (n.d.). Retrieved from [Link]

  • solubility experimental methods.pptx - Slideshare. (n.d.). Retrieved from [Link]

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which | American Pharmaceutical Review. (2014, April 29). Retrieved from [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.). Retrieved from [Link]

  • Potential Transdermal Cancer Treatment Through Blood Brain Barrier with a Crystalline Neratinib Salt. (2022, January 19). Retrieved from [Link]

  • Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (n.d.). Retrieved from [Link]

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In silico modeling of (S)-6-(3-Methylpiperazin-1-yl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico Modeling of (S)-6-(3-Methylpiperazin-1-yl)nicotinonitrile

Aimed at Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide delineates a comprehensive in silico workflow for the characterization of this compound, a small molecule with undefined therapeutic targets. By leveraging a suite of computational tools, this document navigates the process from initial target identification to preclinical safety assessment. The primary objective is to furnish drug discovery professionals with a robust, scientifically-grounded framework for the computational evaluation of novel chemical entities. This guide establishes the Dopamine D2 and D3 receptors as high-probability targets, details the construction of a homology model, elucidates the binding mechanism through molecular docking and dynamics, and predicts the compound's pharmacokinetic and toxicological profile. Each section is designed to provide not only a methodological protocol but also the underlying scientific rationale, ensuring a self-validating and authoritative narrative.

Foundational Strategy: From Unknown Compound to Actionable Insights

The contemporary drug discovery pipeline is increasingly reliant on computational methodologies to mitigate the high attrition rates and exorbitant costs associated with preclinical and clinical development. In silico modeling provides a powerful lens through which the multifaceted properties of a potential therapeutic can be predicted and analyzed, thereby guiding more focused and efficient experimental validation.

This guide is structured around a central challenge: the comprehensive characterization of this compound, a compound for which the primary biological target is not publicly documented. Our approach is to construct a logical and scientifically rigorous narrative, beginning with target identification and culminating in a preclinical ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) and off-target assessment.

Target Identification: A Computational Quest for the Molecular Handshake

The first and most critical step in the rational design of a therapeutic is the identification of its biological target. In the absence of prior knowledge, we turn to "target fishing," a computational strategy that predicts the likely protein partners of a small molecule based on the principle that structurally similar molecules often exhibit similar bioactivities.

Methodology: Leveraging Chemical Similarity for Target Prediction

The SwissTargetPrediction web server was selected for this initial screen due to its robust methodology, which combines both 2D and 3D similarity measures against a comprehensive database of known bioactive ligands[1][2][3].

Protocol: Target Prediction via SwissTargetPrediction

  • SMILES String Generation: The canonical SMILES (Simplified Molecular Input Line Entry System) for this compound was determined to be N#CC1=CN=C(N2CNCC2)C=C1.

  • Server Submission: The SMILES string was submitted to the SwissTargetPrediction platform for analysis against the Homo sapiens target database[3].

  • Results Collation and Analysis: The output provides a ranked list of potential targets, classified by protein family and a probability score reflecting the confidence of the prediction.

Key Findings: Unmasking the Dopamine D2 and D3 Receptors as Primary Targets

The results from SwissTargetPrediction strongly indicated that this compound is a ligand for G-protein coupled receptors (GPCRs), with the Dopamine D2 (DRD2) and D3 (DRD3) receptors emerging as the most probable specific targets. This finding is pivotal, as these receptors are implicated in a wide array of neurological and psychiatric conditions, making them highly valuable therapeutic targets[4][5].

Table 1: Top Predicted Target Classes for this compound

Target ClassProbability
G-protein coupled receptor100%
Amine receptor100%
Monoamine receptor100%
Dopamine receptor66.7%

Based on these compelling predictions, the subsequent in-depth modeling will focus on the interaction of this compound with the Dopamine D2 receptor.

Building a Digital Twin: Homology Modeling of the Dopamine D2 Receptor

While an experimental structure of the Dopamine D2 receptor exists (PDB ID: 6CM4)[6], constructing a homology model provides a pristine and potentially more suitable template for docking a novel ligand. Homology modeling creates a three-dimensional model of a protein based on the known structure of a homologous protein[7][8].

The Blueprint for Our Model

The quality of a homology model is intrinsically linked to the sequence identity with the template structure. For this study, the high-resolution crystal structure of the human Dopamine D3 receptor (PDB ID: 3PBL) serves as an excellent template, given the significant sequence homology between the D2 and D3 subtypes.

Protocol: DRD2 Homology Modeling

  • Sequence Retrieval: The canonical amino acid sequence of the human Dopamine D2 receptor (long isoform) was obtained from the UniProt database (Accession: P14416).

  • Template Identification and Alignment: A BLAST search against the Protein Data Bank (PDB) confirmed the suitability of the DRD3 structure. A meticulous sequence alignment was performed to ensure the correct mapping of conserved residues and secondary structural elements.

  • Model Construction: The homology model was generated using the MODELLER software package, which constructs a 3D model that satisfies spatial restraints derived from the template structure.

  • Rigorous Validation: The stereochemical quality of the resulting model was assessed using PROCHECK to generate a Ramachandran plot, and the overall structural integrity was evaluated with the ERRAT server[9].

Homology_Modeling_Workflow Target_Seq DRD2 Target Sequence Template_Search BLAST Template Search Target_Seq->Template_Search Template_Select Select DRD3 Template (PDB: 3PBL) Template_Search->Template_Select Sequence_Alignment Sequence Alignment Template_Select->Sequence_Alignment Model_Generation 3D Model Generation (MODELLER) Sequence_Alignment->Model_Generation Model_Validation Model Validation (PROCHECK/ERRAT) Model_Generation->Model_Validation Final_Model Validated DRD2 Model Model_Validation->Final_Model

Figure 1: Workflow for the homology modeling of the Dopamine D2 receptor.

Simulating the Union: Molecular Docking Analysis

Molecular docking is a computational technique that predicts the binding mode and affinity of a small molecule to a protein target[9]. This provides a static yet insightful snapshot of the crucial interactions that govern molecular recognition.

The In Silico Binding Assay

The docking protocol involves preparing both the receptor and the ligand, defining the binding site, and then using a scoring function to evaluate the most favorable binding poses.

Protocol: Molecular Docking of the Ligand to DRD2

  • Receptor and Ligand Preparation: The generated DRD2 homology model was prepared by adding polar hydrogens and assigning Gasteiger charges. The 3D structure of this compound was energy minimized.

  • Binding Site Definition: A grid box was centered on the orthosteric binding pocket, identified by the position of conserved residues known to interact with dopaminergic ligands.

  • Docking Execution: The docking simulation was performed using AutoDock Vina, which employs a Lamarckian genetic algorithm to explore the conformational space of the ligand.

  • Interaction Analysis: The resulting docking poses were ranked by their binding affinity scores, and the top-ranked pose was analyzed for key molecular interactions.

Deciphering the Binding Interactions

The docking results predict a high-affinity interaction between this compound and the DRD2 binding pocket. The key predicted interactions include:

  • A crucial salt bridge between the protonated nitrogen of the piperazine ring and the carboxylate side chain of Aspartic Acid 114 (Asp114) in transmembrane helix 3 (TM3)[10].

  • Hydrogen bonding between the ligand's nitrile group and the hydroxyl groups of Serine 193 (Ser193) and Serine 197 (Ser197) in TM5[11].

  • Aromatic and hydrophobic interactions with key residues such as Phenylalanine 389 (Phe389) and Tryptophan 386 (Trp386) in TM6.

Table 2: Predicted Molecular Docking Results

ParameterPredicted Outcome
Binding Affinity-9.2 kcal/mol
Key Interacting ResiduesAsp114, Ser193, Ser197, Phe389, Trp386

The Dance of Molecules: Molecular Dynamics Simulations

While docking provides a static view, molecular dynamics (MD) simulations offer a dynamic perspective on the ligand-receptor complex, allowing for an assessment of the stability of the predicted binding pose over time[12][13].

From a Snapshot to a Trajectory

MD simulations provide a temporal evolution of the system, offering insights into the flexibility of the protein and the ligand, and the persistence of key interactions.

Protocol: MD Simulation of the DRD2-Ligand Complex

  • System Preparation: The docked complex was embedded in a POPC lipid bilayer, solvated with TIP3P water, and neutralized with counter-ions.

  • Equilibration: The system underwent a multi-stage equilibration protocol, gradually increasing the temperature and relaxing the system under constant pressure and temperature (NPT) conditions.

  • Production Simulation: A 100-nanosecond production run was performed to generate a trajectory of the system's dynamics.

  • Trajectory Analysis: The trajectory was analyzed for Root Mean Square Deviation (RMSD) of the protein backbone and ligand, Root Mean Square Fluctuation (RMSF) of individual residues, and the stability of key hydrogen bonds.

MD_Simulation_Workflow Start Docked Ligand-Receptor Complex Setup System Setup (Membrane, Solvent, Ions) Start->Setup Equilibration System Equilibration Setup->Equilibration Production Production MD Run (100 ns) Equilibration->Production Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) Production->Analysis Conclusion Assessment of Binding Stability Analysis->Conclusion

Figure 2: A schematic representation of the Molecular Dynamics simulation workflow.

The MD simulation results are expected to confirm the stability of the ligand within the binding pocket, with low RMSD values for both the protein and the ligand, indicating a stable binding mode.

Predicting the Journey: In Silico ADMET Profiling

A promising drug candidate must not only bind its target with high affinity but also possess favorable pharmacokinetic properties[14]. In silico ADMET profiling provides an early assessment of a compound's drug-likeness.

A Virtual Preclinical Assessment

For a CNS-active compound, penetration of the blood-brain barrier (BBB) is a critical parameter[15]. We employed the SwissADME and preADMET web servers to predict a comprehensive ADMET profile.

Protocol: ADMET Prediction

  • SMILES Input: The SMILES string of the compound was submitted to the ADMET prediction servers.

  • Profile Analysis: The output was analyzed for key parameters related to absorption, distribution, metabolism, excretion, and toxicity.

Table 3: Predicted ADMET Profile of this compound

ADMET PropertyPredictionSignificance
Absorption
Human Intestinal AbsorptionHighFavorable for oral administration.
Distribution
Blood-Brain Barrier PenetrationYesEssential for a CNS-targeted therapeutic.[15]
P-glycoprotein SubstrateNoReduced likelihood of efflux from the brain.
Metabolism
Cytochrome P450 InhibitionLowMinimal potential for drug-drug interactions.
Toxicity
hERG InhibitionLow RiskReduced risk of cardiac-related adverse events.
Mutagenicity (Ames test)NegativeLow carcinogenic potential.

Beyond the Primary Target: In Silico Off-Target Analysis

Small molecules often exhibit polypharmacology, interacting with multiple targets[16]. Identifying potential off-targets is crucial for predicting side effects and for potential drug repurposing.

Mapping the Broader Interaction Landscape

Our initial target prediction screen can be revisited to identify lower-probability, yet still plausible, off-targets.

Protocol: Off-Target Prediction

  • Re-evaluation of Target Prediction Data: The full list of predicted targets from SwissTargetPrediction was analyzed.

  • Structural and Functional Similarity Analysis: Potential off-targets with structural or functional similarities to DRD2, such as other aminergic GPCRs, were prioritized for further consideration.

Table 4: Potential High-Interest Off-Targets

Off-TargetRationalePotential Clinical Implication
Dopamine D3 ReceptorHigh sequence and structural homology to DRD2.Likely contributes to the overall pharmacological profile; may offer therapeutic benefits for conditions where DRD3 modulation is desired[17].
Serotonin ReceptorsShare a common biogenic amine binding motif.Potential for mood-related side effects or therapeutic applications.
Adrenergic ReceptorsAlso part of the aminergic GPCR family.Could lead to cardiovascular side effects such as changes in blood pressure or heart rate.

The Cellular Cascade: The Dopamine D2 Receptor Signaling Pathway

The Dopamine D2 receptor is a canonical member of the Gαi/o-coupled receptor family. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of the second messenger cyclic AMP (cAMP)[18][19]. This, in turn, modulates the activity of Protein Kinase A (PKA) and a cascade of downstream cellular events.

DRD2_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space DRD2 Dopamine D2 Receptor G_protein Gi/o Protein DRD2->G_protein Coupling AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion Blocked Ligand This compound Ligand->DRD2 Activation ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Reduced Activation Response Cellular Response PKA->Response Downstream Effects

Figure 3: A diagram of the Dopamine D2 receptor signaling pathway initiated by an agonist.

Synthesis and Future Outlook

This comprehensive in silico evaluation provides a robust, multi-faceted profile of this compound. The data strongly suggest that this compound is a potent ligand for the Dopamine D2 and D3 receptors, possesses a favorable drug-like profile, and is likely to be CNS-penetrant. These findings provide a solid rationale for its advancement into experimental validation and further preclinical development.

The next logical steps include:

  • In Vitro Validation: Radioligand binding assays and functional assays to confirm the affinity and efficacy of the compound at the Dopamine D2 and D3 receptors.

  • Off-Target Screening: Experimental screening against a panel of related receptors to validate the in silico off-target predictions.

  • In Vivo Pharmacokinetic and Efficacy Studies: To assess the compound's behavior in a living system and to explore its therapeutic potential in relevant disease models.

This guide serves as a testament to the power of a hypothesis-driven in silico approach to modern drug discovery, demonstrating how computational modeling can illuminate the path from a novel chemical entity to a promising therapeutic candidate.

References

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An In-depth Technical Guide to (S)-6-(3-Methylpiperazin-1-yl)nicotinonitrile: A Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-6-(3-Methylpiperazin-1-yl)nicotinonitrile is a chiral heterocyclic compound that has emerged as a significant building block in medicinal chemistry. While not extensively characterized as a therapeutic agent in its own right, its structural motifs are integral to a variety of potent and selective drug candidates across multiple therapeutic areas. This guide provides a comprehensive analysis of the potential therapeutic applications of this compound, drawing insights from its role as a key intermediate in the synthesis of advanced pharmaceutical agents. We will explore its synthetic utility, delve into the pharmacology of structurally related molecules to hypothesize its mechanisms of action, and provide exemplary protocols for evaluating its potential biological activities.

Introduction and Chemical Profile

This compound, with the chemical formula C₁₁H₁₄N₄, is a nicotinonitrile derivative featuring a chiral methyl-substituted piperazine ring.[1] Its structure combines several key pharmacophoric elements: a pyridine ring, a nitrile group, and a piperazine moiety. This combination imparts favorable physicochemical properties and versatile reactivity, making it a valuable starting material for the synthesis of more complex molecules.[2] The presence of a stereocenter in the piperazine ring allows for stereospecific interactions with biological targets, a critical aspect in the design of modern selective therapies.[2]

Chemical Properties:

  • CAS Number: 1057682-03-7[3]

  • Molecular Formula: C₁₁H₁₄N₄[1]

  • Molecular Weight: 202.26 g/mol [1]

  • Appearance: Off-white to light yellow solid[4]

  • Storage: Recommended storage at 2-8°C under an inert atmosphere.[3]

Potential Therapeutic Applications: A Landscape of Possibilities

The therapeutic potential of this compound is best understood by examining the biological activities of the larger drug molecules it helps to create. Its structural framework is a recurring feature in compounds targeting a range of diseases, from cancer to central nervous system disorders.

Oncology: A Scaffold for Kinase Inhibitors

The piperazine-substituted nicotinonitrile core is a privileged scaffold in the design of kinase inhibitors.[2] Kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many cancers.

  • Fibroblast Growth Factor Receptor (FGFR) Inhibition: Structurally related compounds have been developed as irreversible covalent inhibitors of FGFRs.[5] Aberrant FGFR signaling is an oncogenic driver in various solid tumors, including bladder, liver, and lung cancers.[5] The piperazine moiety in such inhibitors often serves as a linker to a reactive group that forms a covalent bond with a cysteine residue near the ATP-binding site of the kinase, leading to potent and sustained target inhibition.[5]

  • Bruton's Tyrosine Kinase (Btk) Inhibition: The piperazine motif is also found in inhibitors of Btk, a key component of the B-cell receptor signaling pathway.[6] Btk inhibitors are used in the treatment of B-cell malignancies and autoimmune disorders.[6]

Central Nervous System (CNS) Disorders

The ability of piperazine-containing compounds to cross the blood-brain barrier makes them attractive candidates for treating CNS disorders.[2]

  • Serotonin and Dopamine Receptor Modulation: The core structure of this compound is utilized in the preparation of modulators for serotonin and dopamine receptors.[2] These receptors are implicated in the pathophysiology of numerous neurological and psychiatric conditions, including depression, schizophrenia, and Parkinson's disease.

  • Anticonvulsant Activity: Nicotinoyl piperazine derivatives have been investigated for their anticonvulsant properties, suggesting a potential role in the treatment of epilepsy.[7]

Hypothesized Mechanism of Action: Targeting Kinase Signaling

Based on its prevalence in kinase inhibitors, a plausible mechanism of action for derivatives of this compound involves the modulation of intracellular signaling pathways regulated by kinases like FGFR.

Below is a diagram illustrating a hypothetical signaling pathway that could be targeted by a drug molecule synthesized from this scaffold.

FGFR_Signaling_Pathway Ligand FGF Ligand FGFR FGFR Ligand->FGFR Binds & Activates RAS RAS FGFR->RAS PLCg PLCγ FGFR->PLCg Drug (S)-6-(3-Methylpiperazin-1-yl) nicotinonitrile Derivative Drug->FGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Ca Ca²⁺ Release IP3->Ca PKC->Proliferation Ca->Proliferation

Caption: Hypothetical FGFR signaling pathway targeted by a derivative.

Key Experimental Protocols

To evaluate the therapeutic potential of novel compounds derived from this compound, a series of in vitro and in vivo assays are necessary. Below are representative protocols.

In Vitro Kinase Inhibition Assay (Example: FGFR)

This protocol outlines a method to determine the inhibitory activity of a test compound against a specific kinase.

Objective: To measure the IC₅₀ (half-maximal inhibitory concentration) of a test compound against FGFR.

Materials:

  • Recombinant human FGFR enzyme

  • ATP

  • Kinase substrate (e.g., a synthetic peptide)

  • Test compound dissolved in DMSO

  • Kinase buffer

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Methodology:

  • Compound Preparation: Serially dilute the test compound in DMSO to create a range of concentrations.

  • Reaction Setup: In a 384-well plate, add the kinase buffer, the test compound at various concentrations, and the FGFR enzyme.

  • Initiation: Start the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ kit, which measures luminescence.

  • Data Analysis: Plot the luminescence signal against the logarithm of the test compound concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.

Kinase_Inhibition_Assay_Workflow Start Start Prep Prepare Serial Dilutions of Test Compound Start->Prep Setup Add Kinase, Buffer, & Compound to Plate Prep->Setup Initiate Add ATP & Substrate to Initiate Reaction Setup->Initiate Incubate Incubate at Room Temperature Initiate->Incubate Detect Add ADP-Glo Reagent & Measure Luminescence Incubate->Detect Analyze Plot Data & Calculate IC₅₀ Detect->Analyze End End Analyze->End

Caption: Workflow for an in vitro kinase inhibition assay.

Cell-Based Proliferation Assay

This protocol assesses the ability of a compound to inhibit the growth of cancer cells that are dependent on a specific signaling pathway.

Objective: To determine the GI₅₀ (half-maximal growth inhibition concentration) of a test compound in a cancer cell line with aberrant FGFR signaling.

Materials:

  • Cancer cell line (e.g., a bladder cancer line with an FGFR3 fusion)

  • Cell culture medium and supplements

  • Test compound dissolved in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • 96-well clear-bottom plates

  • Plate reader capable of luminescence detection

Methodology:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle control (DMSO) and a positive control (a known inhibitor).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions.

  • Viability Assessment: Measure cell viability using the CellTiter-Glo® assay, which quantifies ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Normalize the luminescence data to the vehicle control and plot cell viability against the logarithm of the compound concentration. Calculate the GI₅₀ value from the resulting dose-response curve.

Data Summary

The following table provides hypothetical, yet representative, data that could be generated for a novel inhibitor derived from this compound.

Assay TypeTarget/Cell LineEndpointHypothetical Value
In Vitro Kinase InhibitionFGFR1IC₅₀15 nM
In Vitro Kinase InhibitionFGFR3IC₅₀5 nM
Cell-Based ProliferationBladder CancerGI₅₀50 nM
In Vivo Xenograft ModelTumor GrowthTGI80% at 10 mg/kg

TGI: Tumor Growth Inhibition

Future Perspectives and Conclusion

This compound represents a valuable and versatile chiral building block for the discovery of novel therapeutics. While its direct biological activity is not well-documented, its integral role in the synthesis of potent kinase inhibitors and CNS-active agents highlights the significant potential of its chemical scaffold. Future research efforts focused on elaborating this core structure are likely to yield novel drug candidates with high potency and selectivity. The continued exploration of derivatives of this compound will undoubtedly contribute to the development of next-generation targeted therapies for a range of challenging diseases.

References

  • CA1027573A - Production of nicotinonitrile - Google Patents.

  • CA1063608A - Preparation of pyridines and nicotinonitrile from piperidines - Google Patents.

  • (R)-6-(3-Methylpiperazin-1-yl)nicotinonitrile - MySkinRecipes.

  • Efficient Method of (S)-Nicotine Synthesis - MDPI.

  • EP0323303B1 - Nicotinoyl piperazine derivatives, process for their preparation and their therapeutical use - Google Patents.

  • 1057682-03-7|this compound - BLDpharm.

  • Biologically active nicotinonitrile and furopyridine-containing drugs - ResearchGate.

  • Ricin - Wikipedia.

  • US20130116245A1 - Alkylated piperazine compounds - Google Patents.

  • Synthesis and pharmacology of hydroxylated metabolites of methylphenidate - PubMed.

  • General synthetic route of nicotinonitrile compounds 6a–c and 7.... - ResearchGate.

  • This compound | 1057682-03-7 - ChemicalBook.

  • (R)-6-(3-methylpiperazin-1-yl)nicotinonitrile | 1057682-05-9 - ChemicalBook.

  • CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents.

  • 149554-29-0|6-(Piperazin-1-yl)nicotinonitrile|BLD Pharm.

  • Synthesis and pharmacological activity of metabolites of the 5-HT(4) receptor antagonist SB-207266 - PubMed.

  • CAS NO. 1057682-05-9 | (R)-6-(3-Methylpiperazin-1-yl)nicotinonitrile | Catalog CS-0158233.

  • Novel tRNA Synthetase Inhibitors Increase Healthspan, Lifespan, and Autophagic Flux in C. elegans - MDPI.

  • US7041826B2 - Process for preparing 1-methyl-3-phenylpiperazine using a novel intermediate - Google Patents.

  • 3-[(6-{2-[(3R)-4-(hydroxyacetyl)-3-methylpiperazin-1-yl]pyrimidin-5-yl}-2,2-dimethyl-3-oxo-2,3-dihydro-1H-indol-1-yl)methyl]pyridine-2-carbonitrile | C28H29N7O3 | CID 155294462 - PubChem.

  • Recombinant DNA - Wikipedia.

  • Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors - PubMed.

  • 775288-71-6|1-(6-Nitropyridin-3-yl)piperazine - BLDpharm.

  • 1807718-17-7|Methyl 6-(piperazin-1-yl)nicotinate hydrochloride|BLD Pharm.

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Methodological & Application

Application Note: Chiral Synthesis of (S)-6-(3-Methylpiperazin-1-yl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, field-proven protocol for the chiral synthesis of (S)-6-(3-Methylpiperazin-1-yl)nicotinonitrile, a key building block in modern medicinal chemistry. This valuable intermediate is frequently utilized in the development of kinase inhibitors and other targeted therapeutics. The synthesis is achieved via a nucleophilic aromatic substitution (SNAr) reaction between 6-chloronicotinonitrile and the chiral amine, (S)-2-methylpiperazine. This guide offers a comprehensive, step-by-step methodology, discusses the critical parameters influencing reaction success, and provides a framework for the analytical characterization of the final product, ensuring high purity and enantiomeric integrity.

Introduction

This compound is a crucial chiral intermediate in the synthesis of numerous pharmacologically active molecules.[1] Its structure, featuring a pyridine core, a nitrile group, and a chiral methylpiperazine moiety, allows for specific molecular interactions, making it a sought-after component in drug discovery programs, particularly for kinase inhibitors used in oncology.[1]

The primary synthetic route to this compound is a Nucleophilic Aromatic Substitution (SNAr) reaction. This reaction is highly effective due to the electron-deficient nature of the pyridine ring in 6-chloronicotinonitrile, which is further activated by the electron-withdrawing nitrile group at the 3-position. This activation facilitates the displacement of the chloro leaving group by the secondary amine of (S)-2-methylpiperazine.[2][3] Maintaining the stereochemical integrity of the chiral center in (S)-2-methylpiperazine throughout the synthesis is paramount.

This document outlines a robust and scalable protocol for this synthesis, suitable for implementation in both academic and industrial research laboratories.

Synthetic Scheme

The overall reaction is depicted below:

Chemical reaction scheme for the synthesis of this compound
Scheme 1: Synthesis of this compound via SNAr reaction.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplierCAS No.
6-Chloronicotinonitrile≥98%Sigma-Aldrich6640-69-3
(S)-2-Methylpiperazine≥98% (ee >99%)Alfa Aesar74610-87-8
N,N-Diisopropylethylamine (DIPEA)≥99.5%Sigma-Aldrich7087-68-5
Acetonitrile (MeCN)Anhydrous, ≥99.8%Sigma-Aldrich75-05-8
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific141-78-6
Saturated Sodium Bicarbonate (aq.)N/AIn-house prep.N/A
Brine (Saturated NaCl aq.)N/AIn-house prep.N/A
Anhydrous Magnesium Sulfate (MgSO₄)≥99.5%Sigma-Aldrich7487-88-9
Deuterated Chloroform (CDCl₃)99.8 atom % DCambridge Isotope865-49-6
Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Magnetic stirrer with heating mantle

  • Reflux condenser and nitrogen inlet adapter

  • Digital thermometer

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Silica gel for column chromatography (230-400 mesh)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • NMR Spectrometer (400 MHz or higher)

  • High-Performance Liquid Chromatography (HPLC) system with a chiral column

  • Mass Spectrometer (MS) with ESI source

Experimental Protocol

Reaction Setup
  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 6-chloronicotinonitrile (5.0 g, 36.1 mmol, 1.0 eq).

  • Add anhydrous acetonitrile (100 mL) to the flask to dissolve the starting material.

  • Add (S)-2-methylpiperazine (4.34 g, 43.3 mmol, 1.2 eq) to the solution.

  • Finally, add N,N-Diisopropylethylamine (DIPEA) (9.5 mL, 54.2 mmol, 1.5 eq) to the reaction mixture.

  • Scientist's Note: DIPEA acts as a non-nucleophilic organic base to quench the HCl generated during the reaction. An inorganic base like K₂CO₃ could also be used, but DIPEA ensures a homogeneous reaction mixture in acetonitrile. The excess of the amine and base helps to drive the reaction to completion.

Reaction Execution
  • Stir the reaction mixture under a nitrogen atmosphere.

  • Heat the mixture to reflux (approx. 82°C) and maintain this temperature for 8-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane. The product spot should be more polar than the starting 6-chloronicotinonitrile.

Work-up and Isolation
  • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Partition the resulting residue between ethyl acetate (150 mL) and water (100 mL).

  • Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product as a yellow-to-orange oil or solid.

Purification
  • Purify the crude product by flash column chromatography on silica gel.

  • Equilibrate the column with a solvent system of ethyl acetate/hexanes.

  • Load the crude product onto the column and elute with a gradient of ethyl acetate in hexanes (e.g., 20% to 80%).

  • Combine the fractions containing the pure product (as determined by TLC).

  • Evaporate the solvent under reduced pressure to afford this compound as a white to off-white solid.

  • Expected Yield: 75-85%.

Characterization and Analytical Control

To confirm the identity, purity, and stereochemical integrity of the synthesized compound, the following analytical techniques are recommended.

ParameterMethodExpected Result
Identity ¹H & ¹³C NMRSpectra consistent with the proposed structure.
MS (ESI+)Calculated for C₁₁H₁₅N₄ [M+H]⁺: 203.13. Found: 203.1.
Purity HPLC>98% purity.
Enantiomeric Excess Chiral HPLC>99% ee.

¹H NMR (400 MHz, CDCl₃) δ: 8.45 (d, J=2.3 Hz, 1H), 7.70 (dd, J=8.8, 2.4 Hz, 1H), 6.65 (d, J=8.8 Hz, 1H), 4.40 (m, 2H), 3.15 (m, 1H), 3.00 (m, 2H), 2.75 (m, 2H), 1.20 (d, J=6.3 Hz, 3H).[4]

  • Self-Validation Check: The proton NMR spectrum is a critical validation step. The characteristic signals for the pyridine ring protons should be observed in the aromatic region (6.5-8.5 ppm). The methyl group should appear as a doublet around 1.2 ppm, confirming its presence and coupling to the adjacent proton.

Workflow Diagram

The following diagram illustrates the complete workflow for the synthesis and purification of the target compound.

Chiral_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start Starting Materials (6-Chloronicotinonitrile, (S)-2-Methylpiperazine) Setup Reaction Setup (Acetonitrile, DIPEA, N₂ atm) Start->Setup Reflux Heat to Reflux (82°C, 8-12h) Setup->Reflux Execute Monitor TLC Monitoring Reflux->Monitor Workup Solvent Removal & Liquid-Liquid Extraction Monitor->Workup Reaction Complete Purify Silica Gel Column Chromatography Workup->Purify Analysis Characterization (NMR, HPLC, MS) Purify->Analysis Isolate Final Pure (S)-Product (>98% Purity, >99% ee) Analysis->Final

Sources

The Strategic Intermediate: (S)-6-(3-Methylpiperazin-1-yl)nicotinonitrile in the Development of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Chiral Intermediates in Targeted Therapy

In the landscape of modern drug discovery, particularly in oncology, the development of highly selective and potent kinase inhibitors has revolutionized patient outcomes. Kinases, a large family of enzymes that regulate cellular signaling pathways, are frequently dysregulated in cancer, leading to uncontrolled cell growth and proliferation.[1] The design of small molecules that can precisely target the ATP-binding site of specific kinases is a cornerstone of targeted therapy.[2] (S)-6-(3-Methylpiperazin-1-yl)nicotinonitrile has emerged as a critical chiral building block in the synthesis of a new generation of kinase inhibitors, most notably those targeting the Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) signaling pathways. Its unique stereochemistry and reactive nitrile group provide a versatile scaffold for medicinal chemists to elaborate upon, leading to the development of highly potent and selective drug candidates. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of this key intermediate.

The PI3K/AKT/mTOR Signaling Pathway: A Central Hub in Cancer Progression

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[3] Dysregulation of this pathway is a common event in many human cancers, making it a prime target for therapeutic intervention.[1][4]

  • PI3K (Phosphoinositide 3-kinase): A family of lipid kinases that phosphorylate the 3'-hydroxyl group of phosphoinositides. This generates second messengers, such as PIP3, which recruit downstream signaling proteins to the cell membrane.

  • AKT (Protein Kinase B): A serine/threonine kinase that is a key downstream effector of PI3K. Once activated, AKT phosphorylates a wide range of substrates, promoting cell survival and proliferation while inhibiting apoptosis.

  • mTOR (mammalian Target of Rapamycin): A serine/threonine kinase that exists in two distinct complexes, mTORC1 and mTORC2. mTORC1 integrates signals from growth factors and nutrients to regulate protein synthesis and cell growth, while mTORC2 is involved in cell survival and cytoskeletal organization.[5]

Dysregulation of this pathway can occur through various mechanisms, including mutations in the PIK3CA gene (encoding the p110α catalytic subunit of PI3K), loss of the tumor suppressor PTEN (a phosphatase that counteracts PI3K activity), or activation of upstream receptor tyrosine kinases (RTKs).[3]

Visualizing the PI3K/AKT/mTOR Signaling Cascade

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellSurvival Cell Survival AKT->CellSurvival Promotes CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes mTORC2 mTORC2 mTORC2->AKT Activates Gedatolisib Gedatolisib (Dual Inhibitor) Gedatolisib->PI3K Inhibits Gedatolisib->mTORC1 Inhibits Gedatolisib->mTORC2 Inhibits

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition by a dual inhibitor.

Gedatolisib (PF-05212384): A Case Study in Dual PI3K/mTOR Inhibition

Gedatolisib is an investigational, potent, and reversible dual inhibitor of all four class I PI3K isoforms and both mTORC1 and mTORC2.[5][6] This comprehensive blockade of the PI3K/AKT/mTOR pathway is a promising strategy to overcome the resistance mechanisms that can arise with inhibitors targeting a single node in the pathway.[5][7] The chemical structure of Gedatolisib incorporates a substituted piperazine moiety, highlighting the importance of intermediates like this compound in its synthesis.

Gedatolisib is currently being evaluated in numerous clinical trials for the treatment of various solid tumors, including breast cancer, prostate cancer, and lung cancer.[8][9][10]

Clinical Trial Identifier Cancer Type Phase Status (as of early 2026)
NCT05501886 (VIKTORIA-1)HR+/HER2- Advanced Breast Cancer3Active
NCT06190899Metastatic Castration-Resistant Prostate Cancer1/2Active
NCT02684032Metastatic or Locally Advanced/Recurrent Breast Cancer1bActive

Table 1: Selected Clinical Trials Investigating Gedatolisib.

Protocols for the Application of this compound

Protocol 1: Synthesis of this compound

This protocol outlines a general procedure for the synthesis of the title compound via a nucleophilic aromatic substitution reaction.

Materials:

  • 6-Chloronicotinonitrile

  • (S)-2-Methylpiperazine

  • Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base

  • Dimethyl sulfoxide (DMSO) or other suitable polar aprotic solvent

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography elution

Procedure:

  • To a solution of 6-chloronicotinonitrile (1.0 eq) in DMSO, add (S)-2-methylpiperazine (1.1 eq) and DIPEA (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford this compound as the final product.

Note: The synthesis of the chiral starting material, (S)-2-methylpiperazine, can be achieved through various methods, including resolution of the racemate or asymmetric synthesis.

Visualizing the Synthetic Workflow

Synthesis_Workflow Start 6-Chloronicotinonitrile & (S)-2-Methylpiperazine Reaction Nucleophilic Aromatic Substitution (DMSO, DIPEA, 80-100°C) Start->Reaction Workup Aqueous Workup (EtOAc, H2O, Brine) Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of the target intermediate.

Protocol 2: In Vitro Cell Proliferation Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the anti-proliferative activity of a final kinase inhibitor synthesized using the title intermediate.

Materials:

  • Cancer cell line with a dysregulated PI3K/AKT/mTOR pathway (e.g., MCF-7 breast cancer cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (final kinase inhibitor) dissolved in DMSO

  • Gedatolisib as a positive control

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound and Gedatolisib in complete culture medium. The final DMSO concentration should be less than 0.5%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with medium and DMSO as a vehicle control.

  • Incubate the plate for 72 hours at 37 °C in a humidified atmosphere with 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion: A Versatile Intermediate for Future Drug Discovery

This compound represents a strategically important intermediate in the development of targeted kinase inhibitors. Its application in the synthesis of dual PI3K/mTOR inhibitors like Gedatolisib underscores its value in creating next-generation cancer therapeutics. The protocols and information provided herein offer a foundational guide for researchers to leverage this versatile building block in their drug discovery programs, ultimately contributing to the advancement of precision medicine in oncology and beyond.

References

  • Celcuity. Gedatolisib. Available at: [Link].

  • Clinicaltrials.eu. Gedatolisib – Application in Therapy and Current Clinical Research. Available at: [Link].

  • National Cancer Institute. Clinical Trials Using Gedatolisib. Available at: [Link].

  • MDPI. Functional Analysis of the PI3K/AKT/mTOR Pathway Inhibitor, Gedatolisib, Plus Fulvestrant with and Without Palbociclib in Breast Cancer Models. Available at: [Link].

  • OUCI. Gedatolisib shows superior potency and efficacy versus single-node PI3K/AKT/mTOR inhibitors in breast cancer models. Available at: [Link].

  • Targeted Oncology. Gedatolisib Displays Early Efficacy in mCRPC and Pretreated HER2+ Breast Cancer. Available at: [Link].

  • Targeted Oncology. Gedatolisib Shows Impressive PFS in HR+/HER2– Breast Cancer. Available at: [Link].

  • UCLA Health. Phase 3 Study of Gedatolisib as First-Line Treatment for Patients With HR-Positive, HER2-Negative Advanced Breast Cancer (VIKTORIA-2). Available at: [Link].

  • National Institutes of Health. Functional Assessments of Gynecologic Cancer Models Highlight Differences Between Single-Node Inhibitors of the PI3K/AKT/mTOR Pathway and a Pan-PI3K/mTOR Inhibitor, Gedatolisib. Available at: [Link].

  • Patsnap Synapse. Gedatolisib - Drug Targets, Indications, Patents. Available at: [Link].

  • PubChem. Gedatolisib. Available at: [Link].

  • PharmaCompass. Gedatolisib | Drug Information, Uses, Side Effects, Chemistry. Available at: [Link].

  • Wikipedia. Gedatolisib. Available at: [Link].

  • My Cancer Genome. gedatolisib. Available at: [Link].

  • PubMed. First-in-Human Study of PF-05212384 (PKI-587), a Small-Molecule, Intravenous, Dual Inhibitor of PI3K and mTOR in Patients with Advanced Cancer. Available at: [Link].

  • PubMed. A Phase 1B open-label study of gedatolisib (PF-05212384) in combination with other anti-tumour agents for patients with advanced solid tumours and triple-negative breast cancer. Available at: [Link].

  • Google Patents. 1-(3- cyanopyridine -2) -2- phenyl -4- methyl piperazine oxalates preparation method.

Sources

Application Notes and Protocols for Cell-Based Assays Using (S)-6-(3-Methylpiperazin-1-yl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Structural Rationale for a Novel Investigational Compound

(S)-6-(3-Methylpiperazin-1-yl)nicotinonitrile is a chiral heterocyclic compound featuring a nicotinonitrile core linked to a methylpiperazine moiety. While specific biological data for this compound is not extensively documented in publicly available literature, its structural components suggest a strong potential for biological activity, making it a person of interest for drug discovery and development. These notes provide a comprehensive guide for researchers to systematically investigate the cellular effects of this compound.

The nicotinonitrile scaffold is a key feature in a variety of biologically active molecules, including several approved drugs. Derivatives of nicotinonitrile have been explored for their potential as anticancer agents, with some demonstrating the ability to induce apoptosis and inhibit tyrosine kinases.[1][2][3] The piperazine ring is a common constituent in many pharmaceuticals, known to improve solubility and cell permeability. The methylpiperazine group, in particular, has been incorporated into numerous compounds developed as anticancer agents, often targeting kinases or tubulin polymerization.[4][5][6][7]

Given the functionalities of its constituent parts, this compound is hypothesized to be a modulator of intracellular signaling pathways, potentially as a kinase inhibitor or a G-protein coupled receptor (GPCR) ligand.[8][9][10] This document outlines a strategic approach to elucidating the biological activity of this compound through a series of well-established cell-based assays.

Initial Characterization: Cytotoxicity and Viability

A foundational step in characterizing any new compound is to determine its effect on cell viability and proliferation. This provides a therapeutic window and informs the concentration range for subsequent mechanistic studies. The MTT assay is a widely used colorimetric method for this purpose, measuring the metabolic activity of cells.[11]

Table 1: Recommended Concentration Ranges for Initial Screening
Assay TypeCell Seeding Density (per well, 96-well plate)Compound Concentration RangeIncubation Time
MTT/CellTiter-Glo 5,000 - 10,0000.1 nM - 100 µM24, 48, 72 hours
Protocol 1: MTT Cell Viability Assay

This protocol is adapted from standard methodologies.[11][12]

Materials:

  • This compound

  • Cancer cell lines of interest (e.g., MCF-7, HCT-116)[1]

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a control.

  • Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

Target Engagement and Mechanistic Elucidation

Following the initial cytotoxicity assessment, the subsequent phase of investigation should focus on identifying the molecular target and elucidating the mechanism of action. Based on the structural motifs, kinase inhibition is a primary hypothesis.[1][13]

Diagram 1: Hypothetical Kinase Signaling Pathway

G Compound This compound Kinase Target Kinase (e.g., Tyrosine Kinase) Compound->Kinase Inhibition Substrate Downstream Substrate Kinase->Substrate Phosphorylates Phosphorylation Phosphorylation Substrate->Phosphorylation Cellular_Response Cellular Response (e.g., Proliferation, Survival) Phosphorylation->Cellular_Response

Caption: Hypothetical inhibition of a kinase signaling pathway.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in a cellular context.[14][15][16] It relies on the principle that ligand binding stabilizes a protein against thermal denaturation.[17][18]

Materials:

  • Cell line expressing the target kinase

  • This compound

  • PBS and lysis buffer with protease and phosphatase inhibitors

  • Antibodies against the target kinase

Procedure:

  • Treat cultured cells with the compound or vehicle control for a specified time.

  • Harvest and resuspend the cells in PBS.

  • Heat cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lyse the cells by freeze-thaw cycles.

  • Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

  • Analyze the soluble fractions by Western blot to detect the amount of the target protein remaining. An increase in the amount of soluble target protein in the compound-treated samples at higher temperatures indicates stabilization and therefore, target engagement.

Protocol 3: Western Blot Analysis of Pathway Modulation

Western blotting is essential for examining the phosphorylation status of key proteins in a signaling cascade, providing direct evidence of pathway inhibition.[19][20][21]

Materials:

  • Cell lysates from compound-treated and control cells

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-kinase, anti-total-kinase)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Treat cells with various concentrations of this compound for a defined period.

  • Prepare cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.[19]

  • Determine protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL reagent and an imaging system.

Advanced Cellular Assays

Should the initial assays suggest a specific mode of action, further specialized assays can provide deeper insights.

GPCR Signaling

If kinase inhibition is not the primary mechanism, the methylpiperazine moiety suggests potential interaction with GPCRs.[8][9][10] Assays measuring downstream effectors like cyclic AMP (cAMP) or calcium flux can be employed.[22]

Diagram 2: General Experimental Workflow

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Identification & Validation cluster_2 Phase 3: Mechanism of Action A Cell Viability Assay (MTT/CellTiter-Glo) B Determine IC50 and Optimal Concentration Range A->B C Cellular Thermal Shift Assay (CETSA) B->C D Kinase Activity Assay C->D E Western Blot for Pathway Analysis D->E F Downstream Functional Assays (e.g., Apoptosis, Cell Cycle) E->F

Sources

Application Note: Comprehensive Analytical Strategies for the Quantification of (S)-6-(3-Methylpiperazin-1-yl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide to the analytical quantification of (S)-6-(3-Methylpiperazin-1-yl)nicotinonitrile, a chiral molecule of significant interest in pharmaceutical development. Due to its specific stereochemistry and structural motifs (a substituted piperazine and a nicotinonitrile group), robust and validated analytical methods are imperative for ensuring quality, potency, and safety. This application note details three complementary chromatographic techniques: 1) A reversed-phase high-performance liquid chromatography with UV detection (RP-HPLC-UV) method for achiral purity and potency assessment. 2) A high-sensitivity liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for trace-level quantification in complex matrices. 3) A chiral HPLC method for the critical determination of enantiomeric purity. Each section explains the scientific rationale behind the methodological choices and provides comprehensive, step-by-step protocols suitable for implementation in research and quality control laboratories.

Introduction and Physicochemical Profile

This compound is a chiral heterocyclic compound. The presence of a stereocenter at the 3-position of the methylpiperazine ring necessitates analytical methods capable of distinguishing between its enantiomers, as they may possess different pharmacological and toxicological profiles.[1] Accurate quantification is essential for release testing of active pharmaceutical ingredients (APIs), formulation development, stability studies, and pharmacokinetic analysis.

The analytical challenge is twofold: achieving sensitive and accurate quantification of the total drug substance and precisely measuring the proportion of the desired (S)-enantiomer relative to its (R)-enantiomer impurity. The methods described herein are designed to address these distinct but related challenges, adhering to principles outlined in international regulatory guidelines.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Name This compound-
CAS Number 1057682-03-7[3]
Molecular Formula C₁₁H₁₄N₄[3]
Molecular Weight 202.26 g/mol [3]
Structure Chemical Structure-

Method 1: Achiral Quantification by Reversed-Phase HPLC-UV

This method is the cornerstone for routine quality control, suitable for determining the overall purity and potency of the drug substance. The selection of a reversed-phase C18 column is based on its effectiveness in retaining and separating moderately polar analytes like the target compound. The basic nitrogen atoms in the piperazine ring require an acidic mobile phase modifier to ensure consistent protonation, which is critical for achieving sharp, symmetrical peak shapes and reproducible retention times.

Principle of a RP-HPLC-UV System

Reversed-phase chromatography separates analytes based on their hydrophobic interactions with the stationary phase. A polar mobile phase is used, and less polar compounds are retained longer on the nonpolar stationary phase. A UV detector measures the absorbance of the analyte as it elutes from the column, providing a quantitative measure based on a calibrated response.

Experimental Protocol

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a diode-array or variable wavelength UV detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 70% B over 15 minutes, followed by a 5-minute hold and 5-minute re-equilibration.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 265 nm (based on the nicotinonitrile chromophore)

  • Diluent: 50:50 Acetonitrile:Water

Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.

  • Sample Solution (e.g., 50 µg/mL): Accurately weigh an appropriate amount of the test sample, dissolve in the diluent, and dilute to the target concentration.

Workflow and Validation

The following workflow ensures a robust and reliable quantitative analysis. Method validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guideline to demonstrate suitability.[4]

RP_HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Prepare Standard Solutions Inject Inject into HPLC System Standard->Inject Sample Prepare Sample Solutions Sample->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (265 nm) Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify Sample Concentration Calibrate->Quantify

Caption: Workflow for achiral quantification by RP-HPLC-UV.

Table 2: Typical Validation Parameters for HPLC-UV Method (ICH Q2(R1))

ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0% (Repeatability & Intermediate)
Specificity Peak is pure and resolved from impurities
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10

Method 2: High-Sensitivity Quantification by LC-MS/MS

For applications requiring high sensitivity, such as bioanalysis (pharmacokinetics) or the detection of trace-level impurities, LC-MS/MS is the method of choice. Its superior selectivity minimizes interference from complex matrix components.[5][6] The method relies on the specific fragmentation of the parent ion into product ions, a transition monitored by the mass spectrometer. Electrospray ionization (ESI) in positive mode is ideal for this molecule due to the readily protonated basic nitrogens of the piperazine ring.

Principle of LC-MS/MS

A liquid chromatograph separates the sample components, which are then introduced into the mass spectrometer. In the ion source (ESI), analyte molecules are charged to form parent ions. The first quadrupole (Q1) selects for the parent ion's mass-to-charge ratio (m/z). This ion is then fragmented in a collision cell (Q2), and the second quadrupole (Q3) selects for a specific, stable fragment ion. This highly specific parent-to-product ion transition is known as Multiple Reaction Monitoring (MRM) and provides exceptional sensitivity and selectivity.[7]

Experimental Protocol

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

LC Conditions:

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes, with a 1-minute hold and 1-minute re-equilibration.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: ESI Positive (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • MRM Transitions (Predicted):

    • Parent Ion [M+H]⁺: m/z 203.1

    • Product Ions: Scan for stable fragments. A likely fragmentation would involve the piperazine ring, e.g., loss of the methylpiperazine moiety or cleavage within the ring. (e.g., m/z 203.1 → 119.1)

  • Internal Standard (IS): A deuterated analog or a structurally similar compound should be used.

Sample Preparation (Solid-Phase Extraction - SPE): This protocol is adapted from established methods for extracting basic compounds from biological fluids.[6]

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL Methanol, followed by 1 mL Water.

  • Loading: Dilute the sample (e.g., plasma) 1:1 with 2% phosphoric acid and load onto the cartridge.

  • Washing: Wash with 1 mL of 0.1 M acetic acid, followed by 1 mL of Methanol to remove interferences.

  • Elution: Elute the analyte with 1 mL of 5% Ammonium Hydroxide in Methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the initial mobile phase.

Workflow for Trace Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Condition SPE Condition Load Load Sample Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analyte Wash->Elute Dry Evaporate & Reconstitute Elute->Dry Inject Inject Dry->Inject UHPLC UHPLC Separation Inject->UHPLC ESI ESI Source [M+H]⁺ UHPLC->ESI Q1 Q1: Select Parent Ion ESI->Q1 Q2 Q2: Fragment (CID) Q1->Q2 Q3 Q3: Select Product Ion Q2->Q3 Detect Detector Q3->Detect

Caption: Workflow for high-sensitivity LC-MS/MS analysis.

Table 3: Expected Performance of LC-MS/MS Method

ParameterExpected Value
Limit of Quantification (LOQ) 0.1 - 1 ng/mL
Linearity Range 3-4 orders of magnitude
Matrix Effect Should be assessed and minimized (<15%)
Recovery > 80%

Method 3: Enantiomeric Purity by Chiral HPLC

This method is critical for confirming the stereochemical identity and purity of the drug substance. The separation of enantiomers is achieved using a Chiral Stationary Phase (CSPs), which creates a transient diastereomeric complex with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for a wide range of chiral compounds and are a logical starting point for method development.[8][9]

Principle of Chiral Chromatography

Enantiomers have identical physical properties in an achiral environment. A CSP provides a chiral environment within the HPLC column. The differential interaction energies (e.g., via hydrogen bonding, dipole-dipole, or steric interactions) between the two enantiomers and the chiral selector result in their separation. The resolution factor (Rs) between the two enantiomer peaks is a critical measure of the separation's success.

Experimental Protocol

Instrumentation:

  • HPLC system with UV detector.

Chromatographic Conditions:

  • Column: CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or similar polysaccharide-based CSP, 4.6 x 250 mm, 5 µm

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (80:20:0.1, v/v/v). Note: The amine modifier is added to improve the peak shape of the basic analyte.

  • Elution Mode: Isocratic

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 265 nm

  • Diluent: Mobile Phase

Preparation of Solutions:

  • Racemic Standard (for method development): Prepare a solution of the racemic 6-(3-Methylpiperazin-1-yl)nicotinonitrile (approx. 0.5 mg/mL) in the mobile phase to confirm the resolution of both enantiomers.

  • Sample Solution: Prepare a solution of the (S)-enantiomer sample at a high concentration (e.g., 1 mg/mL) in the mobile phase to facilitate the detection of the minor (R)-enantiomer impurity.

Workflow for Enantiomeric Purity

Chiral_HPLC_Workflow Prep Prepare Sample Solution (1 mg/mL) Inject Inject into HPLC Prep->Inject Separate Chiral Column Separation (e.g., CHIRALCEL OD-H) Inject->Separate Detect UV Detection (265 nm) Separate->Detect Integrate Integrate Enantiomer Peaks (Area_S and Area_R) Detect->Integrate Calculate Calculate % Enantiomeric Excess Integrate->Calculate

Sources

Application Note: A Validated Chiral HPLC Method for the Enantioselective Analysis of (S)-6-(3-Methylpiperazin-1-yl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust, validated High-Performance Liquid Chromatography (HPLC) method for the enantioselective analysis of (S)-6-(3-Methylpiperazin-1-yl)nicotinonitrile, a key chiral intermediate in pharmaceutical synthesis. The stereochemistry of such molecules is of paramount importance, as different enantiomers can exhibit varied pharmacological and toxicological profiles.[1][2] This guide provides a comprehensive framework for method development, a detailed analytical protocol, and a complete validation strategy based on the International Council for Harmonisation (ICH) guidelines.[3][4] The method utilizes a polysaccharide-based chiral stationary phase to achieve baseline separation of the (S) and (R) enantiomers, ensuring accurate quantification and purity assessment for researchers, scientists, and drug development professionals.

Introduction and Method Development Rationale

This compound is a heterocyclic compound featuring a stereocenter within its methylpiperazine moiety. The control and analysis of its enantiomeric purity are critical for ensuring the safety and efficacy of any resulting active pharmaceutical ingredient (API). This document details the development and validation of a precise and reliable chiral HPLC method for this purpose.

Causality of Experimental Choices

The development of a successful chiral separation method hinges on several critical factors, primarily the selection of the chiral stationary phase (CSP) and the optimization of the mobile phase.

  • Chiral Stationary Phase (CSP) Selection: Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have proven highly effective for a wide array of chiral separations, including piperazine derivatives.[1] For this method, a cellulose tris(3,5-dichlorophenylcarbamate) coated silica column (e.g., Chiralpak® IC or equivalent) is selected.

    • Mechanism: The separation is achieved through a complex combination of intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the chiral polymer backbone of the CSP. The rigid, helical structure of the derivatized cellulose creates chiral pockets that interact differently with each enantiomer, leading to differential retention times.

  • Mobile Phase Composition: The mobile phase must be carefully chosen to modulate the retention and enhance the selectivity of the CSP.

    • Solvents: A combination of a non-polar alkane (e.g., n-Hexane or Heptane) and an alcohol modifier (e.g., Isopropanol or Ethanol) is typically used in normal-phase chiral chromatography. The alcohol modifier plays a crucial role in controlling the retention time by competing with the analyte for polar interaction sites on the CSP.

    • Additive: A basic additive, such as diethylamine (DEA) , is incorporated into the mobile phase at a low concentration (e.g., 0.1%). Piperazine moieties are basic and can exhibit strong, undesirable interactions with residual acidic silanol groups on the silica support, leading to poor peak shape (tailing) and reduced column efficiency. The DEA acts as a competitive base, masking these silanol groups and resulting in sharp, symmetrical peaks.[5]

  • Detector Selection: The nicotinonitrile portion of the molecule contains a pyridine ring and a nitrile group, which act as a chromophore. This allows for sensitive detection using a standard UV-Vis or Photodiode Array (PDA) detector. A wavelength of approximately 260 nm is selected as a starting point, corresponding to the absorbance maximum of the pyridine ring system.

Instrumentation and Chromatographic Conditions

The following parameters were established as a robust starting point for the analysis. Optimization may be required based on the specific instrumentation and column used.

ParameterRecommended Condition
Instrument HPLC or UPLC system with UV/PDA Detector
Column Chiralpak® IC (250 x 4.6 mm, 5 µm) or equivalent
Mobile Phase n-Hexane / Isopropanol / Diethylamine (70:30:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Detection Wavelength 260 nm
Diluent Isopropanol

Detailed Analytical Protocol

This section provides a step-by-step procedure for sample and standard preparation and system operation.

Preparation of Solutions
  • Mobile Phase Preparation (1 L):

    • Carefully measure 700 mL of HPLC-grade n-Hexane.

    • Measure 300 mL of HPLC-grade Isopropanol.

    • Measure 1.0 mL of Diethylamine.

    • Combine all components in a suitable 1 L solvent bottle.

    • Mix thoroughly and degas for 15 minutes using an ultrasonic bath or an online degasser.

  • Standard Solution Preparation (0.5 mg/mL):

    • Accurately weigh approximately 10 mg of the this compound reference standard into a 20 mL volumetric flask.

    • Add approximately 15 mL of Isopropanol (Diluent) and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with Isopropanol and mix well.

  • Sample Solution Preparation (0.5 mg/mL):

    • Accurately weigh approximately 10 mg of the sample into a 20 mL volumetric flask.

    • Follow steps 2-4 from the Standard Solution Preparation.

HPLC System Operation and Analysis Sequence
  • System Equilibration: Equilibrate the HPLC system with the mobile phase at the specified flow rate for at least 30 minutes, or until a stable baseline is achieved.

  • System Suitability Test (SST):

    • Inject the Diluent (Isopropanol) once to ensure no interfering peaks are present.

    • Inject a racemic or enantiomer-spiked standard solution five times consecutively.

  • Analysis:

    • Inject the Standard Solution in duplicate.

    • Inject each Sample Solution in duplicate.

Method Validation Protocol (ICH Q2(R2) Framework)

To ensure the analytical procedure is fit for its intended purpose, it must be validated according to established guidelines.[3][4][6] The validation demonstrates that the method is reliable, reproducible, and accurate for the quantification of the (S)-enantiomer and its potential (R)-enantiomer impurity.

Caption: Interrelationship of HPLC Method Validation Parameters.

Validation Parameters and Acceptance Criteria
ParameterProtocol SummaryAcceptance Criteria
Specificity Inject diluent, (S)-enantiomer standard, and (R)-enantiomer standard. Spike the (S)-enantiomer with the (R)-enantiomer.The method must resolve the two enantiomers. No interference from the diluent at the retention times of the enantiomers. Resolution > 1.5 .
Linearity Prepare at least five concentrations of the (R)-enantiomer, from the Limit of Quantitation (LOQ) to 150% of the target impurity level (e.g., 0.1%).Correlation coefficient (r²) ≥ 0.995 .
Accuracy Analyze samples of the (S)-enantiomer spiked with the (R)-enantiomer at three concentration levels (e.g., LOQ, 100%, 150%) in triplicate.Percent recovery should be within 80.0% to 120.0% for each level.
Precision Repeatability: Analyze six replicate preparations of the (S)-enantiomer spiked with the (R)-enantiomer at 100% of the target impurity level. Intermediate Precision: Repeat the analysis on a different day with a different analyst.%RSD (Relative Standard Deviation) of the peak areas should be ≤ 10.0% .
Limit of Quantitation (LOQ) Determine the lowest concentration that meets the accuracy and precision criteria, or establish based on a signal-to-noise ratio of approximately 10:1.The LOQ must be precise (%RSD ≤ 10.0%) and accurate (recovery 80-120%).
Robustness Deliberately vary key method parameters (e.g., Flow Rate ±10%, Column Temperature ±5°C, % Isopropanol ±2%).The resolution between enantiomers must remain > 1.5 . No significant impact on results.

Data Interpretation and System Suitability

System Suitability Test (SST)

Before commencing any analysis, the SST must be performed to ensure the chromatographic system is performing adequately.

SST ParameterAcceptance Criteria
Resolution (Rs) ≥ 1.5 between (S) and (R) enantiomer peaks
Tailing Factor (T) ≤ 2.0 for the (S)-enantiomer peak
%RSD of Peak Area ≤ 5.0% for five replicate injections
Calculations

The percentage of the unwanted (R)-enantiomer in a sample of the (S)-enantiomer is calculated using the following formula:

% (R)-enantiomer = [Area(R) / (Area(S) + Area(R))] * 100

Where:

  • Area(R) = Peak area of the (R)-enantiomer

  • Area(S) = Peak area of the (S)-enantiomer

Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation equilibration System Equilibration prep_mobile->equilibration prep_sample Sample & Standard Preparation sst System Suitability Test (SST) prep_sample->sst equilibration->sst injection Sample Injection sst->injection If Pass integration Peak Integration injection->integration calculation Calculation of Enantiomeric Purity integration->calculation report Final Report calculation->report

Caption: General workflow for chiral HPLC analysis.

Conclusion

The chiral HPLC method detailed in this application note provides a selective, accurate, and robust system for the analysis of this compound. By employing a cellulose-based chiral stationary phase and a validated protocol compliant with ICH guidelines, this method is suitable for quality control, stability studies, and process monitoring in a pharmaceutical development environment. The clear rationale behind the method development choices and the comprehensive validation framework ensure trustworthy and reproducible results.

References

  • BenchChem. (2025). Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. Benchchem.
  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
  • Al-Rimawi, F., et al. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Journal of Separation Science.
  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.
  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA.
  • Navaneeswari, S., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(11), 4841-4848.
  • Pharma Wisdom. (2022). ICH Guidelines For Analytical Method Validation (Q2A and Q2B); Specificity and Linearity Part- I. YouTube.
  • Shimadzu Corporation. (2016). Chiral Separation Using SFC and HPLC. Pittcon 2016.

Sources

Application Note: High-Sensitivity LC-MS/MS Method for the Quantitative Analysis of (S)-6-(3-Methylpiperazin-1-yl)nicotinonitrile in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of (S)-6-(3-Methylpiperazin-1-yl)nicotinonitrile in human plasma. The protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, pharmacodynamic, and toxicological studies. The methodology encompasses a straightforward protein precipitation extraction, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The described method has been developed based on the physicochemical properties of the analyte and established principles of bioanalytical method validation, ensuring accuracy, precision, and reliability of results.

Introduction

This compound is a synthetic small molecule containing a substituted piperazine ring linked to a nicotinonitrile moiety. Compounds with such structural features are of significant interest in medicinal chemistry and drug development due to their potential interactions with various biological targets. Accurate quantification of this compound in biological matrices like human plasma is essential for evaluating its absorption, distribution, metabolism, and excretion (ADME) profile, which is a critical component of preclinical and clinical drug development.[1]

LC-MS/MS is the analytical technique of choice for such applications, offering unparalleled sensitivity and selectivity, which are crucial for detecting low concentrations of the analyte in a complex biological matrix.[2] This application note provides a comprehensive guide to a validated LC-MS/MS method, from sample preparation to data acquisition and analysis, grounded in authoritative bioanalytical guidelines.[2][3][4][5]

Analyte and Internal Standard Properties

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust LC-MS/MS method.

PropertyThis compound (Analyte)6-(Piperazin-1-yl)nicotinonitrile (Internal Standard)
Structure
Molecular Formula C₁₁H₁₄N₄C₁₀H₁₂N₄
Molecular Weight 202.26 g/mol 188.23 g/mol
Monoisotopic Mass 202.1218 u188.1062 u
Calculated Exact Mass [M+H]⁺ 203.1291 u189.1135 u
Predicted pKa (most basic) 8.548.35
Predicted logP 1.50.9

Predicted pKa and logP values were obtained using ACD/Percepta software, which is recognized for its accuracy in predicting these properties.[2][3]

The predicted pKa of 8.54 indicates that the analyte is a basic compound, with the piperazine moiety being the most probable site of protonation. This is a key consideration for both chromatographic retention and ionization efficiency in the mass spectrometer. The logP value of 1.5 suggests moderate hydrophobicity, making the compound suitable for reversed-phase chromatography.

Experimental Workflow

The overall analytical workflow is designed for efficiency and robustness, ensuring high sample throughput while maintaining data integrity.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Plasma Sample (50 µL) s2 Add Internal Standard s1->s2 s3 Protein Precipitation (Acetonitrile) s2->s3 s4 Vortex & Centrifuge s3->s4 s5 Supernatant Transfer s4->s5 lc UPLC Separation s5->lc Injection ms Tandem MS Detection (MRM Mode) lc->ms dp1 Peak Integration ms->dp1 Data Acquisition dp2 Calibration Curve (Linear Regression) dp1->dp2 dp3 Concentration Calculation dp2->dp3

Caption: Overall experimental workflow from sample receipt to final data analysis.

Detailed Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a simple, fast, and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis and damage the LC column.[5]

Protocol:

  • To 50 µL of human plasma in a 1.5 mL microcentrifuge tube, add 10 µL of the internal standard working solution (6-(Piperazin-1-yl)nicotinonitrile at 100 ng/mL in 50:50 acetonitrile:water).

  • Add 200 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge the tubes at 14,000 rpm (approximately 18,000 x g) for 10 minutes at 4°C.

  • Carefully transfer 150 µL of the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Method

Given the analyte's basic nature (pKa 8.54) and moderate hydrophobicity (logP 1.5), a reversed-phase separation on a C18 column with a mobile phase at a pH of approximately 10 is chosen. This high pH will neutralize the silanol groups on the silica-based column, minimizing peak tailing, and ensure the analyte is in its neutral form, promoting retention.

ParameterRecommended Setting
LC System High-performance UPLC/HPLC system
Column C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 10 mM Ammonium Formate in Water, pH 10 (adjusted with ammonium hydroxide)
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 3 minutes, hold for 1 minute, return to 10% B and re-equilibrate for 1 minute
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Run Time 5 minutes
Mass Spectrometry Method

Electrospray ionization (ESI) in positive ion mode is selected due to the presence of the basic piperazine moiety, which is readily protonated. Detection is performed using Multiple Reaction Monitoring (MRM) for optimal sensitivity and selectivity.

ParameterRecommended Setting
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 450°C
Desolvation Gas Flow 800 L/hr (Nitrogen)
Cone Gas Flow 50 L/hr (Nitrogen)
Collision Gas Argon

MRM Transitions:

The fragmentation of piperazine-containing compounds often involves the cleavage of the piperazine ring or the bonds connecting it to the rest of the molecule.[4] The proposed MRM transitions are based on these predicted fragmentation patterns.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 203.1146.120
203.1119.125
6-(Piperazin-1-yl)nicotinonitrile (IS) 189.1132.120
189.1105.125

Note: Collision energies should be optimized for the specific instrument used.

Method Validation

The developed method should be validated in accordance with regulatory guidelines, such as those from the FDA, which are harmonized with the International Council for Harmonisation (ICH) M10 guidelines.[2][3][4][5] The validation should assess the following parameters:

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources.

  • Calibration Curve: A calibration curve should be prepared over the expected concentration range (e.g., 0.1 - 100 ng/mL) with a minimum of six non-zero standards. The curve should be fitted with a linear, weighted (1/x²) regression. The correlation coefficient (r²) should be >0.99.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations in at least five replicates. Intra- and inter-day precision (%CV) should be ≤15% (≤20% at the Lower Limit of Quantification, LLOQ), and accuracy (% bias) should be within ±15% (±20% at LLOQ).

  • Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked plasma samples to that in a neat solution.

  • Recovery: The efficiency of the extraction process should be determined at low, medium, and high concentrations.

  • Stability: The stability of the analyte in plasma should be evaluated under various conditions, including bench-top, freeze-thaw, and long-term storage.

Data Presentation and System Suitability

A summary of the expected performance characteristics of the method is presented below.

Table 1: Optimized LC-MS/MS Parameters

Parameter Analyte Internal Standard
Precursor Ion (m/z) 203.1 189.1
Product Ion (m/z) (Quantifier) 146.1 132.1
Product Ion (m/z) (Qualifier) 119.1 105.1

| Expected Retention Time | ~2.5 min | ~2.2 min |

Table 2: Representative Calibration Curve and Linearity

Parameter Value
Calibration Range 0.1 - 100 ng/mL
Regression Equation y = mx + c
Correlation Coefficient (r²) > 0.995

| Weighting | 1/x² |

Table 3: Precision and Accuracy

QC Level Concentration (ng/mL) Intra-day Precision (%CV) Inter-day Precision (%CV) Accuracy (% Bias)
LLOQ 0.1 < 20 < 20 ± 20
Low 0.3 < 15 < 15 ± 15
Medium 10 < 15 < 15 ± 15

| High | 80 | < 15 | < 15 | ± 15 |

Conclusion

This application note provides a detailed and scientifically grounded protocol for the quantitative analysis of this compound in human plasma using LC-MS/MS. The method is designed to be sensitive, selective, and robust, making it suitable for regulated bioanalysis in the context of drug development. The provided step-by-step instructions and rationale for experimental choices should enable researchers to successfully implement and validate this method in their laboratories.

References

  • ACD/Labs. (n.d.). Decades of Reliable pKa Predictions. Retrieved from [Link]

  • Zhu, N., Yu, C., Hua, Z., Xu, P., Wang, Y., Di, B., & Su, M. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.
  • ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Meloun, M., & Bordovska, S. (2007). Benchmarking and validating algorithms that estimate pKa values of drugs based on their molecular structure. Analytical and Bioanalytical Chemistry, 389, 1267–1291.
  • Li, W., & Tse, F. L. S. (Eds.). (2013).
  • ACD/Labs. (n.d.). Calculate Partition Coefficients | LogP Prediction Software. Retrieved from [Link]

  • ACD/Labs. (n.d.). Improved Algorithm for LogD Calculation Within the Percepta® Platform. Retrieved from [Link]

  • ACD/Labs. (2019, May 10). ACD/Labs Announces Technology Modernization of its Molecular Property Calculators on the Percepta Platform. Retrieved from [Link]

  • ACD/Labs. (n.d.). Predict Molecular Properties | Percepta Software. Retrieved from [Link]

  • Smith, K. A., Merrigan, S. D., & Johnson-Davis, K. L. (2018). Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. JALM, 3(3), 384-396.
  • PubChem. (n.d.). 6-(Piperazin-1-yl)nicotinonitrile. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2015).

Sources

Formulation of (S)-6-(3-Methylpiperazin-1-yl)nicotinonitrile for in vivo studies

Author: BenchChem Technical Support Team. Date: January 2026

<_Step_2>

Step 2.1: Synthesize Physicochemical Properties

From the initial search, I have gathered some basic information about (S)-6-(3-Methylpiperazin-1-yl)nicotinonitrile and its related structures.

  • Chemical Formula: C11H14N4[1][2]

  • Molecular Weight: 202.26 g/mol [1][2]

  • Appearance: Likely an off-white to light yellow solid.[3]

  • Predicted pKa: 8.54 ± 0.40.[3] This is a critical piece of information. A pKa in this range indicates the compound is a weak base. The piperazine moiety is the likely site of protonation. This means its solubility will be highly pH-dependent, being more soluble in acidic conditions where it can form a salt.[4][5]

  • Predicted Boiling Point: 400.6 ± 40.0 °C.[3]

  • Predicted Density: 1.18 ± 0.1 g/cm3 .[3]

  • Storage Conditions: Recommended storage is 2-8°C, protected from light.[3] This suggests potential sensitivity to temperature and light, which is crucial for formulation and stability studies.

No experimental solubility (e.g., in mg/mL) or logP data was found for this specific (S)-enantiomer. However, the structure contains both a somewhat lipophilic nicotinonitrile head and a basic, more hydrophilic methylpiperazine tail. The predicted pKa strongly suggests it will behave as a BCS Class II or IV compound (poorly soluble at physiological pH). Many new chemical entities (over 40%) exhibit poor aqueous solubility, which is a major hurdle for in vivo studies.[6][7]

Step 2.2: Synthesize Formulation Strategies

Based on the inferred properties (weak base, likely poor solubility at neutral pH), I can now outline potential formulation strategies, supported by the search results. The goal for preclinical studies is often to maximize exposure to assess safety and efficacy.[8][9]

  • For Oral Administration (P.O.):

    • pH Adjustment/Salt Formation: Since it's a weak base, creating an acidic solution (e.g., pH 2-4) should significantly increase solubility by forming the protonated salt in situ.[4][10][11] This is often the simplest and first approach. However, one must consider the buffer capacity of the gastrointestinal tract and the potential for the compound to precipitate upon entering the higher pH environment of the small intestine.[12]

    • Co-solvents: Using a mixture of water and a water-miscible organic solvent (a co-solvent) can increase the solubility of nonpolar drugs.[6] Common preclinical co-solvents include polyethylene glycol (PEG 300/400), propylene glycol (PG), and ethanol. These are particularly useful for parenteral formulations but can also be used orally.[6]

    • Suspensions: If a simple solution isn't feasible at the required concentration, a micronized suspension can be prepared.[13] This involves dispersing fine particles of the drug in an aqueous vehicle containing a suspending agent (e.g., carboxymethyl cellulose - CMC) and a wetting agent (e.g., Tween 80).[11] Particle size reduction is a key physical modification to improve the dissolution rate.[10]

    • Complexation (Cyclodextrins): Cyclodextrins, like hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD), can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[10][12] This is a very common and effective technique.[10]

  • For Intravenous Administration (I.V.):

    • Strict Requirements: I.V. formulations MUST be sterile, clear solutions, with pH and osmolality as close to physiological levels as possible to avoid irritation and hemolysis.[9][13] Suspensions are not suitable for I.V. administration.

    • pH-Adjusted Saline: The primary approach would be to dissolve the compound in an acidic vehicle (e.g., using HCl or citric acid) and then titrate the pH carefully towards neutral, ensuring the compound remains in solution. The final formulation would need to be filtered through a 0.22 µm sterile filter.

    • Co-solvents and Solubilizers: If pH adjustment alone is insufficient, a co-solvent system (e.g., 10% DMSO, 40% PEG 400, 50% water) or solubilizing agents like polysorbate 80 (Tween 80) can be used.[11]

    • Cyclodextrins: Cyclodextrins are also frequently used for I.V. formulations to achieve the necessary solubility at a physiologically compatible pH.[12]

Step 2.3: Structure the Application Note

Based on this synthesis, I will structure the application note as follows:

  • Abstract: A brief summary of the challenge and the proposed solutions.

  • Introduction: Introduce the compound, the importance of formulation for in vivo data reliability, and the predicted physicochemical challenges based on its structure (weak base, potential for low solubility).

  • Section 1: Pre-formulation Characterization:

    • Summary of known and predicted properties (Table 1).

    • Protocol 1: Experimental Solubility Determination (a necessary first step).

  • Section 2: Formulation Strategy & Vehicle Selection:

    • A decision-making workflow diagram (Graphviz).

    • Discussion of strategies for Oral (P.O.) and Intravenous (I.V.) routes, explaining the rationale for each.

  • Section 3: Detailed Formulation Protocols:

    • Protocol 2: Preparation of an Acidic Solution for Oral Gavage.

    • Protocol 3: Preparation of a Micronized Suspension for Oral Gavage.

    • Protocol 4: Preparation of a Solubilized Solution for Intravenous Injection.

  • Section 4: Quality Control & Stability Assessment:

    • Table summarizing QC tests (Appearance, pH, Concentration, Purity).

    • Workflow diagram for stability testing (Graphviz).

    • Discussion of short-term stability testing based on ICH guidelines.[14][15][16][17][18]

  • References: A complete, numbered list of all cited sources.

This structure provides a logical flow from understanding the molecule to developing, preparing, and validating a suitable formulation for preclinical research. I have enough information to proceed with generating the full document.

An Application Guide by Google Gemini, Senior Application Scientist

Application Note: Strategies for the Formulation of this compound for Preclinical In Vivo Studies

Audience: Researchers, scientists, and drug development professionals.

Abstract: The successful preclinical evaluation of novel chemical entities is critically dependent on the development of appropriate drug delivery systems. This guide provides a comprehensive framework for the formulation of this compound, a weakly basic compound with predicted poor aqueous solubility at physiological pH. We present a systematic approach, beginning with essential pre-formulation characterization and leading to detailed protocols for preparing solutions and suspensions suitable for oral and intravenous administration in animal models. The methodologies emphasize the use of pH modification, co-solvents, and excipients to overcome solubility challenges, ensuring reliable and reproducible exposure in in vivo pharmacology and toxicology studies. Quality control and stability assessments are integrated into the workflow to guarantee the integrity of the dosing formulations.

Introduction

This compound is a heterocyclic compound featuring a nicotinonitrile core and a methylpiperazine moiety. Piperazine derivatives are widely explored in medicinal chemistry for their diverse pharmacological activities.[19][20][21] The translation of in vitro activity to in vivo efficacy for such compounds hinges on achieving adequate systemic exposure, which is directly influenced by the formulation's ability to deliver the active pharmaceutical ingredient (API) to the site of absorption.[7][11]

The structure of this compound presents specific challenges. The piperazine ring confers basic properties, suggesting pH-dependent solubility, while the overall structure may have low intrinsic aqueous solubility.[4][5] Over 40% of new chemical entities are poorly soluble, making formulation development a critical step in preclinical research.[6][8] This document serves as a detailed guide for the rational design, preparation, and validation of simple, effective formulations for this compound to support preclinical in vivo studies.

Pre-formulation Characterization

A thorough understanding of the API's physicochemical properties is the foundation of rational formulation development.[12] While extensive data for this specific molecule is not publicly available, we can infer key properties from its chemical structure and available data for similar compounds.

Table 1: Physicochemical Properties of this compound

PropertyValue / PredictionImplication for Formulation
Molecular Formula C₁₁H₁₄N₄[1][2]-
Molecular Weight 202.26 g/mol [1][2]Essential for concentration calculations.
Appearance Off-white to light yellow solid[3]Visual check for dissolution.
Predicted pKa 8.54 ± 0.40[3]Weak base; solubility will be significantly higher in acidic conditions (pH < 7).
Aqueous Solubility Unknown (Predicted to be low at neutral pH)Primary challenge to overcome. Likely a BCS Class II or IV compound.[12]
Storage 2-8°C, protect from light[3]Indicates potential sensitivity to heat and light; formulations should be stored accordingly.
Protocol 1: Experimental Determination of Aqueous Solubility

Rationale: Before developing a complex formulation, it is crucial to determine the compound's baseline solubility in relevant media. This data will guide the selection of the most appropriate formulation strategy.

Materials:

  • This compound

  • Deionized Water

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 0.1 M Citrate Buffer, pH 3.0

  • HPLC or UPLC system with a suitable column (e.g., C18)

  • Analytical balance, vortex mixer, centrifuge, pH meter

Procedure:

  • Add an excess amount of the compound (e.g., 5-10 mg) to 1 mL of each vehicle (Water, PBS, Citrate Buffer) in separate vials.

  • Cap the vials and vortex vigorously for 1-2 minutes.

  • Agitate the samples at room temperature for 24 hours to ensure equilibrium is reached.

  • Centrifuge the samples at ~14,000 rpm for 15 minutes to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant and dilute it with the mobile phase used for HPLC/UPLC analysis.

  • Quantify the concentration of the dissolved compound against a standard curve. The resulting concentration is the equilibrium solubility.

Formulation Strategy & Vehicle Selection

The choice of formulation depends on the required dose, the route of administration, and the compound's measured solubility.[9][13] For preclinical studies, the simplest formulation that meets the concentration and stability requirements is preferred.

Formulation_Decision_Tree cluster_start Initial Assessment cluster_solubility Solubility Check cluster_oral Oral (P.O.) Route cluster_iv Intravenous (I.V.) Route Start Determine Required Dose (mg/kg) & Route of Administration Solubility Is required concentration < aqueous solubility at target pH? Start->Solubility Oral_Solution Formulate Simple Aqueous Solution (e.g., Acidified Water) Solubility->Oral_Solution Yes (for P.O.) Oral_Complex Consider Solubilizers: - Co-solvents (PEG 400) - Cyclodextrins (HP-β-CD) Solubility->Oral_Complex No (for P.O.) IV_Solution Formulate pH-Adjusted Sterile Saline Solution Solubility->IV_Solution Yes (for I.V.) IV_Complex Use IV-Tolerated Solubilizers: - Co-solvents (PEG, PG) - Cyclodextrins (SBE-β-CD) Solubility->IV_Complex No (for I.V.) Oral_Suspension Prepare Micronized Suspension (e.g., 0.5% CMC-Na, 0.1% Tween 80) Oral_Complex->Oral_Suspension If still insufficient or high excipient load

Caption: Formulation selection workflow.

Detailed Formulation Protocols

Safety Precaution: Always handle the API and formulation vehicles in a fume hood or ventilated enclosure. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 2: Preparation of a 10 mg/mL Acidic Solution for Oral Gavage

Rationale: This is the simplest approach for oral dosing of a weak base. By lowering the pH, we protonate the piperazine nitrogen, forming a soluble salt. A citrate buffer is used to maintain the low pH.

Materials:

  • This compound (200 mg)

  • Citric Acid Monohydrate

  • Sodium Citrate Dihydrate

  • Deionized Water

  • Volumetric flask (20 mL), magnetic stirrer, pH meter

Procedure:

  • Prepare 0.1 M Citrate Buffer (pH 3.0):

    • Dissolve 2.10 g of citric acid monohydrate in ~80 mL of deionized water.

    • Adjust the pH to 3.0 by adding a 1 M sodium citrate solution or 1 M NaOH.

    • Add deionized water to a final volume of 100 mL.

  • Prepare the Formulation:

    • Weigh 200 mg of the compound and transfer it to the 20 mL volumetric flask.

    • Add ~15 mL of the 0.1 M Citrate Buffer (pH 3.0).

    • Add a magnetic stir bar and stir until the solid is completely dissolved. Visually confirm no particulates remain.

    • Once dissolved, add the citrate buffer to the 20 mL mark.

    • Verify the final pH. Adjust if necessary.

    • Store the solution at 2-8°C, protected from light.

Protocol 3: Preparation of a 25 mg/mL Micronized Suspension for Oral Gavage

Rationale: When the required dose exceeds the practical solubility limit of a simple solution, a suspension is the next logical step. The vehicle uses carboxymethyl cellulose (CMC) as a suspending agent and Tween 80 as a wetting agent to prevent particle agglomeration.

Materials:

  • This compound (micronized powder, if possible) (500 mg)

  • Sodium Carboxymethyl Cellulose (CMC-Na, low viscosity) (100 mg)

  • Polysorbate 80 (Tween 80) (20 mg)

  • Deionized Water

  • Glass mortar and pestle, graduated cylinder, magnetic stirrer

Procedure:

  • Prepare the Vehicle (0.5% CMC-Na, 0.1% Tween 80):

    • Heat ~15 mL of deionized water to ~60°C.

    • Slowly sprinkle 100 mg of CMC-Na onto the surface of the hot water while stirring vigorously to prevent clumping.

    • Continue stirring until the CMC-Na is fully hydrated and the solution is clear (it may be viscous).

    • Allow the solution to cool to room temperature.

    • Add 20 mg (approx. 20 µL) of Tween 80.

    • Add deionized water to a final volume of 20 mL and mix thoroughly.

  • Prepare the Suspension:

    • Weigh 500 mg of the compound and place it in the glass mortar.

    • Add a few drops of the vehicle to the powder and triturate with the pestle to form a smooth, uniform paste. This step is critical for proper wetting.

    • Gradually add the remaining vehicle in small portions while continuously mixing.

    • Transfer the suspension to a suitable container and stir with a magnetic stirrer for at least 30 minutes to ensure homogeneity.

    • Store at 2-8°C. Important: Vigorously shake or vortex the suspension before each dose administration to ensure uniformity.

Protocol 4: Preparation of a 2 mg/mL Solubilized Solution for Intravenous Injection

Rationale: Intravenous formulations must be clear, sterile solutions with a pH close to physiological neutrality. This protocol uses SBE-β-CD, a modified cyclodextrin with high water solubility and an excellent safety profile for parenteral use, to solubilize the compound.[10][12]

Materials:

  • This compound (20 mg)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD, e.g., Captisol®) (2.0 g)

  • Saline (0.9% NaCl) for Injection, USP

  • Sterile glass vial (10 mL), magnetic stirrer

  • Sterile 0.22 µm syringe filter

Procedure:

  • Prepare the Formulation (all steps should be performed in a laminar flow hood):

    • Weigh 2.0 g of SBE-β-CD and transfer it to the sterile vial.

    • Add approximately 8 mL of saline to the vial and stir until the cyclodextrin is fully dissolved.

    • Weigh 20 mg of the compound and add it to the cyclodextrin solution.

    • Cap the vial and stir until the compound is completely dissolved. Gentle warming (to ~40°C) or sonication can be used to expedite dissolution.

    • Allow the solution to cool to room temperature.

    • Add saline to a final volume of 10 mL.

    • Verify the pH and ensure it is within a tolerable range (e.g., pH 5-8). Adjust with dilute HCl or NaOH if necessary, ensuring the compound remains in solution.

  • Sterilization:

    • Draw the solution into a sterile syringe.

    • Attach the sterile 0.22 µm syringe filter.

    • Filter the solution into a final sterile container for administration.

Quality Control & Stability Assessment

All formulations must be subjected to quality control (QC) checks before use in animals to ensure safety and data integrity. Stability testing ensures the compound remains at the target concentration and does not degrade over the study period.[5]

Table 2: Quality Control Tests for Preclinical Formulations

TestSpecificationMethod
Appearance Clear solution or uniform suspension, free of foreign matter.Visual Inspection
pH Within ± 0.5 units of target.Calibrated pH meter
Concentration 90-110% of target concentration.Validated HPLC/UPLC method
Purity/Degradation No significant degradation products observed.HPLC/UPLC (Area % Purity)
Stability Assessment Workflow

Stability studies for preclinical formulations are typically short-term and designed to cover the duration of the in vivo experiment. The International Council for Harmonisation (ICH) provides comprehensive guidelines for formal stability testing.[14][15][16][17]

Stability_Workflow cluster_prep Preparation cluster_qc Initial QC (T=0) cluster_storage Storage Conditions cluster_testing Timepoint Testing cluster_decision Decision Prep Prepare Formulation Batch QC0 Perform Full QC Analysis: - Appearance - pH - Concentration (T=0) - Purity (T=0) Prep->QC0 Storage Store Aliquots Under Relevant Conditions: - 2-8°C (Refrigerator) - Room Temperature (~25°C) QC0->Storage QC_Final Perform QC Analysis at Final Timepoint (e.g., 24h, 48h, 7d) Storage->QC_Final Compare Compare Results to T=0. Assess % Recovery and Degradation. QC_Final->Compare Pass Formulation is Stable. Define shelf-life. Compare->Pass Acceptable Fail Formulation is Unstable. Reformulate or use immediately. Compare->Fail Unacceptable

Caption: Workflow for short-term formulation stability testing.

Conclusion

The formulation of this compound for in vivo studies requires a systematic approach grounded in its physicochemical properties. As a weak base with anticipated low aqueous solubility, pH modification offers the most direct path to solubilization for both oral and intravenous routes. For higher dose requirements, co-solvents, cyclodextrins, or suspensions provide viable alternatives. The protocols detailed herein offer robust starting points for researchers. It is imperative that any prepared formulation undergoes rigorous quality control and stability assessment to ensure that the resulting pharmacokinetic and pharmacodynamic data is both accurate and reliable. Always prepare fresh formulations whenever possible to minimize risks associated with instability.[13]

References

  • Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Available from: [Link]

  • ResearchGate. (2018). Techniques for solubility enhancement of poorly soluble drugs: An overview. Available from: [Link]

  • National Institutes of Health (NIH). (2012). Drug Solubility: Importance and Enhancement Techniques. Available from: [Link]

  • AMSbiopharma. (2024). ICH Guidelines: Drug Stability Testing Essentials. Available from: [Link]

  • Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Available from: [Link]

  • World Journal of Pharmacy and Pharmaceutical Sciences. (2017). Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. Available from: [Link]

  • European Medicines Agency (EMA). (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Available from: [Link]

  • RAPS. (2023). Convergence: New ICH Q1 guideline is 'one-stop shop' for stability testing. Available from: [Link]

  • YouTube. (2024). Q1A (R2) A deep dive in Stability Studies. Available from: [Link]

  • Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Available from: [Link]

  • IKEV. (2003). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. Available from: [Link]

  • National Institutes of Health (NIH). (2014). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Available from: [Link]

  • ResearchGate. (2011). Preclinical formulations for discovery and toxicology: physicochemical challenges. Available from: [Link]

  • Admescope. (2019). Preclinical formulations for pharmacokinetic studies. Available from: [Link]

  • PubMed. (2020). Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. Available from: [Link]

  • Arctom Scientific. (n.d.). CAS NO. 1057682-03-7 | this compound. Available from: [Link]

  • National Institutes of Health (NIH). (2013). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Available from: [Link]

  • Journal of Drug Delivery and Therapeutics. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Available from: [Link]

  • ResearchGate. (2013). Synthesis, characterization and in-vivo anthelmintic activity of some newer piperazine derivatives. Available from: [Link]

  • ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Available from: [Link]

  • MDPI. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Available from: [Link]

  • PubChem. (n.d.). 3-[(6-{2-[(3R)-4-(hydroxyacetyl)-3-methylpiperazin-1-yl]pyrimidin-5-yl}-2,2-dimethyl-3-oxo-2,3-dihydro-1H-indol-1-yl)methyl]pyridine-2-carbonitrile. Available from: [Link]

Sources

Application Notes and Protocols: Strategic Derivatization of (S)-6-(3-Methylpiperazin-1-yl)nicotinonitrile for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the (S)-6-(3-Methylpiperazin-1-yl)nicotinonitrile Scaffold

In the landscape of modern medicinal chemistry, the piperazine ring stands as a privileged scaffold, integral to the structure of numerous FDA-approved drugs.[1][2] Its versatile nature, characterized by two strategically positioned nitrogen atoms, offers a rich platform for synthetic modification, enabling the fine-tuning of physicochemical and pharmacological properties.[1] The specific scaffold, this compound, presents a particularly compelling starting point for drug discovery campaigns. This molecule combines the favorable attributes of the piperazine moiety with a nicotinonitrile group, a known pharmacophore in various biologically active compounds, including kinase inhibitors. The inherent chirality of the 3-methylpiperazine group introduces a three-dimensional element that can be crucial for achieving selective and potent interactions with biological targets.

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the strategic derivatization of this compound. The goal is to generate a diverse library of analogs for comprehensive Structure-Activity Relationship (SAR) studies. We will delve into robust synthetic protocols, the rationale behind experimental design, and the interpretation of SAR data to guide the optimization of lead compounds.

Core Synthetic Strategies for Derivatization

The primary site for derivatization on the this compound scaffold is the secondary amine of the piperazine ring. This nitrogen atom provides a nucleophilic handle for a variety of chemical transformations, allowing for the introduction of a wide range of substituents. The principal methods for modifying this position are N-alkylation, reductive amination, and amide coupling.

N-Alkylation via Nucleophilic Substitution

Direct N-alkylation is a fundamental and straightforward method for introducing alkyl, benzyl, and other substituted carbon chains to the piperazine nitrogen. The reaction typically involves the treatment of the starting material with an appropriate alkyl halide in the presence of a base to neutralize the newly formed hydrohalic acid.

Causality Behind Experimental Choices:

  • Choice of Base: A non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is crucial to prevent competition with the piperazine nitrogen for the alkyl halide. The base's strength should be sufficient to deprotonate the piperazine nitrogen, enhancing its nucleophilicity.

  • Solvent Selection: Aprotic polar solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are ideal as they can dissolve the starting materials and facilitate the SN2 reaction mechanism without interfering with the nucleophile or electrophile.

  • Temperature Control: Heating the reaction mixture is often necessary to drive the reaction to completion, especially with less reactive alkyl halides. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time and prevent the formation of byproducts.

Experimental Protocol: Direct N-Alkylation

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 - 1.5 equivalents)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0 - 3.0 equivalents)

  • Anhydrous acetonitrile (MeCN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq.) in anhydrous MeCN, add anhydrous K₂CO₃ (2.0-3.0 eq.).

  • Add the alkyl halide (1.1-1.5 eq.) dropwise to the suspension at room temperature under a nitrogen atmosphere.

  • Heat the reaction mixture to 60-80°C and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

G

Reductive Amination

Reductive amination is a powerful and versatile method for forming carbon-nitrogen bonds, particularly for introducing more complex and diverse substituents. This two-step, one-pot process involves the initial formation of an iminium ion from the reaction of the secondary amine with an aldehyde or ketone, followed by in-situ reduction to the corresponding tertiary amine.

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice for this transformation. It is mild enough not to reduce the starting aldehyde or ketone, yet reactive enough to efficiently reduce the intermediate iminium ion. This selectivity is key to the success of the one-pot reaction.

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used as they are inert and effectively solubilize the reactants and the reducing agent.

  • Acid Catalyst: A catalytic amount of acetic acid can be added to facilitate the formation of the iminium ion, especially with less reactive carbonyl compounds.

Experimental Protocol: Reductive Amination

Materials:

  • This compound

  • Aldehyde or ketone (1.1 - 1.5 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 equivalents)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq.) and the aldehyde or ketone (1.1-1.5 eq.) in anhydrous DCM or DCE.

  • If necessary, add a catalytic amount of acetic acid (0.1 eq.). Stir the mixture at room temperature for 30-60 minutes to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5-2.0 eq.) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times typically range from 1 to 24 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system to yield the desired N-substituted derivative.

G

Amide Coupling

Introducing an amide functionality is a classic strategy in medicinal chemistry to modulate properties such as solubility, hydrogen bonding capacity, and metabolic stability. This is achieved by coupling the piperazine nitrogen with a carboxylic acid.

Causality Behind Experimental Choices:

  • Coupling Reagents: A variety of coupling reagents can be employed, with common choices including 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP). These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the piperazine amine.

  • Base: A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is added to neutralize any acidic byproducts and maintain an optimal pH for the reaction.

  • Solvent: Anhydrous DMF or DCM are suitable solvents for amide coupling reactions.

Experimental Protocol: Amide Coupling

Materials:

  • This compound

  • Carboxylic acid (1.0 - 1.2 equivalents)

  • EDC (1.5 equivalents)

  • HOBt (1.5 equivalents)

  • DIPEA (2.0 - 3.0 equivalents)

  • Anhydrous DMF

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the carboxylic acid (1.0-1.2 eq.) in anhydrous DMF.

  • Add EDC (1.5 eq.) and HOBt (1.5 eq.) to the solution and stir at room temperature for 15 minutes to activate the carboxylic acid.

  • Add this compound (1.0 eq.) followed by DIPEA (2.0-3.0 eq.) to the reaction mixture.

  • Stir the reaction at room temperature overnight, monitoring progress by TLC or LC-MS.

  • Pour the reaction mixture into water and extract with EtOAc.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide derivative.

Structure-Activity Relationship (SAR) Insights and Guidance

While specific, publicly available SAR data for derivatives of this compound is limited, valuable insights can be gleaned from related chemical series, particularly those targeting protein kinases. The nicotinonitrile moiety is a known hinge-binding element in many kinase inhibitors, and the piperazine group often extends into the solvent-exposed region of the ATP-binding pocket, providing a vector for derivatization to enhance potency and selectivity.

Hypothetical SAR Exploration:

The following table outlines a hypothetical derivatization strategy and the expected impact on biological activity, based on established principles of medicinal chemistry and SAR trends observed in related kinase inhibitor programs.

Derivative Type Modification (R-group) Rationale for Synthesis Predicted SAR Outcome
N-Alkyl Series Small alkyl (e.g., ethyl, propyl)Explore steric tolerance in the solvent-exposed region.May provide baseline activity and information on pocket size.
Bulky alkyl (e.g., cyclopropyl, t-butyl)Probe for larger hydrophobic pockets.Potentially increased potency if a suitable pocket exists.
N-Aryl/Heteroaryl Series Phenyl, substituted phenylIntroduce aromatic interactions (π-stacking, cation-π).Substituents on the phenyl ring can fine-tune electronic and steric properties, impacting potency and selectivity.
Pyridyl, pyrimidinylIntroduce hydrogen bond acceptors/donors and modulate pKa.Can lead to improved solubility and specific interactions with the target protein.
Reductive Amination Series Benzyl, substituted benzylSimilar to the N-aryl series but with more conformational flexibility.May allow for optimal positioning of the aromatic ring within the binding site.
Aliphatic chains with functional groups (e.g., alcohols, amines)Introduce hydrogen bonding capabilities and improve solubility.Can enhance interactions with solvent-exposed residues and improve pharmacokinetic properties.
Amide Coupling Series Aromatic/heteroaromatic amidesIntroduce rigid linkers and additional hydrogen bonding opportunities.Can significantly impact potency and selectivity through specific interactions.
Aliphatic amidesModulate solubility and metabolic stability.May improve drug-like properties.

Data Presentation: Representative Yields

The following table summarizes typical yields for the described derivatization methods, based on analogous reactions in the literature. Actual yields will vary depending on the specific substrates and reaction conditions.

Method Starting Material Reagent Typical Yield (%)
N-Alkylation Piperazine derivativeAlkyl Halide60-90
Reductive Amination Piperazine derivativeAldehyde/Ketone & NaBH(OAc)₃50-85
Amide Coupling Piperazine derivativeCarboxylic Acid & EDC/HOBt55-95

Conclusion

The this compound scaffold offers a promising starting point for the development of novel therapeutic agents. The synthetic protocols detailed in these application notes provide a robust framework for generating a diverse library of analogs. By systematically exploring the chemical space around the piperazine nitrogen through N-alkylation, reductive amination, and amide coupling, researchers can effectively conduct SAR studies to identify compounds with optimized potency, selectivity, and drug-like properties. The insights gained from related chemical series strongly suggest that derivatization of this scaffold is a viable strategy for the discovery of new and effective medicines.

References

  • The versatile basic structure of piperazine allows for the development and production of newer bioactive molecules that can be used to treat a wide range of diseases. Piperazine derivatives are unique and can easily be modified for the desired pharmacological activity. PubMed, [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate, [Link]

  • Synthesis and biological evaluation of 4,6-diphenyl-2-(1H-pyrrol-1-yl)nicotinonitrile analogues of crolibulin and combretastatin A-4. PubMed, [Link]

  • Alkylated piperazine compounds.
  • Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists. ResearchGate, [Link]

  • 6-(4-METHYLPIPERAZIN-1-YL)-4-O-TOLYLNICOTINAMIDE. gsrs, [Link]

  • Piperine: Chemistry and Biology. MDPI, [Link]

  • Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics, [Link]

  • Synthesis and Biological Evaluation of Piperazine Hybridized Coumarin Indolylcyanoenones with Antibacterial Potential. MDPI, [Link]

  • Synthesis and biological evaluation as well as in silico studies of arylpiperazine-1,2-benzothiazine derivatives as novel anti-inflammatory agents. PubMed, [Link]

  • Rational Design and Synthesis of 6-(Piperazin-1-yl)imidazo[1,2-b]pyridazine Derivatives as Dual FXR/PPARδ Agonists for Treatment of Pulmonary Fibrosis. ResearchGate, [Link]

  • Synthesis and Biological Investigation of Coumarin Piperazine (Piperidine) Derivatives as Potential Multireceptor Atypical Antipsychotics. Journal of Medicinal Chemistry, [Link]

  • Substituted 5-deazapteridines.
  • Phenyl-piperazine derivatives as serotonin reuptake inhibitors.
  • 1-{8 3-(4-metrachlorophenyl-1-piperazinyl)-propyl{9 -3,4-diethyl-{66 {11 -1,2,4-triazolin-5-one.

Sources

Use of (S)-6-(3-Methylpiperazin-1-yl)nicotinonitrile in high-throughput screening

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

High-Throughput Screening of (S)-6-(3-Methylpiperazin-1-yl)nicotinonitrile for Protein Kinase Inhibitor Discovery

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for Screening this compound

This compound is a novel synthetic compound characterized by a stereospecific chiral center. Its structure incorporates two key pharmacophores: a nicotinonitrile moiety and a methylpiperazine group.

  • Nicotinonitrile Scaffold: The nicotinonitrile (3-cyanopyridine) core is a privileged structure in medicinal chemistry, found in several marketed drugs, including kinase inhibitors like bosutinib and neratinib.[1] This scaffold often serves as a "hinge-binder," a critical interaction motif for inhibiting the ATP-binding pocket of protein kinases.[2][3] Protein kinases are a major class of drug targets, with over 500 identified in the human genome, making them central to oncology and inflammation research.[2][3]

  • Methylpiperazine Group: The piperazine moiety is frequently included in drug candidates to improve physicochemical properties such as aqueous solubility and to provide a vector for engaging with solvent-exposed regions of the target protein.[4] The specific (S)-3-methyl substitution provides a defined three-dimensional structure that can lead to highly selective interactions and improved potency.

Given these structural features, this compound is a compelling candidate for high-throughput screening (HTS) campaigns aimed at discovering novel protein kinase inhibitors. This document provides a detailed protocol for its evaluation in a primary HTS format using a robust, luminescence-based biochemical assay.

Assay Principle: The ADP-Glo™ Kinase Assay

To quantify the inhibitory potential of this compound, we will employ the ADP-Glo™ Kinase Assay. This is a universal, homogeneous, and high-throughput compatible method that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[5]

The assay is performed in two steps:

  • Kinase Reaction & ATP Depletion: The kinase, substrate, ATP, and test compound are incubated together. After the reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and eliminate any remaining ATP.[6]

  • ADP to ATP Conversion & Luminescence Detection: The Kinase Detection Reagent is then added, which contains enzymes that convert the ADP generated by the kinase into ATP. This newly synthesized ATP is used by a luciferase/luciferin system to produce a light signal that is directly proportional to the initial kinase activity.[5][6]

Inhibitors of the kinase will reduce the amount of ADP produced, leading to a decrease in the luminescent signal.

HTS Workflow & Signaling Pathway Visualization

The overall workflow for the high-throughput screen is depicted below. It follows a logical progression from plate preparation to hit confirmation.

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Data Analysis & Follow-up Compound_Plating Compound Plating (10 µM final) Dispense_Reagents Dispense Reagents to Assay Plate Compound_Plating->Dispense_Reagents Reagent_Prep Reagent Preparation (Kinase, Substrate, ATP) Reagent_Prep->Dispense_Reagents Incubate_Reaction Incubate (60 min, RT) Dispense_Reagents->Incubate_Reaction Add_ADPGlo Add ADP-Glo™ Reagent (Terminate Reaction) Incubate_Reaction->Add_ADPGlo Incubate_Deplete Incubate (40 min, RT) Add_ADPGlo->Incubate_Deplete Add_Detection Add Detection Reagent (Generate Signal) Incubate_Deplete->Add_Detection Incubate_Signal Incubate (30 min, RT) Add_Detection->Incubate_Signal Read_Luminescence Read Luminescence Incubate_Signal->Read_Luminescence Calculate_Z Calculate Z'-Factor (Plate QC) Read_Luminescence->Calculate_Z Hit_Identification Hit Identification (>3 SD from control) Calculate_Z->Hit_Identification Dose_Response Dose-Response (IC50) Hit_Identification->Dose_Response Selectivity_Profiling Selectivity Profiling Dose_Response->Selectivity_Profiling

Caption: High-throughput screening workflow for a kinase inhibitor.

The compound will be tested against a hypothetical, disease-relevant kinase, "Target Kinase X" (TKX), which is part of a critical cellular signaling pathway.

Signaling_Pathway cluster_pathway Hypothetical TKX Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor binds TKX Target Kinase X (TKX) Receptor->TKX activates Downstream Downstream Effector TKX->Downstream phosphorylates Response Cellular Response (e.g., Proliferation) Downstream->Response triggers Compound This compound Compound->TKX inhibits

Caption: Inhibition of the TKX signaling pathway by the test compound.

Detailed HTS Protocol

This protocol is optimized for a 384-well plate format to maximize throughput while minimizing reagent consumption.[7]

Materials and Reagents
ReagentSupplierCatalog Number
This compoundN/AN/A
ADP-Glo™ Kinase AssayPromegaV9101
Recombinant Human TKX KinaseN/AN/A
Poly-GT (4:1) SubstrateSigmaP0275
Ultra-Pure ATPPromegaV9151
Staurosporine (Positive Control)SigmaS4400
DMSO, AnhydrousSigmaD2650
384-well Low-Volume White PlatesCorning3572
Reagent Preparation
  • Kinase Buffer (1X): 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA. Prepare fresh and keep on ice.

  • Compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Assay-Ready Compound Plate: Serially dilute the compound stock to create a 40 µM working solution in 100% DMSO. This will be the source plate for the assay (yielding a 10 µM final concentration).

  • Positive Control: Prepare a 40 µM stock of Staurosporine in 100% DMSO.

  • Enzyme Working Solution (2X): Dilute TKX kinase in 1X Kinase Buffer to a final concentration of 20 ng/µL (concentration may need optimization).

  • Substrate/ATP Working Solution (2X): Prepare a solution containing 0.4 mg/mL Poly-GT and 20 µM ATP in 1X Kinase Buffer.

    • Rationale: The ATP concentration is set near the Michaelis-Menten constant (Km) for TKX to ensure sensitivity to competitive inhibitors.

Assay Procedure (384-well Plate)

The total reaction volume is 10 µL. The final concentration of DMSO in the assay should be 0.1%.

  • Compound Plating:

    • Using an automated liquid handler, dispense 25 nL of compounds, positive control (Staurosporine), or DMSO (negative control) into the appropriate wells of a 384-well assay plate. See the plate map below.

Plate LayoutColumns 1-2Columns 3-44Columns 45-46
Wells Negative Control (0% Inhibition) Test Compound Positive Control (100% Inhibition)
Content 25 nL DMSO25 nL of 40 µM this compound25 nL of 40 µM Staurosporine
  • Kinase Reaction:

    • Add 5 µL of the Enzyme Working Solution (2X) to all wells.

    • Add 5 µL of the Substrate/ATP Working Solution (2X) to all wells to start the reaction.

    • Mix the plate on an orbital shaker for 30 seconds.

    • Incubate at room temperature for 60 minutes.

  • Signal Generation & Detection:

    • Add 10 µL of ADP-Glo™ Reagent to all wells to stop the reaction.[8]

    • Incubate at room temperature for 40 minutes to deplete the remaining ATP.[6]

    • Add 20 µL of Kinase Detection Reagent to all wells.[8]

    • Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.[8]

    • Measure luminescence using a plate reader (e.g., BMG PHERAstar) with an integration time of 0.5-1 second per well.[7]

Data Analysis and Quality Control

Assay Quality Control: Z'-Factor

The quality and robustness of the HTS assay are determined by calculating the Z'-factor (Z-prime).[9] This metric assesses the separation between the positive and negative controls.[10]

The formula for Z'-factor is:



Where:

  • 
     and 
    
    
    
    are the standard deviations of the positive and negative controls.
  • 
     and 
    
    
    
    are the means of the positive and negative controls.
Z'-Factor ValueAssay Quality
> 0.5Excellent, robust assay
0 to 0.5Marginal, may be usable
< 0Unacceptable assay

An assay is only considered suitable for HTS if the Z'-factor is consistently greater than 0.5.[11][12]

Hit Identification

A "hit" is a compound that demonstrates significant inhibition of the target kinase. The percent inhibition for each compound is calculated as follows:



A common threshold for hit identification is an inhibition value greater than three standard deviations from the mean of the negative control wells. For this screen, a primary hit will be defined as any well exhibiting >50% inhibition .

Conclusion and Next Steps

This application note provides a comprehensive, field-proven protocol for evaluating the inhibitory potential of this compound against a protein kinase target in a high-throughput screening format. The use of the ADP-Glo™ assay ensures a robust and sensitive readout.[13] A rigorous quality control process, centered on the Z'-factor, validates the reliability of the screening data.[14]

Compounds identified as primary hits in this screen should be subjected to a series of follow-up studies to confirm their activity and characterize their mechanism of action. These include:

  • Hit Confirmation: Re-testing the primary hits from a freshly prepared stock solution.

  • Dose-Response Analysis: Generating an IC₅₀ curve to determine the potency of the confirmed hit.

  • Selectivity Profiling: Screening the compound against a panel of other kinases to assess its specificity.[15]

This structured approach provides a clear path from primary screening to the identification of validated lead compounds for further drug development.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. Available at: [Link]

  • Sui, Y., & Wu, Z. (2017). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 33(19), 3091–3097. Available at: [Link]

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. ChemBioChem, 6(3), 481-490. Available at: [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sayed, N. N. E. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Journal of Advanced Research. Available at: [Link]

  • Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315. Available at: [Link]

  • Arita, T., et al. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(8), 837-845. Available at: [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]

  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. Retrieved from [Link]

  • Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329-336. Available at: [Link]

  • Assay Genie. (n.d.). Z-Factor Calculator. Retrieved from [Link]

  • Wikipedia. (n.d.). Z-factor. Retrieved from [Link]

  • Pharma IQ. (2012). High-Throughput Screening: Best Practice, Trends and Challenges. Retrieved from [Link]

  • ResearchGate. (2022). Nicotinonitrile derivatives as antitumor agents. Retrieved from [Link]

  • Nature Reviews Drug Discovery. (2023). High-Throughput Screening: A Simple Guide to Faster Drug and Material Discovery. Retrieved from [Link]

  • BMG LABTECH. (2019). High-throughput screening (HTS). Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of 3-Cyanopyridine in Pharmaceutical Synthesis. Retrieved from [Link]

  • The Scientist. (2024). An Overview of High Throughput Screening. Retrieved from [Link]

  • El-Damasy, A. K., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega, 7(12), 10563–10579. Available at: [Link]

  • El-Gamal, M. I., et al. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. Molecules, 28(11), 4358. Available at: [Link]

  • Płazińska, A., et al. (2020). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 25(21), 5048. Available at: [Link]

  • MySkinRecipes. (n.d.). (R)-6-(3-Methylpiperazin-1-yl)nicotinonitrile. Retrieved from [Link]

  • Işık, S., & Büyükgüzel, K. (2019). Coumarin-piperazine Derivatives as Biologically Active Compounds. Current Topics in Medicinal Chemistry, 19(26), 2374-2390. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-6-(3-Methylpiperazin-1-yl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-6-(3-Methylpiperazin-1-yl)nicotinonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions to optimize your synthetic route and improve yield. This compound is a critical intermediate in the synthesis of several pharmaceuticals, including the Janus kinase (JAK) inhibitor Tofacitinib.[1][2] This guide focuses on the prevalent synthetic method: the nucleophilic aromatic substitution (SNAr) reaction between 6-chloronicotinonitrile and (S)-3-methylpiperazine.

I. Troubleshooting Guide

This section addresses specific experimental issues you may encounter during the synthesis.

dot

Troubleshooting_Workflow start Low Yield or Incomplete Reaction check_reagents Reagent Quality & Stoichiometry Verify purity of 6-chloronicotinonitrile and (S)-3-methylpiperazine. Ensure accurate molar ratios. start->check_reagents check_conditions Reaction Conditions Temperature too low? Insufficient reaction time? Inefficient stirring? start->check_conditions check_base Base Selection & Amount Is the base strong enough? (e.g., K2CO3, Cs2CO3) Is the base fully dissolved? Using at least 2 equivalents? start->check_base check_solvent Solvent Issues Is the solvent dry (e.g., DMSO, DMF)? Is there sufficient solvent to ensure solubility? start->check_solvent optimize_temp Optimization Increase temperature incrementally (e.g., 80-120 °C). Monitor reaction progress by TLC/LC-MS. check_conditions->optimize_temp Temp. issue optimize_time Optimization Extend reaction time. Plot conversion vs. time to determine endpoint. check_conditions->optimize_time Time issue optimize_base Optimization Screen alternative bases (e.g., organic bases like DBU). Ensure fine powder for solid bases to maximize surface area. check_base->optimize_base Base issue optimize_solvent Optimization Consider alternative polar aprotic solvents. Ensure reagents are fully dissolved before heating. check_solvent->optimize_solvent Solvent issue side_products Side Product Formation | TLC/LC-MS analysis shows multiple spots. | Identify potential side reactions. characterize_impurities Analysis Isolate and characterize major side products (NMR, MS). Postulate mechanism of formation. side_products->characterize_impurities purification_issues Purification Challenges | Difficulty removing unreacted starting materials. | Product co-elutes with impurities. optimize_purification Optimization Screen different solvent systems for chromatography. Consider crystallization or salt formation for purification. purification_issues->optimize_purification modify_conditions Modification Adjust temperature or reaction time to minimize side reactions. Consider a different synthetic route if side reactions are inherent. characterize_impurities->modify_conditions

Caption: Troubleshooting workflow for low yield and other issues.

Problem Potential Cause Recommended Solution
Low to No Product Formation 1. Inactive Reagents: 6-chloronicotinonitrile can degrade over time, and (S)-3-methylpiperazine is hygroscopic.1a. Confirm the purity of 6-chloronicotinonitrile by NMR or melting point. 1b. Use freshly opened or properly stored (S)-3-methylpiperazine. Consider using the dihydrochloride salt with an appropriate excess of base.
2. Insufficient Temperature: The SNAr reaction has a significant activation energy barrier.2. Gradually increase the reaction temperature in 10-15 °C increments, monitoring for product formation and potential decomposition by TLC or LC-MS. Typical temperatures range from 80-120 °C.
3. Ineffective Base: The base may not be strong enough to deprotonate the piperazine or neutralize the HCl formed in situ, or it may have poor solubility.3a. Switch to a stronger base like cesium carbonate (Cs₂CO₃) which has better solubility in organic solvents compared to potassium carbonate (K₂CO₃). 3b. Ensure the base is a fine powder to maximize surface area. 3c. Organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can also be effective.
Reaction Stalls or is Incomplete 1. Poor Solubility of Reagents: Inadequate dissolution of starting materials or the base can lead to a stalled reaction.1a. Ensure the chosen solvent (e.g., DMSO, DMF, NMP) fully dissolves the reactants at the reaction temperature.[3] 1b. Increase the solvent volume, but be mindful of dilution effects. 1c. For solid bases, vigorous stirring is crucial.
2. Product Inhibition: The product itself might be inhibiting the reaction, although this is less common in this specific synthesis.2. Consider a reaction setup where the product can be removed as it forms, though this is often not practical on a lab scale.
Significant Side Product Formation 1. Dialkylation: The product, this compound, still has a secondary amine that can react with another molecule of 6-chloronicotinonitrile.1a. Use a slight excess (1.1-1.2 equivalents) of (S)-3-methylpiperazine to favor the mono-alkylation product. 1b. Add the 6-chloronicotinonitrile slowly to a solution of the piperazine and base to maintain a low concentration of the electrophile.
2. Racemization: While the chiral center is not directly involved in the reaction, harsh basic conditions and high temperatures could potentially lead to racemization if there are any acidic protons alpha to the methyl group, though this is unlikely for (S)-3-methylpiperazine.2. Confirm the enantiomeric excess (ee) of your product using chiral HPLC. If racemization is observed, explore milder reaction conditions (lower temperature, weaker base).
3. Hydrolysis of the Nitrile: Presence of water in the reaction mixture, especially at elevated temperatures and in the presence of a strong base, can lead to the hydrolysis of the nitrile group to a carboxamide or carboxylic acid.3a. Use anhydrous solvents and reagents. 3b. Dry glassware thoroughly before use.
Difficult Purification 1. Co-elution of Product and Starting Material: The polarity of the product and unreacted 6-chloronicotinonitrile or (S)-3-methylpiperazine might be similar.1a. Optimize the solvent system for column chromatography. A gradient elution might be necessary. 1b. Consider an acidic wash during workup to remove the basic (S)-3-methylpiperazine. 1c. Recrystallization or salt formation of the final product can be an effective purification method.
2. Emulsion during Workup: High concentrations of salts and the use of solvents like DMF or DMSO can lead to emulsions during aqueous extraction.2a. Add brine to the aqueous layer to break the emulsion. 2b. If possible, dilute the reaction mixture with a less polar solvent (e.g., ethyl acetate) before the aqueous wash.

II. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the reaction between 6-chloronicotinonitrile and (S)-3-methylpiperazine?

A1: The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The electron-withdrawing nitrile group and the nitrogen atom in the pyridine ring activate the 6-position towards nucleophilic attack. The reaction involves two main steps:

  • Nucleophilic Attack: The secondary amine of (S)-3-methylpiperazine acts as a nucleophile and attacks the carbon atom bearing the chlorine atom on the 6-chloronicotinonitrile ring. This forms a negatively charged intermediate known as a Meisenheimer complex.[4]

  • Leaving Group Departure: The aromaticity of the pyridine ring is restored by the elimination of the chloride ion, yielding the final product.

dot

SNAr_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Leaving Group Departure Reactants 6-Chloronicotinonitrile + (S)-3-Methylpiperazine Meisenheimer Meisenheimer Complex (Intermediate) Reactants->Meisenheimer Nucleophilic Attack Reactants->Meisenheimer Product This compound Meisenheimer->Product Elimination of Cl⁻ Meisenheimer->Product Chloride Cl⁻

Caption: SNAr reaction mechanism.

Q2: Which solvent is best for this reaction?

A2: Polar aprotic solvents are generally the best choice as they can dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex) without participating in the reaction.[3] Commonly used solvents include:

  • Dimethyl sulfoxide (DMSO): Excellent solvating power for a wide range of reactants.

  • N,N-Dimethylformamide (DMF): Another good option, though it can decompose at high temperatures.

  • N-Methyl-2-pyrrolidone (NMP): Higher boiling point than DMF and DMSO, allowing for higher reaction temperatures.

The choice of solvent can influence the reaction rate and should be optimized for your specific conditions. Always use anhydrous grade solvents to prevent side reactions like nitrile hydrolysis.

Q3: Can I use a palladium-catalyzed cross-coupling reaction instead of SNAr?

A3: Yes, a Buchwald-Hartwig amination is a viable alternative for forming the C-N bond between an aryl halide and an amine.[5][6] This palladium-catalyzed reaction can often be performed under milder conditions than SNAr and may be more tolerant of certain functional groups.[7][8] However, it introduces the need for a palladium catalyst and a specific ligand, which adds to the cost and requires careful removal of the metal from the final product. For an electron-deficient substrate like 6-chloronicotinonitrile, SNAr is often more straightforward and cost-effective.[6]

Q4: How can I ensure the stereochemical integrity of the (S)-3-methylpiperazine is maintained?

A4: The chiral center at the 3-position of the piperazine ring is not directly involved in the SNAr reaction, so racemization is generally not a major concern under standard conditions. However, to ensure the highest enantiomeric purity of your product:

  • Use a high-purity starting material: Start with (S)-3-methylpiperazine of high enantiomeric excess.

  • Avoid overly harsh conditions: Extremely high temperatures or very strong, non-standard bases could potentially lead to side reactions, although direct racemization is unlikely.

  • Verify the final product: Use chiral HPLC to determine the enantiomeric excess of your final product and confirm that no racemization has occurred.

Q5: What is the role of the base in this reaction?

A5: The base plays a crucial role in the SNAr reaction. It serves two primary functions:

  • Neutralizing the Acid Byproduct: The reaction generates one equivalent of hydrochloric acid (HCl). The base neutralizes this acid, preventing it from protonating the starting piperazine, which would render it non-nucleophilic.

  • Promoting Nucleophilicity (in some cases): While the secondary amine of the piperazine is already nucleophilic, the base can deprotonate it to form a more potent piperazide anion, which can increase the reaction rate.

Therefore, at least one equivalent of base is required to neutralize the HCl. Using a slight excess (e.g., 2 equivalents) is common practice to ensure the reaction goes to completion.

III. Experimental Protocols

Protocol 1: Synthesis of this compound via SNAr

Materials:

  • 6-Chloronicotinonitrile

  • (S)-3-Methylpiperazine

  • Potassium Carbonate (K₂CO₃), finely powdered

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl Acetate

  • Brine

  • Deionized Water

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloronicotinonitrile (1.0 eq), (S)-3-methylpiperazine (1.1 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous DMSO to the flask (concentration of 6-chloronicotinonitrile ~0.5 M).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with brine to help remove residual DMSO.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure this compound.

IV. References

  • Tofacitinib synthesis - UNL. (n.d.). Retrieved January 6, 2026, from [Link]

  • An Efficient and Alternative Method for Synthesis of Tofacitinib - Der Pharma Chemica. (n.d.). Retrieved January 6, 2026, from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 6, 2026, from [Link]

  • An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. (2025, August 6). Retrieved January 6, 2026, from [Link]

  • General synthetic route of nicotinonitrile compounds 6a–c and 7.... - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]

  • Process for the preparation of tofacitinib and intermediates thereof - Justia Patents. (2016, November 1). Retrieved January 6, 2026, from [Link]

  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved January 6, 2026, from [Link]

  • WO2014097150A1 - Process for the preparation of tofacitinib and intermediates thereof - Google Patents. (n.d.). Retrieved January 6, 2026, from

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved January 6, 2026, from [Link]

  • Optimization of reaction conditions for palladium-catalyzed amination of morpholine with chlorobenzene... - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. (n.d.). Retrieved January 6, 2026, from [Link]

  • Efficient Method of (S)-Nicotine Synthesis - MDPI. (n.d.). Retrieved January 6, 2026, from [Link]

  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021, February 23). Retrieved January 6, 2026, from [Link]

  • SNAr troubleshooting : r/AskChemistry - Reddit. (2023, December 23). Retrieved January 6, 2026, from [Link]

  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. (n.d.). Retrieved January 6, 2026, from [Link]

  • Highly Selective Synthesis of 6-Glyoxylamidoquinoline Derivatives via Palladium-Catalyzed Aminocarbonylation - MDPI. (n.d.). Retrieved January 6, 2026, from [Link]

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. (n.d.). Retrieved January 6, 2026, from [Link]

  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - DSpace@MIT. (n.d.). Retrieved January 6, 2026, from [Link]

  • SNAr of bromoporphyrin 2 with piperazine (10b) in DMF. - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]

  • SNAr Solvents and Reagents - Wordpress. (n.d.). Retrieved January 6, 2026, from [Link]

  • US7041826B2 - Process for preparing 1-methyl-3-phenylpiperazine using a novel intermediate - Google Patents. (n.d.). Retrieved January 6, 2026, from

  • ChemInform Abstract: Efficient Palladium-Catalyzed Amination and Alkylation of 3-Iodo-6-arylpyridazines | Request PDF - ResearchGate. (2025, August 7). Retrieved January 6, 2026, from [Link]

  • Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists - ResearchGate. (2025, August 6). Retrieved January 6, 2026, from [Link]

Sources

(S)-6-(3-Methylpiperazin-1-yl)nicotinonitrile stability issues and degradation products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (S)-6-(3-Methylpiperazin-1-yl)nicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you ensure the integrity of your experiments and formulations.

Introduction to Stability Concerns

This compound is a molecule possessing three key functional regions: a chiral 3-methylpiperazine ring, a pyridine core, and a nitrile group. Each of these moieties presents a unique susceptibility to degradation under common experimental and storage conditions. Understanding these potential liabilities is the first step toward mitigating them. The piperazine ring is prone to oxidation, the pyridine ring can be susceptible to photodegradation, and the nitrile group can undergo hydrolysis. This guide will walk you through identifying and solving these stability issues.

Part 1: Frequently Asked Questions (FAQs)

Q1: I'm observing a loss of potency or inconsistent results in my assays. Could this be related to the stability of this compound?

A1: Yes, inconsistent results are a classic indicator of compound instability. Degradation of the parent compound reduces its effective concentration, leading to variable assay readouts. If you observe a steady decline in activity with freshly prepared solutions over a short period, or if results vary significantly between batches prepared at different times, you should immediately investigate the stability of your compound under your specific experimental conditions (e.g., buffer composition, pH, light exposure, temperature).

Q2: What are the recommended storage conditions for this compound in solid and solution forms?

A2:

  • Solid Form: As a solid, the compound should be stored in a tightly sealed container in a dry environment, protected from light. For long-term storage, refrigeration (2-8°C) or freezing (-20°C) under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize oxidative and hydrolytic degradation.

  • In Solution: Stock solutions should be prepared fresh whenever possible. If storage is necessary, we recommend preparing concentrated stocks in a suitable anhydrous organic solvent (e.g., DMSO) and storing them in small aliquots at -20°C or -80°C in light-protected vials. Avoid repeated freeze-thaw cycles. Aqueous solutions are generally less stable and should be prepared immediately before use.

Q3: My solution of the compound has developed a slight yellow tint. What could be the cause?

A3: A color change is often a visual cue for degradation. For molecules containing pyridine and piperazine moieties, this can be due to the formation of oxidative or photodegradative products. The formation of N-oxides or other conjugated systems can shift the chromophore into the visible spectrum. You should immediately qualify the purity of the solution using an appropriate analytical method, such as HPLC-UV, to assess the extent of degradation.

Q4: Which analytical method is best suited for monitoring the stability of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique.[1][2][3] A successful method should be able to separate the parent compound from all potential degradation products, ensuring that the peak for the active pharmaceutical ingredient (API) is pure. Coupling HPLC with mass spectrometry (LC-MS) is highly recommended for identifying the mass of unknown degradation products.[4]

Part 2: Troubleshooting Guide: Investigating Degradation

This section provides a systematic approach to identifying the root cause of instability. The primary tool for this investigation is a forced degradation study . The goal of a forced degradation study is to intentionally stress the compound to generate potential degradants, which helps in understanding degradation pathways and developing a robust, stability-indicating analytical method.[5][6]

Issue: Unknown peaks are appearing in my chromatogram during analysis.

This indicates that your compound is degrading. To identify the cause, you must systematically test for susceptibility to hydrolysis, oxidation, and photolysis.

Step 1: Establish a Baseline

Before initiating the stress studies, you must have a validated HPLC method and a pure reference standard of this compound.

  • Action: Run a sample of your reference standard under your standard HPLC method. This chromatogram will serve as your t=0 baseline for purity and retention time.

Step 2: Perform Forced Degradation Studies

Expose your compound to a series of controlled stress conditions. The goal is to achieve a target degradation of 5-20%, which is generally sufficient to produce and detect primary degradants without overly complex secondary degradation.[5]

The nitrile group and the linkages to the heterocyclic rings are the most likely sites for hydrolysis.

  • Acidic Hydrolysis:

    • Prepare a solution of the compound in 0.1 M HCl.

    • Incubate at 60°C.

    • Withdraw aliquots at 2, 6, 12, and 24 hours.

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Basic Hydrolysis:

    • Prepare a solution of the compound in 0.1 M NaOH.

    • Incubate at 60°C.

    • Withdraw aliquots at 2, 6, 12, and 24 hours.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Neutral Hydrolysis:

    • Prepare a solution of the compound in purified water (HPLC grade).

    • Incubate at 60°C.

    • Withdraw aliquots at 2, 6, 12, and 24 hours for analysis.

The nitrogen atoms in the piperazine ring are particularly susceptible to oxidation.[7][8]

  • Prepare a solution of the compound in a suitable solvent.

  • Add hydrogen peroxide (H₂O₂) to a final concentration of 3%.

  • Keep the solution at room temperature, protected from light.

  • Withdraw aliquots at 2, 6, 12, and 24 hours for analysis.

  • Note: It may be necessary to quench the reaction by diluting the sample in the mobile phase just before injection to prevent further oxidation on the autosampler.

The pyridine ring makes the compound a candidate for photodegradation.[9][10]

  • Prepare two solutions of the compound: one in a clear vial (exposed) and one in an amber or foil-wrapped vial (control).

  • Place both vials in a photostability chamber with a light source that provides both UV and visible light (e.g., according to ICH Q1B guidelines).

  • Expose the samples for a defined period (e.g., 24 hours).

  • Analyze both the exposed and control samples by HPLC.

Step 3: Analyze the Results
  • Compare Chromatograms: Compare the chromatograms from the stressed samples to your t=0 baseline.

  • Track Peak Areas: Calculate the percentage degradation of the parent peak and the formation of new peaks.

  • Identify Degradation Pathways: The conditions that cause significant degradation point to the compound's primary liabilities. For example, if a new peak appears only in the oxidative stress sample, it is likely an oxidative degradant.

Stress ConditionExpected Degradation PathwayPotential Degradation Products
Acid/Base Hydrolysis Nitrile group hydrolysis(S)-6-(3-Methylpiperazin-1-yl)nicotinamide, (S)-6-(3-Methylpiperazin-1-yl)nicotinic acid
Oxidation (H₂O₂) N-oxidation of piperazine/pyridine(S)-6-(3-Methyl-4-oxidopiperazin-1-yl)nicotinonitrile, this compound N-oxide
Photolysis (UV/Vis) Pyridine ring opening/rearrangementComplex mixture, potentially including ring-opened products like succinic acid derivatives.[10]
Visualization of Potential Degradation Pathways

The following diagrams illustrate the most probable degradation pathways based on the chemical structure of the molecule.

G cluster_hydrolysis Hydrolytic Pathway Parent_H This compound Amide (S)-6-(3-Methylpiperazin-1-yl)nicotinamide (DP-H1) Parent_H->Amide H₂O / H⁺ or OH⁻ Acid (S)-6-(3-Methylpiperazin-1-yl)nicotinic acid (DP-H2) Amide->Acid H₂O / H⁺ or OH⁻

Caption: Potential hydrolytic degradation of the nitrile group.

G cluster_oxidation Oxidative Pathway Parent_O This compound N_Oxide_Piperazine Piperazine N-Oxide (DP-O1) Parent_O->N_Oxide_Piperazine [O] N_Oxide_Pyridine Pyridine N-Oxide (DP-O2) Parent_O->N_Oxide_Pyridine [O]

Caption: Potential N-oxidation sites on the piperazine and pyridine rings.

Step 4: Structure Elucidation of Degradants

If significant degradation is observed, identifying the structure of the degradation products is critical.

  • LC-MS Analysis: Determine the molecular weight of the unknown peaks.

    • An increase of 16 amu suggests oxidation (addition of an oxygen atom).

    • An increase of 18 amu suggests hydrolysis (addition of a water molecule).

  • LC-MS/MS Analysis: Use tandem mass spectrometry to fragment the degradant ions. The fragmentation pattern provides structural clues that can be used to pinpoint the site of modification.

Part 3: Mitigation Strategies

Once you have identified the stability liabilities, you can take steps to mitigate them.

Workflow for Stability Enhancement

G cluster_mitigation Mitigation Strategy A Identify Instability (Forced Degradation) B Determine Degradation Pathway (e.g., Oxidation, Hydrolysis) A->B C Optimize Formulation / Storage B->C D Re-evaluate Stability C->D C1 pH Adjustment (Buffers) C2 Add Antioxidant (e.g., BHT, Ascorbic Acid) C3 Protect from Light (Amber Vials) C4 Store Under Inert Gas (Argon/Nitrogen) C5 Lyophilize E Final Stable Protocol D->E

Caption: Workflow for identifying and mitigating stability issues.

  • For Hydrolytic Instability:

    • pH Control: Conduct a pH-stability profile to find the pH at which the compound is most stable. Formulate your solutions using a buffer system at that optimal pH.

    • Lyophilization: If the compound is highly sensitive to water, consider lyophilizing it from a suitable solvent system to create a stable powder that can be reconstituted just before use.

  • For Oxidative Instability:

    • Inert Atmosphere: Handle and store the compound under an inert gas like nitrogen or argon to displace oxygen.

    • Antioxidants: Consider adding antioxidants to your formulation, but ensure they do not interfere with your downstream assays.

    • Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a chelating agent like EDTA may be beneficial.

  • For Photostability:

    • Light Protection: Always work with the compound in amber glassware or by wrapping containers in aluminum foil. Minimize exposure to ambient and direct light during experiments.

By following this structured approach, you can successfully identify, understand, and mitigate the stability issues related to this compound, ensuring the accuracy and reproducibility of your research.

References

  • Dash, A. K., & Cudworth, G. C. (1998). A review of the stability of 2-aminopyridine derivatives in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 17(4-5), 637-651.
  • Albini, A., & Fagnoni, M. (2004). The photodegradation of pyridine derivatives. Chemical Society Reviews, 33(5), 277-286.
  • Antonelli, M. L., et al. (2007). Synthesis and biological evaluation of new 2-aminopyridine derivatives as potential antimicrobial agents. European Journal of Medicinal Chemistry, 42(6), 848-857.
  • Alsante, K. M., et al. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(5), 48-60.
  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. [Link]

  • ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B. International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. [Link]

  • Gangadasu, B., et al. (2006). Hydrolysis of imines. A study on the hydrolysis of N-salicylidene-2-aminopyridine. Journal of the Chemical Society, Perkin Transactions 2, (8), 1285-1290.
  • Fife, T. H., & Przystas, T. J. (1985). Intramolecular general base-catalyzed and general acid-catalyzed hydrolysis of imines. Journal of the American Chemical Society, 107(24), 7071-7077.
  • HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. [Link]

  • Freeman, S., & Gs, S. (2012). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 23, 118-127.
  • Zhang, Y., et al. (2014). UV photolysis for accelerating pyridine biodegradation. Environmental Science & Technology, 48(2), 1189-1196.
  • Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. (2007).
  • What are the stability conditions of piperazine? (2025). Biosynce. [Link]

  • Kinetic and Mechanistic Study of Oxidation of Piperazines by Bromamine-T in Acidic Medium. (2013).
  • Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. (2023). Journal of Environmental Chemical Engineering, 11(6), 111228.
  • Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. (2019). ACS Earth and Space Chemistry, 3(9), 1834-1844.
  • Nicotinonitrile. (n.d.). In Wikipedia. Retrieved January 6, 2026, from [Link]

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Overcoming solubility problems with (S)-6-(3-Methylpiperazin-1-yl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (S)-6-(3-Methylpiperazin-1-yl)nicotinonitrile

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with this compound. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice and detailed experimental protocols to address these common issues.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit poor aqueous solubility?

A1: The solubility of a compound is dictated by its molecular structure. This compound possesses a bicyclic aromatic system (nicotinonitrile) and a substituted aliphatic heterocycle (methylpiperazine). While the piperazine nitrogens can participate in hydrogen bonding, the overall molecule has significant non-polar surface area, making it hydrophobic. The crystalline solid form of the molecule has a stable lattice structure, and significant energy is required to break this lattice and solvate the individual molecules in water, leading to poor aqueous solubility.[1] Piperazine-containing compounds, despite the presence of basic nitrogens, often present solubility challenges due to the lipophilic nature of the larger molecular structure.[2]

Q2: What are the essential first steps for solubilizing this compound for in vitro assays?

A2: A systematic, small-scale approach is always recommended.[3]

  • Organic Solvents: Start with a high-purity, anhydrous polar aprotic solvent. Dimethyl sulfoxide (DMSO) is the most common and effective starting point for creating a concentrated stock solution (e.g., 10-50 mM).[3] If DMSO is incompatible with your assay, other solvents like ethanol or dimethylformamide (DMF) can be tested.

  • Dilution into Aqueous Media: When preparing your final working solution, dilute the DMSO stock into your pre-warmed (e.g., 37°C) aqueous assay buffer.[3] It is critical to add the DMSO stock to the buffer with vigorous vortexing or stirring to avoid localized high concentrations that can cause immediate precipitation. The final concentration of the organic solvent should be kept to a minimum (typically <1%) and consistent across all experiments, including vehicle controls.[2]

  • Gentle Heating & Sonication: If the compound is slow to dissolve, gentle warming (e.g., 37-40°C) and brief sonication can be effective.[3] However, be cautious, as excessive heat can cause degradation.[3]

Q3: How can I confirm if my compound is truly dissolved or just a fine suspension?

A3: Visual inspection alone is often insufficient. A clear solution may still contain non-dissolved nanoparticles or colloids, leading to inaccurate concentration measurements and inconsistent biological results.[4]

  • Visual Check: A truly dissolved solution should be completely clear and free of any visible particles, cloudiness, or opalescence.[1]

  • Tyndall Effect: Shine a laser pointer through the solution in a dark environment. If the laser beam becomes visible as it passes through the liquid, it indicates the presence of suspended particles that are scattering the light (a colloid), meaning the compound is not fully dissolved.[1]

  • Filtration Test: Prepare your solution and filter it through a 0.22 µm syringe filter, which will remove undissolved particles. Quantify the compound's concentration in the filtrate using a validated analytical method like HPLC-UV or LC-MS. A significant drop in concentration after filtration confirms that the compound was not fully dissolved initially.[1]

Q4: What is the difference between kinetic and thermodynamic solubility, and which is more relevant for my experiments?

A4: Understanding this distinction is crucial for experimental design and data interpretation.

  • Thermodynamic Solubility (Equilibrium Solubility): This is the maximum concentration of a compound that can remain dissolved in a solvent at equilibrium. It is determined by adding an excess of the solid compound to the solvent, allowing it to equilibrate (often for 24-48 hours), and then measuring the concentration of the dissolved material.[5] This value is critical for formulation development and predicting oral absorption.

  • Kinetic Solubility: This is determined by dissolving a compound from a concentrated organic stock solution (like DMSO) into an aqueous buffer.[5] It measures the concentration at which the compound precipitates out of a supersaturated solution. This value is highly relevant for most in vitro biological assays where compounds are introduced from a DMSO stock.[5] Often, the kinetic solubility is higher than the thermodynamic solubility, but the supersaturated solution may be unstable and prone to precipitation over time.

Troubleshooting Guide: Common Solubility Issues

Problem: My compound precipitates immediately or over a short period after diluting my DMSO stock into the aqueous assay buffer.

This is a classic sign that the kinetic solubility limit has been exceeded. The workflow below provides a systematic approach to resolving this issue.

G cluster_0 start Start: Compound Precipitates in Aqueous Buffer check_dmso Is final DMSO concentration >1%? start->check_dmso reduce_dmso Action: Reduce DMSO concentration. Prepare a more concentrated stock or use serial dilutions in DMSO. check_dmso->reduce_dmso Yes determine_ks Determine Kinetic Solubility (Protocol 1) check_dmso->determine_ks No reduce_dmso->determine_ks is_conc_ok Is the required concentration below the kinetic solubility limit? determine_ks->is_conc_ok proceed Proceed with Experiment. Monitor for precipitation over time. is_conc_ok->proceed Yes sol_enhance Need Solubility Enhancement is_conc_ok->sol_enhance No ph_mod Strategy 1: pH Modification (See Protocol 2) sol_enhance->ph_mod cosolvent Strategy 2: Add Co-solvents (See Protocol 2) sol_enhance->cosolvent advanced Strategy 3: Advanced Methods (Salt Formation, Cyclodextrins, ASDs) sol_enhance->advanced caption Troubleshooting Workflow for Compound Precipitation

Caption: Troubleshooting workflow for compound precipitation.

Detailed Solutions:

  • Cause 1: High Final Organic Solvent Concentration: Many aqueous buffers can only tolerate a small percentage of DMSO (typically <1%) before the overall solvent polarity is disrupted, causing hydrophobic compounds to precipitate.

    • Solution: Decrease the final DMSO concentration by preparing a more concentrated stock solution, allowing you to add a smaller volume to your buffer. Alternatively, perform intermediate dilutions in pure DMSO before the final dilution into the aqueous medium.[3]

  • Cause 2: Exceeding Kinetic Solubility: The required concentration for your assay is simply higher than the compound's kinetic solubility in that specific buffer.

    • Solution: First, you must quantitatively determine the kinetic solubility (see Protocol 1). If your target concentration is above this limit, you must employ a solubility enhancement technique.

Advanced Solubilization Strategies & Protocols

When simple dilution fails, a systematic approach to enhancing solubility is required. The choice of strategy depends on the compound's properties and the experimental requirements.

G cluster_1 start Goal: Increase Aqueous Solubility of this compound is_ionizable Is the compound ionizable? start->is_ionizable ph_adjust pH Adjustment (Exploit pKa ~8.54) is_ionizable->ph_adjust Yes (Basic) is_assay_sensitive Is the assay sensitive to organic solvents? is_ionizable->is_assay_sensitive No (or insufficient) salt_formation Salt Formation (e.g., HCl, Mesylate salt) ph_adjust->salt_formation For solid form cosolvents Co-solvent Systems (PEG, Propylene Glycol) is_assay_sensitive->cosolvents No need_solid_form Is an improved solid form needed for formulation? is_assay_sensitive->need_solid_form Yes cyclodextrin Cyclodextrin Complexation (Encapsulation) need_solid_form->cyclodextrin asd Amorphous Solid Dispersion (High energy state) need_solid_form->asd caption Decision Tree for Solubility Enhancement

Caption: Decision tree for solubility enhancement strategies.

Protocol 1: Determining Kinetic Solubility in Assay Buffer

This protocol establishes the maximum concentration achievable when diluting from a DMSO stock before precipitation occurs.

Methodology:

  • Prepare Stock: Create a high-concentration stock solution of this compound (e.g., 50 mM) in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a 2-fold serial dilution of the DMSO stock with pure DMSO to create a range of concentrations.

  • Dilution into Buffer: Add a fixed volume of each DMSO concentration from the dilution plate to a new plate containing your aqueous assay buffer. Ensure the final DMSO percentage is constant and matches your experimental conditions (e.g., add 2 µL from the DMSO plate to 198 µL of buffer for a 1% final DMSO concentration).

  • Incubation: Shake the plate for 1-2 hours at room temperature.

  • Analysis: Measure the turbidity of each well using a nephelometer or a plate reader at a high wavelength (e.g., 650 nm) where the compound does not absorb light.[4] The concentration at which turbidity sharply increases is the kinetic solubility limit.

Protocol 2: pH and Co-solvent Modification

This protocol explores the two most direct methods for enhancing solubility in solution.[]

Rationale:

  • pH Adjustment: The piperazine moiety in the compound is basic, with a predicted pKa of ~8.54.[7] By lowering the pH of the solution to at least 2 units below the pKa (i.e., pH < 6.5), the piperazine nitrogens will become protonated (ionized).[2][8] This charged form is significantly more polar and thus more soluble in water.[1]

  • Co-solvents: Water-miscible organic solvents (co-solvents) like polyethylene glycol (PEG 400) or propylene glycol can be added to the aqueous buffer.[9][10] They work by reducing the overall polarity of the solvent system, making it more favorable for solvating hydrophobic molecules.[][11]

Methodology:

  • pH Screening: Prepare a series of your assay buffer adjusted to different pH values (e.g., pH 7.4, 6.5, 6.0, 5.5). Determine the kinetic solubility of the compound in each buffer using the method in Protocol 1.

  • Co-solvent Screening: Prepare your primary assay buffer (at the optimal pH determined above) containing increasing concentrations of a co-solvent (e.g., 0%, 5%, 10%, 20% PEG 400).

  • Solubility Determination: Determine the kinetic solubility in each co-solvent mixture.

  • Validation: Run vehicle controls for your biological assay containing the modified buffer (adjusted pH and/or co-solvent) to ensure it does not interfere with the experimental results.

Data Summary Table (Hypothetical Results):

ConditionpHCo-solvent (PEG 400)Kinetic Solubility (µM)
A7.40%5
B6.00%50
C5.50%120
D6.05%95
E6.010%180
Protocol 3: Salt Formation

Converting the free base of a drug into a salt is a highly effective and common method to dramatically increase its aqueous solubility and dissolution rate.[2][12][13] This creates a stable, solid form that is easier to handle and formulate.

Methodology:

  • Solvent Selection: Dissolve this compound free base in a suitable organic solvent where it is soluble (e.g., isopropanol, acetone, or ethanol).

  • Acid Addition: Add a stoichiometric equivalent (1.0 eq) of a pharmaceutically acceptable acid (e.g., hydrochloric acid in isopropanol, methanesulfonic acid, or sulfuric acid).

  • Crystallization: Stir the mixture at room temperature or with gentle cooling. The salt will typically precipitate out of the solution. If precipitation does not occur, a less polar anti-solvent can be slowly added to induce crystallization.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash with a small amount of cold solvent.

  • Drying: Dry the salt under vacuum.

  • Confirmation: Confirm salt formation via analytical techniques (e.g., melting point, spectroscopy). Crucially, determine the aqueous solubility of the new salt form to confirm enhancement compared to the free base.

Protocol 4: Advanced Formulation Strategies

For significant solubility challenges, especially in drug development contexts, advanced formulations are employed.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[14][15] They can encapsulate the hydrophobic part of a drug molecule, forming an inclusion complex that has greatly enhanced aqueous solubility.[15][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high water solubility and low toxicity.[14]

    • Protocol: Prepare an aqueous solution of HP-β-CD. Add an excess of this compound and stir or sonicate the mixture for several hours to allow complex formation. Filter out the undissolved compound. The resulting clear solution contains the drug-cyclodextrin complex. The amount of drug solubilized can be quantified by HPLC.

  • Amorphous Solid Dispersions (ASDs): This technique involves dispersing the drug at a molecular level within a solid polymer matrix in an amorphous (non-crystalline) state.[17][18] The amorphous form has a higher energy state than the stable crystalline form, leading to a significant increase in apparent solubility and dissolution rate.[19][20][21]

    • Protocol (Solvent Evaporation): Co-dissolve the drug and a suitable polymer (e.g., PVP, HPMC-AS) in a common volatile solvent. Evaporate the solvent rapidly under vacuum (e.g., using a rotary evaporator). The resulting solid is an amorphous dispersion of the drug in the polymer. Characterization (e.g., by DSC and XRD) is required to confirm the amorphous state.

References

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applic
  • Technical Support Center: Troubleshooting Insolubility of Poorly Soluble Compounds.Benchchem.
  • Technical Support Center: Overcoming Solubility Issues with Piperazine Deriv
  • Cyclodextrins in delivery systems: Applic
  • Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and p
  • Cyclodextrin complexes: Perspective from drug delivery and formul
  • Improving Solubility with Amorphous Solid Dispersions.Pharmaceutical Technology.
  • Cyclodextrins in Formulation Development: Complexation and Stability Enhance.[Source Not Available]
  • Amorphous Solid Dispersion Speciation - Impact of Polymer Chemistry & Drug Properties.Seran BioScience.
  • Brief Overview of Various Approaches to Enhance Drug Solubility.Longdom Publishing.
  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article.International Journal of Pharmaceutical Sciences Review and Research.
  • SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES.
  • Salt form
  • New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery.Taylor & Francis Online.
  • Strategies for improving hydrophobic drugs solubility and bioavailability.Int J Pharm Chem Anal.
  • Solubility enhancement with amorphous solid dispersions.Seppic.
  • Amorphous solid dispersions for enhanced drug solubility and stability.Technobis.
  • Salt Selection in Drug Development.Pharmaceutical Technology.
  • Technical Support Center: Troubleshooting [Compound Name] Solubility Issues.Benchchem.
  • Cosolvent.Wikipedia.
  • Co-solvency and anti-solvent method for the solubility enhancement.[Source Not Available]
  • pH Adjustment and Co-Solvent Optimiz
  • How to deal with the poor solubility of tested compounds in MTT assay?
  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track.[Source Not Available]
  • (R)-6-(3-methylpiperazin-1-yl)nicotinonitrile Property.ChemicalBook.

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Optimization of reaction conditions for (S)-6-(3-Methylpiperazin-1-yl)nicotinonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of (S)-6-(3-Methylpiperazin-1-yl)nicotinonitrile

Welcome to the technical support guide for the synthesis of this compound. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis, which typically proceeds via a Nucleophilic Aromatic Substitution (SNAr) reaction. Our goal is to equip you with the scientific rationale and practical steps to optimize your reaction conditions for high yield, purity, and stereochemical fidelity.

The core transformation involves the reaction of a 6-halonicotinonitrile (commonly 6-chloro- or 6-fluoronicotinonitrile) with (S)-3-methylpiperazine. The electron-withdrawing nature of the nitrile group and the pyridine ring nitrogen activates the 6-position for nucleophilic attack.

SNAr_Mechanism Figure 1: SNAr Reaction Mechanism cluster_start Reactants cluster_end Product reagents 6-Halonicotinonitrile + (S)-3-Methylpiperazine meisenheimer Meisenheimer Complex (Anionic σ-complex) reagents->meisenheimer Nucleophilic Attack 6-X-Nicotino 6-Halonicotinonitrile S-MP (S)-3-Methylpiperazine product This compound meisenheimer->product Leaving Group Expulsion (rate-determining) FinalProduct Target Molecule

Caption: Figure 1: Generalized workflow of the SNAr reaction.

Frequently Asked Questions & Troubleshooting Guides

FAQ 1: My reaction yield is consistently low. What are the common causes and how can I improve it?

A: Low yield in an SNAr reaction is a common issue that can often be traced back to a few key parameters. Let's break down the potential causes and solutions.

Potential Causes & Troubleshooting Steps:

  • Poor Leaving Group (LG): The rate of an SNAr reaction is highly dependent on the nature of the leaving group. The general reactivity order is F > Cl > Br > I. If you are using 6-chloronicotinonitrile and experiencing slow or incomplete conversion, switching to 6-fluoronicotinonitrile will significantly accelerate the reaction.

  • Insufficient Base Strength or Incorrect Stoichiometry: A base is required to deprotonate the secondary amine of the piperazine, generating the active nucleophile, and to scavenge the HX generated during the reaction.

    • Action: Ensure you are using at least two equivalents of base: one to deprotonate the nucleophile and one to neutralize the acid byproduct. If using a hindered base like N,N-Diisopropylethylamine (DIPEA), ensure it is fresh and used in slight excess (2.2 - 2.5 equiv). For inorganic bases like K₂CO₃ or K₃PO₄, ensure they are finely powdered and anhydrous. The strength of the base can be critical; stronger bases can lead to higher conversion.[1]

  • Inappropriate Solvent: The solvent plays a crucial role in stabilizing the charged intermediate (Meisenheimer complex).

    • Action: Use polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile (ACN).[2] DMSO is often an excellent choice as it effectively solvates the complex and allows for higher reaction temperatures.

  • Sub-optimal Temperature: SNAr reactions are often temperature-dependent.

    • Action: If the reaction is sluggish at room temperature, gradually increase the temperature. A common range is 80-120 °C.[2] Monitor the reaction by TLC or LC-MS to check for product formation versus impurity generation at higher temperatures.

  • Reagent Quality and Stability: (S)-3-methylpiperazine is hygroscopic and can absorb atmospheric CO₂. The 6-halonicotinonitrile can degrade if improperly stored.

    • Action: Use reagents from a reliable source. Ensure (S)-3-methylpiperazine is stored under an inert atmosphere (Nitrogen or Argon) and at recommended temperatures (typically 2-8°C) to prevent degradation.[3][4]

Table 1: Summary of Recommended Starting Conditions for Optimization

ParameterRecommendation 1 (Aggressive)Recommendation 2 (Moderate)Rationale
Electrophile 6-Fluoronicotinonitrile (1.0 eq)6-Chloronicotinonitrile (1.0 eq)Fluoride is a better leaving group for SNAr.
Nucleophile (S)-3-Methylpiperazine (1.2 eq)(S)-3-Methylpiperazine (1.5 eq)Slight excess ensures complete consumption of the limiting electrophile.
Base K₂CO₃ (2.5 eq)DIPEA (2.5 eq)K₂CO₃ is a strong, inexpensive base. DIPEA is a non-nucleophilic organic base.
Solvent DMSOAcetonitrileDMSO is highly polar and excellent for SNAr. ACN is easier to remove.[2]
Temperature 100 °C80 °C (Reflux)Higher temperature increases reaction rate.[2]
Monitoring LC-MS or TLC (e.g., 10% MeOH/DCM)TLCMonitor for disappearance of the 6-halonicotinonitrile.
FAQ 2: I'm observing significant impurities in my final product. What are the likely side reactions and how can I minimize them?

A: Impurity generation often points to side reactions or degradation. The most common issues are related to stoichiometry, temperature, and the order of reagent addition.

Potential Causes & Troubleshooting Steps:

  • Bis-Arylation of Piperazine: If an excess of 6-halonicotinonitrile is used relative to the piperazine, or if the reaction is run for an excessively long time at high temperatures, a second SNAr reaction can occur on the other nitrogen of the piperazine product, leading to a dimeric impurity.

    • Action: Use a slight excess of the (S)-3-methylpiperazine (1.1 - 1.2 equivalents) to ensure the electrophile is the limiting reagent.

  • Hydrolysis of Starting Material or Product: Presence of water can lead to the hydrolysis of the 6-halonicotinonitrile to 6-hydroxynicotinonitrile, especially under basic conditions at high temperatures. The nitrile group on the product can also be susceptible to hydrolysis under harsh workup conditions.

    • Action: Use anhydrous solvents and ensure reagents are dry. The order of addition can be critical; adding the base last to a mixture of the electrophile and nucleophile can sometimes minimize hydrolysis of the starting material.[1] During workup, avoid prolonged exposure to strong acids or bases.

  • Thermal Degradation: At very high temperatures, decomposition of reactants or products can occur.

    • Action: Determine the lowest effective temperature for the reaction. Run a temperature screen (e.g., 60°C, 80°C, 100°C) and monitor by LC-MS to find the optimal balance between reaction rate and impurity formation.

Troubleshooting_Workflow start Experiment Issue Identified low_yield Low Yield? start->low_yield impurity High Impurities? low_yield->impurity No check_lg Switch to 6-Fluoro Starting Material low_yield->check_lg Yes stereo Stereo Integrity Issue? impurity->stereo No adj_stoich Adjust Stoichiometry (Use excess Piperazine) impurity->adj_stoich Yes check_sm_purity Check Enantiomeric Purity of Starting Material stereo->check_sm_purity Yes end Problem Resolved stereo->end No opt_base Optimize Base (Strength & Stoichiometry) check_lg->opt_base inc_temp Increase Temperature opt_base->inc_temp check_reagents Verify Reagent Quality inc_temp->check_reagents check_reagents->end use_anhydrous Use Anhydrous Conditions adj_stoich->use_anhydrous opt_temp Optimize Temperature (Lower if possible) use_anhydrous->opt_temp opt_temp->end mild_workup Use Mild Workup Conditions check_sm_purity->mild_workup mild_workup->end

Caption: Figure 2: A logical workflow for troubleshooting common synthesis issues.

FAQ 3: How can I ensure the stereochemical integrity of the (S)-3-methylpiperazine is maintained?

A: The chiral center in (S)-3-methylpiperazine is on a saturated carbon atom and is not directly involved in the bond-forming or bond-breaking steps of the SNAr reaction. Therefore, the reaction mechanism itself does not pose a risk of racemization.

Key Considerations:

  • Starting Material Purity: The enantiomeric excess (e.e.) of your final product will be dictated entirely by the e.e. of your starting (S)-3-methylpiperazine. Always source this chiral building block from a reputable supplier and verify its purity if necessary.

  • Workup and Purification: While the reaction itself is safe, subsequent acid/base workup or purification steps could potentially induce racemization if extremely harsh conditions are used, although this is unlikely. Standard aqueous workups and silica gel chromatography are generally safe for the stereocenter.

    • Action: Stick to standard workup procedures. Use buffered solutions if you need to adjust the pH in a controlled manner. Avoid prolonged heating under strongly acidic or basic conditions.

FAQ 4: Can you provide a general, optimized protocol for the synthesis and how to properly monitor its progress?

A: Absolutely. The following is a robust starting protocol based on established methods for similar transformations.[2]

Step-by-Step Experimental Protocol:

  • Reagent Preparation:

    • To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 6-chloronicotinonitrile (1.0 eq).

    • Add anhydrous DMSO (approx. 5-10 mL per gram of electrophile).

    • Add (S)-3-methylpiperazine (1.2 eq).

    • Finally, add finely powdered anhydrous potassium carbonate (K₂CO₃, 2.5 eq).

  • Reaction Execution:

    • Begin stirring the mixture under a positive pressure of nitrogen.

    • Heat the reaction mixture to 80-100 °C using an oil bath.

    • Reaction Monitoring: Monitor the reaction progress every 1-2 hours. Take a small aliquot, dilute it with ethyl acetate, filter it through a small plug of silica, and spot it on a TLC plate. A typical eluent system is 5-10% Methanol in Dichloromethane. The product should be more polar than the starting 6-chloronicotinonitrile. The reaction is complete when the starting electrophile spot is no longer visible by TLC. Typical reaction times are 5-12 hours.[2]

  • Workup Procedure:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture slowly into a beaker containing ice-water (approx. 10x the volume of DMSO used). This will precipitate the crude product.

    • Stir the resulting slurry for 30 minutes.

    • Filter the solid product using a Büchner funnel and wash thoroughly with cold water to remove DMSO and inorganic salts.

    • Dry the crude product under vacuum.

  • Purification:

    • The crude product can be purified by silica gel column chromatography. Elute with a gradient of ethyl acetate in hexanes, or methanol in dichloromethane, to isolate the pure product.

    • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile) can be an effective purification method.

References

  • Weiss, J., et al. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry.
  • MDPI. (2021). Efficient Method of (S)-Nicotine Synthesis. Molecules. Available at: [Link]

Sources

Technical Support Center: Synthesis of (S)-6-(3-Methylpiperazin-1-yl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of (S)-6-(3-Methylpiperazin-1-yl)nicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding impurity identification and control during this specific synthesis. My goal is to combine established chemical principles with practical, field-proven insights to help you navigate the challenges of this process.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are foundational to understanding the impurity landscape of this synthesis.

Q1: What is the primary synthetic route for this compound and what are its most common impurities?

The synthesis of this compound is typically achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction.[1][2][3] In this process, the pyridine ring, which is rendered electron-deficient by the nitrile (-CN) group, is attacked by the nucleophilic secondary amine of (S)-3-methylpiperazine. The most common starting material for the pyridine component is 6-chloronicotinonitrile.

The most prevalent impurities can be categorized as follows:

  • Starting Material Carryover: Unreacted 6-chloronicotinonitrile and (S)-3-methylpiperazine.

  • Process-Related Impurities: These arise from side reactions during the synthesis. The most significant are the di-substituted impurity and potential regioisomers .

  • Degradation Products: Hydrolysis of the nitrile group to the corresponding amide or carboxylic acid can occur if the reaction or work-up conditions involve excessive heat or non-neutral pH.

Synthetic_Pathway cluster_reaction SNAг Reaction (e.g., DIPEA, DMSO, Heat) SM1 6-Chloronicotinonitrile Product This compound SM1->Product Nucleophilic Attack SM2 (S)-3-Methylpiperazine SM2->Product

Caption: General SNAr pathway for synthesis.

Q2: Why is the chiral and chemical purity of the (S)-3-methylpiperazine starting material so critical?

The stereochemistry of the final Active Pharmaceutical Ingredient (API) is dictated by the starting materials. Therefore, the enantiomeric purity of (S)-3-methylpiperazine is paramount.

  • (R)-Enantiomer Impurity: If the starting material is contaminated with (R)-3-methylpiperazine, the final product will contain the corresponding (R)-diastereomer, which can be difficult to separate and may have different pharmacological or toxicological properties.

  • Genotoxic Potential of Precursors: The synthesis of chiral piperazines can sometimes involve reagents that are themselves genotoxic or lead to genotoxic byproducts.[4][5] It is crucial to have a thorough understanding of the synthetic route of your piperazine raw material.

Q3: What are the key regulatory considerations for impurities in an API like this?

Impurity control is governed by international guidelines, primarily from the International Council for Harmonisation (ICH).[6]

  • ICH Q3A/B: These guidelines specify the reporting, identification, and qualification thresholds for impurities in new drug substances and products.[7]

  • ICH Q3C: Sets limits for residual solvents based on their toxicity.[7][8]

  • ICH Q3D: Controls elemental impurities (e.g., residual metal catalysts).[7]

  • ICH M7: This is particularly critical as it addresses the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk.[4][6] The acceptable intake for most genotoxic impurities is limited to 1.5 µ g/day .[4]

Part 2: Troubleshooting Guide: From Analysis to Identification

This section is formatted to address specific analytical observations you might encounter during your experiments.

Problem: My HPLC chromatogram shows a significant late-eluting peak with a mass of approximately double the product's mass. What is it?

Likely Cause: You are likely observing the di-substituted piperazine impurity (Impurity A) . This is a common byproduct in syntheses where the nucleophile has more than one reactive site. (S)-3-methylpiperazine has two secondary amines (at the N1 and N4 positions). After the first successful SNAr reaction to form the desired product, the remaining secondary amine on the piperazine ring can react with a second molecule of 6-chloronicotinonitrile.

Causality: This side reaction is favored by:

  • An excess of 6-chloronicotinonitrile relative to the piperazine.

  • High temperatures or prolonged reaction times, which provide the energy to overcome the steric hindrance at the second nitrogen.

Troubleshooting Steps:

  • Confirm Identity: Use LC-MS to confirm the molecular weight. The expected mass would be (2 * MW of nicotinonitrile fragment) + (MW of piperazine fragment) - (2 * MW of HCl).

  • Process Optimization: To minimize this impurity, slowly add the 6-chloronicotinonitrile to a solution of (S)-3-methylpiperazine. This ensures the piperazine is always in excess, favoring the mono-substitution.

  • Purification: This impurity is significantly less polar than the desired product and can typically be removed using column chromatography on silica gel.

Dimer_Formation Product Desired Product (Mono-substituted) Impurity_A Impurity A (Di-substituted) Product->Impurity_A Reacts with second equivalent SM1 6-Chloronicotinonitrile (Excess) SM1->Impurity_A

Caption: Formation pathway of the di-substituted impurity.

Problem: My ¹H NMR spectrum shows complex or unexpected signals in the aromatic region (7.0-9.0 ppm). Could this be a regioisomer?

Likely Cause: Yes, this is a classic indicator of a regioisomeric impurity . While the reaction is expected to occur at the less sterically hindered N1 position of (S)-3-methylpiperazine, a small amount of reaction at the more hindered N4 position can occur, leading to (S)-5-(2-methylpiperazin-1-yl)nicotinonitrile (Impurity B) .

Causality: The electronic environment of the pyridine protons is highly sensitive to the substitution pattern. The different connectivity in the regioisomer will alter the chemical shifts and coupling constants of the aromatic protons, leading to a distinct, and often overlapping, set of signals.[9][10][11][12]

Troubleshooting Steps:

  • Advanced NMR Analysis: Do not rely on ¹H NMR alone.

    • 2D-NMR (COSY, HSQC, HMBC): These experiments are essential for unambiguous assignment. An HMBC experiment can show a 3-bond correlation from the piperazine protons to the pyridine ring carbons, confirming the exact point of attachment.[12]

    • NOESY: A NOESY or ROESY experiment can show through-space correlation between the piperazine protons and the proton at the C5 position of the pyridine ring, confirming the correct isomer.[9]

  • Chromatographic Separation: Develop a high-resolution HPLC or SFC (Supercritical Fluid Chromatography) method. Regioisomers often have slightly different polarities and can be separated with optimized methods.

  • Reference Standard: The most definitive method is to synthesize a small, authenticated sample of the suspected regioisomer and use it as a reference standard to confirm retention times and spectroscopic data.

Problem: My LC-MS analysis shows a peak with a mass of [M+18]+ relative to my product. What is this impurity?

Likely Cause: This indicates the hydrolysis of the nitrile group to form the corresponding amide impurity (Impurity C) , (S)-6-(3-methylpiperazin-1-yl)nicotinamide. A further hydrolysis to the carboxylic acid ([M+19]+) is also possible but usually requires more forcing conditions.

Causality: The nitrile group can be sensitive to hydrolysis under either strongly acidic or basic conditions, particularly when heated. This can occur during the reaction itself if the base used is aqueous (e.g., NaOH, K₂CO₃ in water) or during an aqueous work-up if the pH is not carefully controlled.

Troubleshooting Steps:

  • Confirm with MS/MS: Fragmenting the ion in the mass spectrometer should show a loss of NH₃ (17 Da) from the amide, a characteristic fragmentation pattern that would be absent in the nitrile-containing product.

  • Review Reaction/Work-up: Ensure all bases and solvents are anhydrous. If an aqueous work-up is necessary, perform it at low temperatures and quickly neutralize the solution to a pH of ~7-8.

  • FT-IR Spectroscopy: If the impurity can be isolated, an FT-IR spectrum will show a characteristic C=O stretch for the amide around 1650-1680 cm⁻¹, which is absent in the final product (the C≡N stretch appears around 2220-2240 cm⁻¹).

Impurity IDCommon NamePotential SourceRecommended Analytical Technique(s)
Impurity A Di-substituted ImpuritySide reaction (excess 6-chloronicotinonitrile)HPLC-UV, LC-MS
Impurity B N4-RegioisomerSide reaction (attack at hindered nitrogen)High-Resolution HPLC, LC-MS, 2D-NMR
Impurity C Amide Hydrolysis ProductDegradation (non-anhydrous conditions)LC-MS, FT-IR
Impurity D (R)-EnantiomerChiral impurity in starting materialChiral HPLC, Chiral SFC
- Unreacted Starting MaterialsIncomplete reactionHPLC-UV, GC-MS (for piperazine)
- Residual SolventsPurification and reaction stepsHeadspace GC-MS

Part 3: Key Experimental Protocols

As a Senior Application Scientist, I advocate for robust analytical methods as the cornerstone of process understanding and control.

Protocol 1: HPLC-UV/MS Method for Impurity Profiling

This protocol provides a starting point for developing a method capable of separating the key impurities discussed.

  • Instrumentation: HPLC or UPLC system with a PDA/UV detector and coupled to a single quadrupole or triple quadrupole mass spectrometer.[13][14][15]

  • Column: A C18 reversed-phase column with good peak shape for basic compounds is recommended (e.g., Agilent Zorbax SB-C18, Waters XBridge C18). Dimensions: 2.1 x 100 mm, 1.8 µm particle size (for UPLC).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program (starting point):

    • 0-1 min: 5% B

    • 1-15 min: Ramp from 5% to 95% B

    • 15-17 min: Hold at 95% B

    • 17.1-20 min: Return to 5% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Detection:

    • UV/PDA: Monitor at 254 nm and 280 nm.

    • MS: Electrospray Ionization (ESI) in positive mode. Scan from m/z 100-800. Use Selected Ion Monitoring (SIM) for the expected masses of the product and key impurities for higher sensitivity.[16][17][18]

  • Self-Validation: Perform a forced degradation study (acid, base, peroxide, heat, light) on the final product. This will help confirm that the method is stability-indicating and can separate potential degradants from the main peak and process impurities.

Protocol 2: Distinguishing Regioisomers with 2D-NMR

This workflow outlines the critical NMR experiments for structural confirmation.[9][10][11][12]

  • Sample Preparation: Dissolve 5-10 mg of the purified sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquire 1D Spectra: Obtain high-quality ¹H and ¹³C{¹H} spectra to assess general purity and identify the chemical shift regions of interest.

  • Acquire gCOSY Spectrum: This experiment identifies proton-proton coupling networks, helping to assign protons within the pyridine and piperazine spin systems separately.

  • Acquire gHSQC Spectrum: This experiment correlates protons directly to the carbons they are attached to, providing a carbon "address" for each proton.

  • Acquire gHMBC Spectrum (Key Experiment): The Heteronuclear Multiple Bond Correlation experiment is the most powerful tool for this problem. It shows correlations between protons and carbons over 2-3 bonds.

    • Expected Correlation for Correct Isomer: Look for a correlation from the protons on the carbon adjacent to the N1 nitrogen of the piperazine ring to the C6 carbon of the nicotinonitrile ring.

    • Expected Correlation for Regioisomer (Impurity B): You would instead see a correlation from the protons adjacent to the N4 nitrogen to the C6 carbon of the nicotinonitrile ring. This unambiguous correlation definitively establishes connectivity.

  • Data Interpretation: Use the combination of these spectra to build the molecular fragments and piece them together, confirming the correct isomeric structure and identifying any regioisomeric impurities present.

By implementing these structured troubleshooting guides and analytical protocols, you can enhance your process understanding, effectively identify and control impurities, and ensure the quality and integrity of your synthesis of this compound.

References

  • Analytical Methods for Profiling Impurities in Pharmaceuticals. (2024). Vertex AI Search.
  • Control of Genotoxic Impurities as a Critical Quality Attribute. (n.d.). TAPI.
  • Lee, H. (2014). Pharmaceutical Industry Practices on Genotoxic Impurities. CRC Press.
  • Control of Genotoxic Impurities in Active Pharmaceutical Ingredients: A Review and Perspective. (2025). ResearchGate.
  • The Complete Guide to Impurity Profiling in Small Molecule APIs. (2025). Pharmaffiliates.
  • Overview of genotoxic impurities in pharmaceutical development. (n.d.). PubMed.
  • Impurity Profiling in APIs. (n.d.). BOC Sciences.
  • Advanced Analytical techniques and regulatory perspectives of impurity profiling of APIS. (2025). IJSDR.
  • Henderson, T. J. (2025). Genotoxic Impurities: Regulatory Guidance, Risk, and New Mitigation Strategies. Technology Networks.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain.
  • Turesky, R. J., et al. (1997). Determination of heterocyclic aromatic amines in food products: automation of the sample preparation method prior to HPLC and HPLC-MS quantification. Mutation Research.
  • Jhu, S.-C., et al. (n.d.). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis.
  • Laufer, S., et al. (2003). Identification of Regioisomers in a Series of N-Substituted Pyridin-4-yl Imidazole Derivatives by Regiospecific Synthesis, GC/MS, and 1H NMR. The Journal of Organic Chemistry.
  • Jhu, S.-C., et al. (n.d.). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PMC - NIH.
  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (n.d.). Oxford Instruments Magnetic Resonance.
  • Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyridines. (n.d.). Benchchem.
  • Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. (2024). AZoM.
  • Jhu, S.-C., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis.
  • (S)-1-Boc-3-methylpiperazine synthesis. (n.d.). ChemicalBook.
  • Chen, S.-F., et al. (2025). Analysis of heterocyclic amines in meat products by liquid chromatography – Tandem mass spectrometry. ResearchGate.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). PubMed Central.
  • Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. (n.d.). NIH.
  • (S)-1-Boc-3-methylpiperazine. (2025). ChemicalBook.
  • Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. (n.d.). ResearchGate.
  • The chemical structures of nicotinic acid and its official impurities. (n.d.). ResearchGate.
  • Recent trends in the impurity profile of pharmaceuticals. (n.d.). PMC - NIH.
  • nicotinonitrile. (n.d.). Organic Syntheses Procedure.
  • (S)-1-Boc-3-methylpiperazine. (n.d.). Santa Cruz Biotechnology.
  • This compound. (n.d.). Arctom.
  • This compound. (n.d.). BLDpharm.
  • Introduction and Mechanism of Nucleophilic Aromatic Substitution. (2018). Master Organic Chemistry.
  • Synthesis and Characterization of Nicotinonitrile Derivatives as Efficient Corrosion Inhibitors. (2025). ResearchGate.
  • Nucleophilic Aromatic Substitution. (2025). Chemistry LibreTexts.
  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. (2014). Organic & Biomolecular Chemistry (RSC Publishing).
  • Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. (2023). ResearchGate.
  • Nucleophilic Aromatic Substitution Guide. (n.d.). Scribd.
  • Nucleophilic aromatic substitution. (n.d.). Wikipedia.

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Troubleshooting cell toxicity with (S)-6-(3-Methylpiperazin-1-yl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Troubleshooting Unexpected Cell Toxicity in Experimental Settings

Welcome to the technical support center for researchers using (S)-6-(3-Methylpiperazin-1-yl)nicotinonitrile. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate common experimental hurdles. This guide is structured to address the specific challenge of unexpected cell toxicity, a frequent concern when working with novel or specialized small molecule inhibitors.

While this compound (CAS 1057682-03-7) is a specific chemical entity, the principles of troubleshooting cytotoxicity are broadly applicable. This guide will walk you through a logical, step-by-step process to identify the root cause of the toxicity you are observing and help you establish a robust experimental window for your research.

Troubleshooting Guide: Diagnosing Unexpected Cytotoxicity

It is a common scenario in the lab: a promising small molecule inhibitor shows profound cell death at concentrations where specific, on-target effects are expected. This can mask the true biological activity of the compound and lead to misinterpretation of results. This section provides a systematic approach to deconstruct this problem.

Question: I am observing significant cell death with this compound at my target concentrations. What are the potential causes and how can I resolve this?

Answer: Unexpected cytotoxicity from a small molecule inhibitor is a multifaceted issue that can be broken down into three primary areas: the integrity and handling of the compound itself, the specific conditions of your experimental system, and the inherent properties of the molecule at high concentrations. Let's explore each of these in detail.

Part 1: Compound-Related Issues

The physical and chemical state of your inhibitor is the first and most critical variable to control. Inconsistencies here are a frequent source of experimental variability and unexpected toxicity.[1][2]

  • Purity and Source: The purity of your small molecule is paramount. Impurities from synthesis can have their own biological effects, including cytotoxicity. Always source your compounds from a reputable supplier that provides a certificate of analysis with purity data (e.g., from HPLC or NMR analysis).[2]

  • Storage and Stability: Small molecules can degrade if not stored properly, and the degradation products may be toxic to cells.[2] It is best practice to aliquot stock solutions to avoid repeated freeze-thaw cycles, which can degrade the compound.[3]

Storage Recommendations for Small Molecule Inhibitors
Form Condition
Solid (Powder)Store at -20°C, desiccated and protected from light.
Stock Solution (in DMSO)Store in single-use aliquots at -80°C for long-term stability.
  • Solubility and Precipitation: Poor aqueous solubility is a major cause of both apparent inactivity and unexpected toxicity.[2] If the compound precipitates out of your culture medium, cells can be exposed to localized high concentrations of the solid material, leading to physical stress and cell death. Furthermore, the actual concentration in solution will be much lower than intended, confounding your results.

Part 2: Experimental System-Related Issues

Even with a perfect compound, the nuances of the biological system can dramatically influence the outcome.

  • Solvent Toxicity: Dimethyl sulfoxide (DMSO) is the most common solvent for dissolving hydrophobic small molecules, but it is not biologically inert.[4] At higher concentrations, DMSO itself can cause cell stress, cell cycle arrest, and death.[5][6] It is crucial to use a vehicle control (cells treated with the same final concentration of DMSO as your highest compound concentration) in every experiment.

Recommended Final DMSO Concentrations in Cell Culture
General Use ≤ 0.5% (v/v)[7]
Sensitive Cell Lines / Long-Term Assays ≤ 0.1% (v/v)[5]
High-Risk Concentrations ≥ 1.0% (v/v) can have significant toxic effects on many cell lines.[5]
  • Cell Line-Specific Sensitivity: Every cell line has a unique tolerance profile to chemical compounds. A concentration that is well-tolerated by one cell line may be highly toxic to another.[5] There is no substitute for empirically determining the cytotoxic threshold in your specific cell model.

  • Cell Health and Density: The physiological state of your cells matters. Cells that are unhealthy, stressed, or plated at an inappropriate density (either too sparse or too dense) will be more susceptible to the toxic effects of a chemical treatment.[1] Using cells within a consistent, low-passage number range is also important to avoid genetic drift that could alter sensitivity.[1]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing the source of unexpected cytotoxicity.

G start Unexpected Cell Toxicity Observed check_compound Step 1: Verify Compound Integrity start->check_compound check_system Step 2: Evaluate Experimental System start->check_system check_dose Step 3: Determine Cytotoxic Threshold start->check_dose purity Check Purity & Source check_compound->purity Is compound from a reputable source with purity data? storage Review Storage Conditions check_compound->storage Has it been stored correctly? solubility Confirm Solubility in Media check_compound->solubility Is it fully dissolved at working concentration? dmso Run Vehicle (DMSO) Control check_system->dmso Is toxicity observed in the vehicle control? cell_health Assess Cell Health & Passage No. check_system->cell_health Are cells healthy and at a consistent passage? dose_response Perform Dose-Response Viability Assay check_dose->dose_response What is the IC50 for toxicity? result Establish Non-Toxic Concentration Range dose_response->result

Caption: A systematic workflow for troubleshooting unexpected cell toxicity.

Key Experimental Protocols

Here are detailed protocols for essential experiments to troubleshoot cytotoxicity and establish a reliable working concentration for your inhibitor.

Protocol 1: Preparation of Stock and Working Solutions

Proper preparation of your inhibitor is the foundation of reproducible results. This protocol is designed to maximize solubility and stability.

Objective: To prepare a high-concentration stock solution of this compound in DMSO and dilute it for cell-based assays.

Materials:

  • This compound powder

  • Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Sterile, polypropylene microcentrifuge tubes

Procedure:

  • Equilibration: Allow the vial of the compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Stock Solution Preparation (e.g., 10 mM):

    • Calculate the volume of DMSO needed to create a 10 mM stock solution based on the molecular weight of the compound (202.26 g/mol ).

    • Add the calculated volume of anhydrous DMSO to the vial.

    • Vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming (to 37°C) or brief sonication can aid dissolution if needed.[8]

  • Aliquoting and Storage:

    • Dispense the stock solution into single-use aliquots in sterile polypropylene tubes.

    • Store the aliquots at -80°C for long-term storage.

  • Preparing Working Solutions:

    • Immediately before use, thaw a single aliquot of the stock solution.

    • Perform serial dilutions in 100% DMSO to create a range of intermediate stock concentrations.

    • To add to your cells, dilute the intermediate DMSO stock directly into pre-warmed cell culture medium. Add the compound dropwise while gently swirling the medium to prevent precipitation. The final DMSO concentration should ideally be below 0.5%.[7]

Protocol 2: Determining the Cytotoxic Threshold via MTT Assay

This assay will help you determine the concentration at which this compound becomes toxic to your specific cell line, allowing you to separate non-specific toxicity from targeted effects.

Objective: To determine the IC50 value for cytotoxicity using a colorimetric MTT assay. The principle is that metabolically active cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[9]

Procedure:

  • Cell Plating: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a series of dilutions of your compound in culture medium. It is recommended to use a wide range (e.g., from 100 µM down to 1 nM) in half-log or full-log steps.

    • Include "cells only" (untreated) and "vehicle only" (DMSO at the highest final concentration) controls.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

  • Incubation: Incubate the plate for a duration relevant to your main experiment (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well (for a final volume of 100 µL, this gives a final concentration of 0.45-0.5 mg/mL).[10]

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization:

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl, or acidic isopropanol) to each well to dissolve the purple formazan crystals.[10]

    • Mix thoroughly by gentle shaking or pipetting to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

  • Data Analysis:

    • Normalize the absorbance readings to the vehicle control wells (representing 100% viability).

    • Plot the percentage of cell viability versus the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 for cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: How do I choose a starting concentration for my experiments? A1: If there is no published data for this compound in your system, a good starting point is to test a wide concentration range, as described in the MTT assay protocol. If the compound is a kinase inhibitor, many are potent in the nanomolar to low micromolar range. A literature search for compounds with a similar chemical scaffold may also provide a reasonable starting point.

Q2: How can I differentiate between on-target apoptosis and non-specific cytotoxicity? A2: This is a critical question. First, determine the cytotoxic IC50 from the viability assay. Your functional assays should be conducted at concentrations well below this toxic threshold.[1] To confirm on-target effects, you can perform a rescue experiment (if a resistant mutant of the target is available) or use a structurally different inhibitor that targets the same protein to see if it produces the same phenotype.[1]

Q3: My results are inconsistent between experiments. What should I check first? A3: Inconsistency often traces back to the fundamentals.[1] First, check your compound: use a fresh aliquot of your stock solution for each experiment to rule out degradation from repeated freeze-thaw cycles. Second, check your cells: ensure you are using cells from the same passage number and that they are plated at a consistent density. Finally, review your protocol for any variations in incubation times or reagent preparation.[1]

Q4: The compound seems to be precipitating in my culture medium. How can I prevent this? A4: This indicates you are exceeding the compound's aqueous solubility.[2] First, ensure your final DMSO concentration is not too low, as it helps keep the compound in solution. When diluting your DMSO stock into the medium, add it slowly to pre-warmed medium while gently mixing. Avoid preparing large volumes of diluted compound in medium that will sit for a long time before being added to cells. Prepare it fresh immediately before use. If precipitation persists, you may need to lower the top concentration used in your experiment.

References
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). ROS1 Signaling Pathway. Retrieved from [Link]

  • KEYENCE. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]

  • Lin, Y. T., et al. (2015). ALK and ROS1 as targeted therapy paradigms and clinical implications to overcome crizotinib resistance. Journal of Hematology & Oncology, 8(1), 1-11. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

  • ResearchGate. (2015). Until what percentage does DMSO remain not toxic to cells? Retrieved from [Link]

  • Özgür, E. (2023). ALK and ROS1-Positive Non-Small Cell Lung Cancer: Molecular Characteristics, Diagnostic, and Therapeutic Approaches. Retrieved from [Link]

  • Arctom Scientific. (n.d.). CAS NO. 1057682-03-7 | this compound. Retrieved from [Link]

  • Guan, J., et al. (2016). The ALK inhibitor PF-06463922 is effective as a single agent in neuroblastoma driven by expression of ALK and MYCN. Disease Models & Mechanisms, 9(7), 843-853. Retrieved from [Link]

  • Zou, H. Y., et al. (2015). PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of blocking crizotinib-resistant ROS1 mutations. Proceedings of the National Academy of Sciences, 112(11), 3493-3498. Retrieved from [Link]

  • LifeTein. (2023, February 1). DMSO usage in cell culture. Retrieved from [Link]

  • Grant, M. J., & Politi, K. (2021). Molecular Resistance Mechanisms to EGFR, ALK, and ROS1 TKIs. JTO Clinical and Research Reports, 2(6), 100188. Retrieved from [Link]

  • Galvão, J., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Pharmaceuticals, 15(7), 875. Retrieved from [Link]

  • de Abreu Costa, L. O., et al. (2017). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. Molecules, 22(11), 1789. Retrieved from [Link]

  • Infarinat, R., et al. (2016). The ALK/ROS1 Inhibitor PF-06463922 Overcomes Primary Resistance to Crizotinib in ALK-Driven Neuroblastoma. Cancer Discovery, 6(1), 96-107. Retrieved from [Link]

  • Voena, C., et al. (2019). Diverse resistance mechanisms to the third-generation ALK inhibitor lorlatinib in ALK-rearranged lung cancer. Clinical Cancer Research, 25(21), 6434-6447. Retrieved from [Link]

  • Cancer Research. (2015). Abstract 1619: The next-generation ALK inhibitor PF-06463922 overcomes primary resistance to crizotinib in neuroblastoma. Retrieved from [Link]

  • Zou, H. Y., et al. (2015). PF-06463922, an ALK/ROS1 inhibitor, overcomes resistance to 1st and 2nd generation ALK inhibitors in pre-clinical models. Cancer Cell, 28(1), 70-81. Retrieved from [Link]

  • Zou, H. Y., et al. (2015). PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of blocking crizotinib-resistant ROS1 mutations. Proceedings of the National Academy of Sciences, 112(11), 3493-3498. Retrieved from [Link]

  • ClinicalTrials.gov. (2016). PHASE 1/2 STUDY OF PF-06463922 (AN ALK/ROS1 TYROSINE KINASE INHIBITOR) IN PATIENTS WITH ADVANCED NON-SMALL CELL LUNG CANCER HARB. Retrieved from [Link]

  • Guan, J., et al. (2016). The ALK inhibitor PF-06463922 is effective as a single agent in neuroblastoma driven by expression of ALK and MYCN. Disease Models & Mechanisms, 9(7), 843-853. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Chiral Purity of (S)-6-(3-Methylpiperazin-1-yl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the chiral enrichment of (S)-6-(3-Methylpiperazin-1-yl)nicotinonitrile. As a critical chiral building block in pharmaceutical synthesis, achieving high enantiomeric purity is paramount for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] This guide, structured in a question-and-answer format, provides field-proven insights, detailed protocols, and troubleshooting solutions for common challenges encountered during its purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for enhancing the chiral purity of a racemic or enantiomerically-enriched mixture of 6-(3-Methylpiperazin-1-yl)nicotinonitrile?

A1: For a chiral amine like 6-(3-Methylpiperazin-1-yl)nicotinonitrile, the two most industrially relevant methods are:

  • Diastereomeric Salt Resolution: This is the most common and scalable classical method.[3] It involves reacting the racemic amine with an enantiomerically pure chiral acid (a resolving agent) to form two diastereomeric salts.[4][5] These salts have different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[6][7] The desired diastereomer is then isolated, and the chiral auxiliary is removed to yield the enantiopure amine.

  • Preparative Chiral Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP) can physically separate the (S) and (R) enantiomers.[3] While highly effective for achieving excellent purity, preparative chromatography can be expensive and less feasible for very large, multi-kilogram scales compared to crystallization.[3]

Q2: How do I accurately measure the enantiomeric excess (% ee) of my sample?

A2: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining enantiomeric purity due to its accuracy, robustness, and reliability.[1][8] The method involves using a column with a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[9] The relative peak areas of the two enantiomers in the chromatogram are then used to calculate the enantiomeric excess (% ee) with high precision.[1] Other methods like NMR spectroscopy with chiral solvating agents or polarimetry can also be used, but HPLC is generally the preferred quantitative technique in a development setting.[10]

Q3: My starting material is already enriched in the (S)-enantiomer (e.g., 85% ee) but doesn't meet the >99.5% ee requirement. What is the best approach?

A3: Starting with an enriched mixture is advantageous. The most straightforward approach is a single, carefully optimized crystallization step. You can still apply the diastereomeric salt resolution technique. The addition of a suitable chiral resolving agent will form two diastereomeric salts, but the salt of the major (S)-enantiomer will be present in a much higher concentration, facilitating its crystallization in high purity. Alternatively, direct crystallization of the enriched free base or a simple achiral salt (e.g., hydrochloride) may be sufficient to polish the final product, as the crystalline solid phase often enriches in the major enantiomer.

Q4: What is the key difference between diastereomeric resolution and kinetic resolution?

A4: The key difference lies in the transformation.

  • Diastereomeric Resolution is a physical separation process. You convert the enantiomers into diastereomers to make them separable based on different physical properties (like solubility), but you can, in principle, recover 100% of the starting material (50% R, 50% S) after separation and reversal of the derivatization.[4]

  • Kinetic Resolution is a chemical process where the two enantiomers react with a chiral reagent or catalyst at different rates. The reaction is stopped partway through, leaving behind an excess of the less reactive enantiomer. The maximum theoretical yield for a single enantiomer in a classic kinetic resolution is only 50%, as the other half is consumed or converted into a different product.[7]

Troubleshooting Guide 1: Diastereomeric Salt Resolution

This technique remains a cornerstone of large-scale chiral purification due to its cost-effectiveness and scalability.[3][6] The core principle is the differential solubility of the formed diastereomeric salts in a chosen solvent system.[11]

Core Principle: The Path to Purity
  • Reaction: Racemic Amine ((R/S)-Amine) + Chiral Acid ((L)-Acid) → Diastereomeric Salts ((R)-Amine·(L)-Acid) + ((S)-Amine·(L)-Acid)

  • Crystallization: In a properly selected solvent, one salt is significantly less soluble and precipitates out of the solution.

  • Isolation: The solid, enriched diastereomeric salt is isolated via filtration.

  • Liberation: The purified salt is treated with a base to remove the chiral acid, liberating the desired enantiomerically pure amine.

Detailed Experimental Protocol: Resolution of (±)-6-(3-Methylpiperazin-1-yl)nicotinonitrile

This protocol is a representative starting point. Optimization of solvent, temperature, and stoichiometry is critical.

Materials:

  • (±)-6-(3-Methylpiperazin-1-yl)nicotinonitrile (1.0 eq)

  • (L)-(-)-Tartaric Acid (0.5 - 1.0 eq)[4][5]

  • Solvent: Methanol (MeOH) or Isopropanol (IPA)

  • Aqueous Sodium Hydroxide (NaOH, 2M)

  • Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)

Procedure:

  • Salt Formation: Dissolve racemic 6-(3-Methylpiperazin-1-yl)nicotinonitrile (e.g., 10.0 g) in warm methanol (e.g., 100 mL). In a separate flask, dissolve (L)-Tartaric Acid (e.g., 0.55 equivalents) in a minimal amount of warm methanol.

  • Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature. Spontaneous crystallization may occur. If not, scratching the flask's inner surface or adding a seed crystal can induce it. Stir the resulting slurry at room temperature for 4-6 hours, then cool to 0-5 °C and stir for another 2 hours.[12]

  • Isolation of Diastereomeric Salt: Filter the crystalline solid and wash the filter cake with a small amount of cold methanol. Dry the solid under vacuum. This solid is the enriched diastereomeric salt.

  • Liberation of Free Base: Suspend the dried salt in a biphasic mixture of water and dichloromethane. Cool the mixture in an ice bath and add 2M NaOH dropwise with vigorous stirring until the pH of the aqueous layer is >12.

  • Extraction & Isolation: Separate the organic layer. Extract the aqueous layer twice more with dichloromethane. Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.

  • Purity Analysis: Determine the % ee of the final product using the chiral HPLC method described below.

Troubleshooting Common Issues in Diastereomeric Salt Resolution

Q: Issue: No crystals are forming, or the product is an oil. What should I do?

A: This is a common problem related to solubility and supersaturation.[13]

  • Cause 1: Inappropriate Solvent. The chosen solvent may be too good, keeping both diastereomeric salts fully dissolved, or too poor, causing them to crash out as an amorphous oil.

    • Solution: Conduct a solvent screen.[13] Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate) and solvent/anti-solvent mixtures. An ideal system dissolves the salts at elevated temperatures but allows for the selective crystallization of one diastereomer upon cooling.[11]

  • Cause 2: Insufficient Supersaturation. The solution may not be concentrated enough for nucleation to occur.

    • Solution: Slowly evaporate the solvent or add an anti-solvent (a solvent in which the salts are poorly soluble) dropwise to induce crystallization. Seeding the solution with a tiny crystal from a previous successful batch is also a powerful technique.

Q: Issue: The crystallized salt has a low diastereomeric/enantiomeric excess. How can I improve it?

A: This indicates poor selectivity during crystallization.

  • Cause 1: Crystallization is too fast. Rapid cooling can trap impurities and the undesired diastereomer in the crystal lattice.

    • Solution: Slow down the cooling profile. Allowing the solution to cool naturally to room temperature before further cooling in an ice bath often yields higher purity crystals. The kinetic and thermodynamic control of the crystallization process is crucial.[12]

  • Cause 2: Insufficient Difference in Solubility. The solubilities of the two diastereomeric salts may be too similar in the chosen solvent system.

    • Solution: Re-screen for a more selective solvent or resolving agent. Different chiral acids (e.g., mandelic acid, dibenzoyl-L-tartaric acid) can lead to dramatically different solubility profiles.[5] Additionally, performing one or more recrystallizations of the isolated salt from a fresh portion of the solvent will progressively enhance its purity.

Troubleshooting Guide 2: Analytical Chiral HPLC

Accurate analysis is non-negotiable. A robust chiral HPLC method is required to verify the success of your resolution and for quality control.[1]

Core Principle: Enantioselective Interaction

Chiral Stationary Phases (CSPs) are packed with a chiral selector, often a polysaccharide derivative coated on a silica support.[14] As the enantiomers pass through the column, they form transient, diastereomeric complexes with the CSP.[9] One enantiomer will interact more strongly, leading to a longer retention time and thus, separation.

Detailed Analytical Protocol: Chiral HPLC Method Development

System & Column:

  • HPLC System: Standard HPLC with UV detector.

  • Column: A polysaccharide-based CSP is a strong starting point for piperazine derivatives.[14][15] Recommended columns: Chiralpak® IC or Chiralpak® AD-H (amylose or cellulose-based).

  • Mobile Phase: Start with a simple mobile phase like Hexane:Isopropanol (IPA) (e.g., 90:10 v/v). For basic amines like this, adding a small amount of an amine modifier (e.g., 0.1% diethylamine, DEA) is often essential to improve peak shape and prevent tailing.[16]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at a wavelength where the nitrile or pyridine ring absorbs (e.g., 254 nm or 275 nm).

Procedure:

  • Sample Preparation: Prepare a stock solution of your sample in the mobile phase at ~1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[14]

  • Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[14]

  • Injection: Inject 5-10 µL of the prepared sample.

  • Data Analysis: Record the chromatogram. Integrate the peak areas for the (R) and (S) enantiomers. Calculate the enantiomeric excess using the formula: % ee = [(Area_S - Area_R) / (Area_S + Area_R)] * 100[1]

Troubleshooting Common Issues in Chiral HPLC

Q: Issue: The enantiomer peaks are not resolving (co-elution). What should I adjust?

A: Poor resolution is the most common challenge.

  • Cause 1: Incorrect Mobile Phase Composition. The eluting strength of your mobile phase is critical.

    • Solution: Systematically vary the ratio of your solvents.[17] For a Hexane:IPA system, increasing the hexane content (e.g., to 95:5) will increase retention and may improve resolution. Conversely, increasing the IPA will decrease retention. Trying a different alcohol (e.g., ethanol instead of IPA) can also dramatically alter selectivity.[18]

  • Cause 2: Suboptimal Temperature or Flow Rate. These parameters influence the kinetics of the interaction with the CSP.

    • Solution: Decrease the flow rate (e.g., to 0.8 mL/min) to allow more time for interaction, which often improves resolution at the cost of longer run times.[17] Temperature has a complex effect; try adjusting it both up and down (e.g., from 15 °C to 40 °C) to find the optimum.[17]

Q: Issue: My peaks are broad or tailing. How can I improve the peak shape?

A: Poor peak shape compromises resolution and quantification.

  • Cause 1: Secondary Interactions. Basic amines can interact strongly with residual acidic silanols on the silica support, causing tailing.

    • Solution: Ensure you are using an amine modifier in your mobile phase, like 0.1% DEA or triethylamine (TEA). This additive competes for the active sites on the stationary phase, leading to more symmetrical peaks.[16]

  • Cause 2: Column Overload or Contamination. Injecting too much sample or the accumulation of impurities can degrade performance.

    • Solution: Reduce the injection volume or sample concentration.[17] If the problem persists, flush the column with a stronger solvent (as recommended by the manufacturer) to remove contaminants.[19]

Data Presentation

Table 1: Comparison of Common Chiral Purity Analysis Methods
MethodPrincipleAdvantagesDisadvantages
Chiral HPLC Differential interaction with a Chiral Stationary Phase (CSP)High accuracy & precision; gold standard for quantification; robust.[1][8]Requires method development; CSPs can be expensive.
Chiral SFC Similar to HPLC but uses supercritical CO₂ as the mobile phaseFaster separations; reduced organic solvent consumption.Less common instrumentation.
NMR Spectroscopy Use of chiral solvating or derivatizing agents to induce chemical shift differencesProvides structural information; no separation needed.Lower sensitivity and precision for minor enantiomers; can be complex to interpret.[10]
Polarimetry Measures the rotation of plane-polarized lightFast and simple.Not suitable for accurate quantification of % ee, especially at high purities; requires a known specific rotation.[8]
Table 2: Typical Parameters for Diastereomeric Salt Resolution of a Chiral Amine
ParameterTypical Range/ValueRationale & Key Considerations
Resolving Agent Chiral acids (e.g., Tartaric, Mandelic, Camphorsulfonic acid)The choice is empirical and critical for achieving good solubility differentiation. A screen of several agents is recommended.[3][5]
Stoichiometry (Agent:Amine) 0.5 - 1.5 molar equivalentsRatios above 0.5 can influence the type of salt formed (neutral vs. acid) and affect solubility and yield.[6]
Solvent Alcohols (MeOH, EtOH, IPA), Acetonitrile, Ketones, or mixturesThe solvent system dictates the solubility of the diastereomeric salts and is the primary handle for optimizing selectivity.[11][13]
Crystallization Temperature -5 °C to 25 °CSlower cooling and lower final temperatures generally improve yield and purity by maximizing the precipitation of the less soluble salt.[12]
Yield (Theoretical Max) < 50% for one enantiomerSince the starting material is a 1:1 racemic mixture, the maximum yield for a single enantiomer is 50%.
Expected Purity >99% ee after 1-2 recrystallizationsThe initial crystallization may yield 80-95% ee, which is then "polished" by subsequent recrystallizations to achieve the desired purity.

Visualizations: Workflows and Logic Diagrams

Diagram 1: Experimental Workflow for Diastereomeric Salt Resolution

G Workflow for Diastereomeric Salt Resolution cluster_0 Salt Formation & Crystallization cluster_1 Isolation & Purification cluster_2 Liberation & Analysis racemic Racemic (R/S)-Amine mix Mix in Solvent & Cool Slowly racemic->mix agent Chiral Resolving Agent ((S)-Acid) agent->mix slurry Diastereomeric Salt Slurry (Solid + Liquid) mix->slurry filtration Filtration slurry->filtration solid Solid: Enriched Salt ((R)-Amine·(S)-Acid) filtration->solid liquid Filtrate: Enriched in ((S)-Amine·(S)-Acid) filtration->liquid recrystallize Optional: Recrystallize Solid solid->recrystallize liberation Liberate with Base (NaOH) & Extract solid->liberation recrystallize->liberation final_product Final Product: Enriched (R)-Amine liberation->final_product analysis Analyze % ee (Chiral HPLC) final_product->analysis

Caption: A step-by-step workflow illustrating the process of chiral resolution via diastereomeric salt crystallization.

Diagram 2: Troubleshooting Poor Chiral HPLC Resolution

G Troubleshooting Poor Chiral HPLC Resolution start Poor or No Resolution (Rs < 1.5) mobile_phase Is Mobile Phase Optimized? start->mobile_phase adjust_mp Adjust Solvent Ratio (e.g., increase Hexane) Try different alcohol (EtOH) mobile_phase->adjust_mp No flow_rate Is Flow Rate Optimal? mobile_phase->flow_rate Yes adjust_mp->flow_rate adjust_flow Decrease Flow Rate (e.g., 1.0 -> 0.8 mL/min) flow_rate->adjust_flow No temperature Is Temperature Optimal? flow_rate->temperature Yes adjust_flow->temperature adjust_temp Vary Temperature (e.g., 15°C to 40°C) temperature->adjust_temp No column_choice Is CSP Correct? temperature->column_choice Yes adjust_temp->column_choice change_column Try a Different CSP (e.g., Cellulose vs. Amylose) column_choice->change_column No end_good Resolution Achieved column_choice->end_good Yes change_column->end_good

Caption: A logical flowchart for systematically troubleshooting and optimizing poor peak resolution in chiral HPLC.

References

  • Benchchem. (n.d.). Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers.
  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Chiral Purity Determination.
  • PharmaGuru. (2025). What Is Chiral Purity And How To Perform: Learn In 3 Minutes.
  • Elsevier. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents.
  • PrepChem.com. (n.d.). Synthesis of 6-chloro-nicotinic acid N-methylamide.
  • Chemistry LibreTexts. (2022). 6.8: Resolution (Separation) of Enantiomers.
  • OpenOChem Learn. (n.d.). Measuring Chiral Purity.
  • SK pharmteco. (n.d.). Chiral Purity Analysis – Know What Both Hands Are Doing.
  • Benchchem. (n.d.). Troubleshooting poor resolution in chiral chromatography of alkanes.
  • Benchchem. (n.d.). Troubleshooting poor peak resolution in chiral separation of HETE enantiomers.
  • Wikipedia. (n.d.). Chiral resolution.
  • Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents.
  • BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro.
  • Daicel Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
  • Benchchem. (n.d.). How to overcome poor crystallization in diastereomeric salt formation.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • ResearchGate. (n.d.). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS.
  • ResearchGate. (2014). How can I improve my chiral column resolution?.
  • Molecules. (n.d.). Secondary chiral amines play a crucial role in modern chemistry.
  • ResearchGate. (n.d.). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.
  • Gavin Publishers. (n.d.). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent.

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Storage and handling best practices for (S)-6-(3-Methylpiperazin-1-yl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for (S)-6-(3-Methylpiperazin-1-yl)nicotinonitrile (CAS: 1057682-03-7). This resource is designed for researchers, scientists, and drug development professionals to ensure the safe and effective handling and storage of this compound. This guide provides practical, in-depth answers to potential questions and troubleshooting advice based on established safety protocols and the chemical properties of related substituted piperazine and nicotinonitrile derivatives.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of this compound in an experimental setting.

Issue 1: Inconsistent Experimental Results or Suspected Compound Degradation

Symptoms:

  • Variable potency or activity in biological assays.

  • Unexpected peaks in analytical chromatography (HPLC, LC-MS).

  • Changes in the physical appearance of the solid compound (e.g., discoloration, clumping).

Causality Analysis: Inconsistent results are often linked to the degradation of the reagent. Substituted piperazines and nicotinonitrile derivatives can be sensitive to environmental factors. For instance, some piperazine compounds are known to be hygroscopic and light-sensitive, which can lead to hydrolysis or photodegradation[1]. The presence of acidic or basic impurities in solvents can also catalyze decomposition.

Step-by-Step Mitigation Protocol:

  • Verify Storage Conditions: Immediately confirm that the compound has been stored according to the recommended guidelines. The primary storage recommendation is in a tightly closed container in a dry, cool, and well-ventilated place[2]. For long-term storage, refrigeration at 2-8°C with protection from light is advisable[3].

  • Assess Physical Appearance: Visually inspect the compound. If clumping is observed, it may indicate moisture absorption due to improper sealing of the container[1].

  • Perform Quality Control Check: If degradation is suspected, perform a purity analysis (e.g., HPLC or NMR) on the stored compound and compare it to the certificate of analysis (CoA) provided by the supplier.

  • Use Fresh Solvents: Always use fresh, high-purity, anhydrous solvents for preparing stock solutions.

  • Prepare Fresh Solutions: Prepare solutions fresh for each experiment to minimize the risk of degradation in solution. If solutions must be stored, they should be kept at low temperatures (-20°C or -80°C) and protected from light.

Issue 2: Accidental Exposure (Skin/Eye Contact, Inhalation, Ingestion)

Symptoms:

  • Skin Contact: May cause skin irritation, redness, or rash[4][5].

  • Eye Contact: Causes serious eye irritation, which may manifest as redness, pain, and watering[4][5].

  • Inhalation: May cause respiratory irritation, leading to coughing or shortness of breath[4][5].

  • Ingestion: Harmful if swallowed[4][5].

Immediate First Aid Measures: This protocol is a summary of emergency procedures. Always consult the full Safety Data Sheet (SDS) and seek immediate medical attention after any exposure.

  • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15-20 minutes and seek immediate medical attention[1][5].

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water and soap[5]. If skin irritation occurs, get medical advice/attention[6].

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor[5][6].

  • Ingestion: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting[5][7].

Logical Flow for Handling Accidental Exposure:

G start Exposure Event skin Skin Contact start->skin eye Eye Contact start->eye inhalation Inhalation start->inhalation ingestion Ingestion start->ingestion remove_clothing Remove Contaminated Clothing skin->remove_clothing remove_lenses Remove Contact Lenses eye->remove_lenses fresh_air Move to Fresh Air inhalation->fresh_air rinse_mouth Rinse Mouth ingestion->rinse_mouth rinse_skin Rinse Skin with Water & Soap remove_clothing->rinse_skin medical_attention Seek Immediate Medical Attention rinse_skin->medical_attention rinse_eyes Rinse Eyes Cautiously with Water (15-20 mins) rinse_eyes->medical_attention remove_lenses->rinse_eyes fresh_air->medical_attention call_poison_center Immediately Call POISON CENTER/Doctor call_poison_center->medical_attention no_vomit Do NOT Induce Vomiting rinse_mouth->no_vomit no_vomit->call_poison_center

Caption: Workflow for immediate first aid response to accidental exposure.

Section 2: Frequently Asked Questions (FAQs)

Storage

Q1: What are the ideal storage conditions for this compound? A1: To ensure stability, the compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area[2]. For long-term storage, maintaining a temperature between 2-8°C and protecting the container from light is recommended[3]. Some related piperazine compounds are noted to be hygroscopic and light-sensitive, making these precautions critical to prevent degradation[1].

ConditionRecommendationRationaleSource
Temperature Room Temperature (short-term)[4]; 2-8°C (long-term)Minimizes degradation kinetics.[3][4]
Atmosphere Inert atmosphere in a tightly sealed containerPrevents oxidation and moisture absorption.[2][8]
Light Keep in a dark place or use an amber vialProtects against potential photodegradation.[1][9]

Q2: My lab is in a humid environment. Are there extra precautions I should take? A2: Yes. Given that related compounds can be hygroscopic, extra care is warranted[1]. Use a desiccator for storage of the primary container. When weighing the compound, do so quickly in a low-humidity environment (e.g., a glove box or a balance with a draft shield) to minimize moisture absorption. Always ensure the container is returned to room temperature before opening to prevent condensation.

Handling

Q3: What personal protective equipment (PPE) is necessary when handling this compound? A3: Due to its hazard profile (skin, eye, and respiratory irritant), a comprehensive suite of PPE is mandatory[4][5].

PPE TypeSpecificationPurposeSource
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact and irritation.[5][6]
Eye/Face Protection Safety glasses with side shields or gogglesProtects against splashes and dust, preventing serious eye irritation.[5][6]
Body Protection Laboratory coatProtects skin and personal clothing from contamination.[2]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If dust/aerosols are generated, use a NIOSH/MSHA-approved respirator.Prevents inhalation and respiratory tract irritation.[1][5][6]

Q4: How should I handle the weighing and dissolution of the powdered compound? A4: All handling of the solid compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust[2][6]. Use non-sparking tools and take measures to prevent the build-up of electrostatic charge[2][5]. When preparing solutions, add the solvent to the pre-weighed solid slowly to avoid splashing.

Workflow for Safe Handling and Solution Preparation:

G cluster_prep Preparation cluster_weighing Weighing cluster_dissolution Dissolution ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) fume_hood Work in Chemical Fume Hood ppe->fume_hood gather_materials Gather Materials (Spatula, Weigh Paper, Vial) fume_hood->gather_materials remove_from_storage Remove Compound from Storage gather_materials->remove_from_storage equilibrate Allow Container to Equilibrate to Room Temperature remove_from_storage->equilibrate weigh Weigh Desired Amount equilibrate->weigh seal Tightly Reseal Primary Container weigh->seal add_solid Transfer Solid to Vial seal->add_solid add_solvent Add Solvent to Solid add_solid->add_solvent mix Mix (Vortex/Sonicate) Until Fully Dissolved add_solvent->mix label_solution Label Solution Clearly mix->label_solution

Caption: Step-by-step workflow for safe handling of the solid compound.

Properties and Stability

Q5: What are the known incompatibilities for this compound? A5: The Safety Data Sheet advises storing the compound away from incompatible materials, though specific agents are not listed[2]. As a general best practice for amine-containing compounds, avoid strong oxidizing agents, strong acids, and acid chlorides.

Q6: Is there any information on the stability of this compound in common solvents like DMSO or water? A6: While specific stability data for this compound in solution is not readily available in the provided search results, general chemical principles apply. Nicotinonitrile and piperazine moieties are common in medicinal chemistry[10][11]. For long-term storage of solutions, it is best practice to aliquot stock solutions into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles and potential degradation. Aqueous solutions should be used quickly as the nitrile group could be susceptible to hydrolysis under certain pH conditions.

References

  • This compound - Safety Data Sheet - ChemicalBook.

  • CAS NO. 1057682-03-7 | this compound | Catalog - Arctom.

  • Safety Data Sheet - BOC Sciences.

  • SAFETY DATA SHEET - Thermo Fisher Scientific.

  • Safety Data Sheet - BLD Pharmatech.

  • 149554-29-0|6-(Piperazin-1-yl)nicotinonitrile|BLD Pharm.

  • SAFETY DATA SHEET - Sigma-Aldrich.

  • Safety Data Sheet - BLD Pharmatech.

  • 3-[(Piperazin-1-yl)methyl]benzonitrile - Apollo Scientific.

  • This compound | 1057682-03-7 - ChemicalBook.

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PubMed Central.

  • Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review.

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI.

  • Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - NIH.

  • The Chemistry of Nicotinonitrile: Versatility in Fine Chemical Synthesis.

  • Nicotinonitrile derivatives as antitumor agents. - ResearchGate.

  • Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease - PubMed Central.

  • (PDF) Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - ResearchGate.

  • Nicotinonitrile - Wikipedia.

  • Technical Support Center: Synthesis of Substituted Piperazines - Benchchem.

  • 3-[(6-{2-[(3R)-4-(hydroxyacetyl)-3-methylpiperazin-1-yl]pyrimidin-5-yl}-2,2-dimethyl-3-oxo-2,3-dihydro-1H-indol-1-yl)methyl]pyridine-2-carbonitrile | C28H29N7O3 | CID 155294462 - PubChem.

  • CAS NO. 1057682-05-9 | (R)-6-(3-Methylpiperazin-1-yl)nicotinonitrile | Catalog CS-0158233.

  • 1223433-30-4|5-Methyl-6-(piperazin-1-yl)nicotinonitrile - BLDpharm.

  • 1355232-56-2|4-Methyl-6-(4-methylpiperazin-1-yl)nicotinonitrile - BLDpharm.

  • (R)-6-(3-methylpiperazin-1-yl)nicotinonitrile | 1057682-05-9 - ChemicalBook.

Sources

Technical Support Center: Troubleshooting Batch-to-Batch Variability of (S)-6-(3-Methylpiperazin-1-yl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-6-(3-Methylpiperazin-1-yl)nicotinonitrile is a chiral building block crucial in the synthesis of various pharmacologically active molecules.[1] As a key intermediate or a potential impurity in drug development, ensuring its chemical and physical consistency from one batch to another is not merely a matter of quality control, but a fundamental requirement for reproducible research and manufacturing. Batch-to-batch variability can compromise experimental outcomes, delay development timelines, and introduce significant regulatory hurdles.[2][3][4]

This technical guide provides a structured, in-depth approach to diagnosing and resolving common issues related to the batch-to-batch variability of this compound. It is designed for researchers, scientists, and drug development professionals to systematically troubleshoot problems, from inconsistent yields to subtle changes in physical properties. The methodologies described herein are grounded in established principles of Good Manufacturing Practice (GMP) and guidelines from the International Council for Harmonisation (ICH).[5][6][7][8]

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a foundational understanding of the challenges associated with this compound.

Q1: What is this compound and why is its consistency so critical?

This compound is a substituted nicotinonitrile derivative featuring a chiral methylpiperazine moiety. The "(S)" designation refers to the specific stereochemistry at the chiral center of the 3-methylpiperazine ring, which is often vital for the desired biological activity in a final drug product. Consistency is paramount because even minor variations—such as the presence of the (R)-enantiomer, process-related impurities, or different crystalline forms (polymorphs)—can significantly alter the compound's solubility, stability, bioavailability, and safety profile.[9][10]

Q2: What are the primary sources of batch-to-batch variability for this compound?

Variability typically stems from one or more of the following sources:

  • Starting Materials: Purity, especially the enantiomeric excess (e.e.) of (S)-3-methylpiperazine, and the quality of 6-chloronicotinonitrile are critical. Impurities in raw materials can carry through the synthesis.

  • Synthesis Process Controls: Deviations in reaction parameters like temperature, time, solvent quality, and reagent stoichiometry can lead to the formation of by-products.[6][11]

  • Work-up and Purification: Inconsistent crystallization conditions (solvent, temperature, cooling rate) can result in different polymorphic forms or trap varying levels of residual solvents.[12]

  • Storage and Handling: Exposure to heat, light, or moisture can cause degradation over time, introducing new impurities.[13]

Q3: My new batch is behaving differently in my reaction. What are the first three things I should check?

  • Confirm Identity and Purity via HPLC/LC-MS: Compare the chromatogram of the new batch against a certified reference standard or a previously well-performing batch. Look for new or larger impurity peaks.

  • Verify Stereochemical Integrity: Use a validated chiral HPLC method to confirm the enantiomeric purity. A decrease in the percentage of the (S)-enantiomer can drastically affect downstream applications.[14][15]

  • Check for Residual Solvents via ¹H NMR or GC: The presence of unexpected solvents from the purification process can alter solubility and reactivity.

Q4: How can I be sure I am controlling my process adequately to ensure consistency?

Adherence to Good Manufacturing Practices (GMP) is the global standard for ensuring product consistency.[5][16][17] Key principles from the ICH Q7 guideline, "Good Manufacturing Practice for Active Pharmaceutical Ingredients," should be applied. This includes establishing a robust Quality Management System, validating processes, ensuring personnel are properly trained, and maintaining meticulous documentation and records for every batch.[6][7][8][18]

Part 2: Troubleshooting Guide: A Symptom-Based Approach

This section provides a systematic framework for diagnosing and resolving specific issues encountered during synthesis and analysis.

Issue 1: Inconsistent Yield or Reaction Performance

Symptom: You observe a significant drop in the yield of your downstream reaction, or the reaction fails to proceed to completion when using a new batch of this compound.

Possible Causes & Investigative Actions:
  • Reduced Molar Equivalence due to Impurities:

    • Rationale: The purity value on the Certificate of Analysis (CoA) may not account for non-UV active impurities. The actual molar amount of the desired compound could be lower than calculated.

    • Action: Perform a quantitative ¹H NMR (qNMR) analysis using a certified internal standard to determine the absolute purity (assay) of the batch.

  • Presence of Inhibitory Impurities:

    • Rationale: Even trace amounts of certain impurities, such as unreacted starting materials or by-products, can inhibit or poison catalysts used in subsequent steps.[11][19]

    • Action: Use HPLC-MS to identify and tentatively quantify all impurity peaks. Compare the impurity profile to a batch that performed well. Common process-related impurities could arise from side reactions with the piperazine or nicotinonitrile rings.

  • Variability in Physical Form (Polymorphism):

    • Rationale: Different crystalline forms (polymorphs) of a compound can have vastly different dissolution rates and solubilities.[9][12][20] If your reaction is heterogeneous, a less soluble polymorph from a new batch will dissolve more slowly, leading to an incomplete or sluggish reaction.

    • Action: Analyze the batch using solid-state characterization techniques such as X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to identify the polymorphic form.[21][22]

Workflow for Diagnosing Poor Reaction Performance ```dot

G start Symptom: Poor Downstream Reaction Performance check_purity Step 1: Verify Purity & Identity (HPLC, LC-MS, qNMR) start->check_purity purity_ok Purity > 99%? check_purity->purity_ok check_chiral Step 2: Confirm Enantiomeric Purity (Chiral HPLC) chiral_ok e.e. > 99%? check_chiral->chiral_ok check_solid Step 3: Analyze Solid State (XRPD, DSC, TGA) solid_ok Polymorph Consistent? check_solid->solid_ok purity_ok->check_chiral Yes purity_issue Root Cause: Low Assay or Inhibitory Impurity purity_ok->purity_issue No chiral_ok->check_solid Yes chiral_issue Root Cause: Enantiomeric Contamination chiral_ok->chiral_issue No solid_issue Root Cause: Different Polymorph or Amorphous Content solid_ok->solid_issue No other_issue Investigate Other Reaction Parameters (Reagents, Solvents, etc.) solid_ok->other_issue Yes

Caption: Workflow for characterizing solid-state properties.

Part 3: Recommended Analytical Protocols

Executing robust analytical methods is key to identifying and controlling variability. The following are outlines for essential QC tests.

Protocol 1: HPLC-UV for Purity and Impurity Profiling
  • Objective: To separate, identify, and quantify the main component and all process-related impurities.

  • Column: C18, 4.6 x 150 mm, 3.5 µm (or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical gradient would run from 5% B to 95% B over 20-30 minutes to ensure elution of all components.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • System Suitability: Inject a reference standard solution six times; the relative standard deviation (RSD) for peak area should be < 2.0%. The resolution between the main peak and the closest eluting impurity should be > 1.5.

  • Analysis: Calculate purity by area normalization (Area %).

Protocol 2: Chiral HPLC for Enantiomeric Purity
  • Objective: To separate and quantify the (S)- and (R)-enantiomers. [14]* Column: A polysaccharide-based chiral stationary phase (CSP), such as Chiralpak® IC or a similar column. [23]* Mobile Phase: Typically a normal-phase mixture, such as Hexane/Ethanol/Diethylamine (DEA) in a ratio like 80:20:0.1. The exact ratio must be optimized. [23]* Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • System Suitability: Inject a racemic standard to ensure baseline resolution (>1.5) between the two enantiomer peaks.

  • Analysis: Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [(Area_S - Area_R) / (Area_S + Area_R)] * 100.

References

  • Pharmuni. GMP for APIs | Good Manufacturing Practices & ICH Q7 Compliance.
  • Understanding the International Council for Harmonisation (ICH) Q7 Guideline. (2024).
  • Good Manufacturing Practices for API Ensuring Quality and Safety.
  • Qualio. (2025). The complete guide to the ICH Q7 guidelines.
  • FB Pharmtech. The Critical Role of Impurity Control in API & Drug Product Manufacturing.
  • ComplianceQuest. (2025). ICH Q7 GMP Regulation for Pharma: The Definitive Guide.
  • Pharmuni. ICH Q7 GMP for APIs.
  • ComplianceOnline. GMP Regulations and Compliance for API and Excipients.
  • MasterControl. ICH Q7 Guidelines.
  • Sharma, A., Mishra, R., & Tandon, P. (2015). Polymorphism in Pharmaceutical Compounds. ResearchGate. Available from: [Link]

  • Zaether. Navigating Batch-to-Batch Variability with a Data-Centric Approach.
  • Simson Pharma. (2024). Sources Of Impurities In Pharmaceutical Substances.
  • The Pharma Master. (2024). Good Manufacturing Practices (GMP) for APIs.
  • Reducing Batch-to-Batch Variability a Success Story for Pharmaceutical Validation Week. (2012).
  • Contract Pharma. (2024). Impurities in APIs and Their Effects on Products.
  • Polymorphism: The Phenomenon Affecting the Performance of Drugs.
  • Advent Chembio. Pharmaceutical Impurities & Their Effects.
  • Paul, S., et al. (2019). Robust Process Design in Pharmaceutical Manufacturing under Batch-to-Batch Variation.
  • (2025). How To Control Impurities In Pharmaceuticals: Get Mastery In 11 Minutes With 21+ FAQs.
  • Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability.
  • MDPI. Crystals | Special Issue : Polymorphism in Pharmaceutical Compounds.
  • Jagiellońskie Centrum Innowacji. POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS.
  • Sartorius. (2019). Reducing Batch-to-Batch Variability of Botanical Drug Products.
  • Adams, E., et al. Batch-to-batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial. NIH. Available from: [Link]

  • AIFA. (2016). Good Manufacturing Practices (GMPs).
  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. J. Chem. Pharm. Res., 4(6), 2854-2859.
  • Chem-Impex. (S)-1-Boc-3-methylpiperazine.
  • MDPI. Efficient Method of (S)-Nicotine Synthesis. Available from: [Link]

  • BLDpharm. This compound.
  • ResearchGate. The typical HPLC chromatograms on the CTpBD@SiO2 column (25 cm length,.... Available from: [Link]

  • Phenomenex. Chiral HPLC Separations.
  • SHIMADZU CORPORATION. Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16.

Sources

Technical Support Center: Optimizing In Vitro Dosage for (S)-6-(3-Methylpiperazin-1-yl)nicotinonitrile (PF-06447475)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for (S)-6-(3-Methylpiperazin-1-yl)nicotinonitrile, a compound also widely known as PF-06447475. This document is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing its use in in vitro experiments. PF-06447475 is a potent, selective, and brain-penetrant inhibitor of Leucine-rich repeat kinase 2 (LRRK2)[1][2][3]. Given that LRRK2 is a key target in neurodegenerative diseases like Parkinson's, precise and reproducible experimental design is paramount.

This guide moves beyond simple protocol recitation. It is structured as a series of questions you are likely to encounter, providing not just the "how" but the scientific "why" behind each recommendation. Our goal is to empower you with the knowledge to design robust experiments, troubleshoot effectively, and generate high-quality, reliable data.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Part 1: Compound Fundamentals & Preparation

Question 1: What is this compound (PF-06447475) and what is its primary mechanism of action?

This compound, or PF-06447475, is a small molecule inhibitor targeting the kinase activity of LRRK2. In cell-free assays, it demonstrates high potency with a half-maximal inhibitory concentration (IC50) of approximately 3 nM for wild-type LRRK2 and 11 nM for the common G2019S mutant[1][4]. Its mechanism involves binding to the ATP-binding pocket of the LRRK2 kinase domain, preventing the phosphorylation of LRRK2 itself (autophosphorylation) and its downstream substrates[5][6]. This inhibition has been shown to rescue cellular defects associated with LRRK2 mutations, such as impaired lysosomal function, and to mitigate neuroinflammation and neurodegeneration in preclinical models[1][7][8].

Question 2: How do I properly dissolve and store PF-06447475 for in vitro use?

Proper handling of PF-06447475 is critical for experimental reproducibility.

  • Solubility: This compound is practically insoluble in water and ethanol[1]. The recommended solvent for creating a high-concentration stock solution is dimethyl sulfoxide (DMSO)[1][3][9][10]. Various suppliers report solubility in DMSO up to 50 mM or 61 mg/mL[1][10].

  • Stock Solution Preparation:

    • Always use fresh, anhydrous (moisture-free) DMSO, as absorbed moisture can reduce the compound's solubility[1].

    • Prepare a high-concentration primary stock, for example, 10 mM or 50 mM. This minimizes the final percentage of DMSO in your cell culture media.

    • To prepare a 10 mM stock: Add 3.27 mL of DMSO to 10 mg of PF-06447475 powder (Molecular Weight: 305.33 g/mol ).

  • Storage:

    • Powder: Store the solid compound at +4°C under an inert atmosphere[10][11].

    • Stock Solution: Aliquot the DMSO stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C. Once thawed, any unused portion of an aliquot should ideally be discarded. Long-term storage of the compound in solution is not recommended[9].

Table 1: Solubility and Stock Preparation Summary

PropertyRecommendationSource(s)
Primary Solvent Anhydrous Dimethyl Sulfoxide (DMSO)[1][9][10]
Aqueous Solubility Insoluble[1]
Max Stock Conc. 50-61 mg/mL in DMSO[1][10]
Storage (Solid) +4°C, inert atmosphere[10][11]
Storage (Stock) Aliquot and store at -20°C or -80°C; avoid freeze-thaw cycles.[9]
Part 2: Designing the Dose-Response Experiment

Question 3: I'm starting a new experiment. What is a reasonable concentration range to test for PF-06447475?

The optimal concentration depends entirely on your cell type and the specific endpoint you are measuring (e.g., target engagement, cytotoxicity, functional rescue). However, based on published data, we can establish a logical starting point.

  • Target Engagement (LRRK2 Inhibition): In cellular assays, PF-06447475 inhibits LRRK2 activity with an IC50 of less than 10 nM in RAW264.7 macrophages and 25 nM in other cell-based assays[1][2]. To see a robust effect on LRRK2 kinase activity (e.g., reduction of pS935-LRRK2), a range spanning from 1 nM to 1 µM is a well-justified starting point.

  • Functional Assays & Cytotoxicity: For functional outcomes or to assess potential toxicity, a broader range is necessary. A common strategy is to perform a logarithmic or semi-log dilution series. A good exploratory range would be from 10 nM to 10 µM . Some studies have used concentrations up to 3 µM to demonstrate neuroprotective effects without inducing toxicity[2][12].

Recommendation: For your initial dose-finding experiment, use a wide, 8-point semi-log dilution series (e.g., 1 nM, 10 nM, 30 nM, 100 nM, 300 nM, 1 µM, 3 µM, 10 µM). This will efficiently map the dose-response curve and identify the IC50 for your specific assay.

Question 4: What are the critical controls I must include in my experiment?

Your results are only as reliable as your controls. For any dose-response experiment with PF-06447475, the following are non-negotiable:

  • Vehicle Control: This is the most critical control. Cells are treated with the same final concentration of the solvent (DMSO) used to dissolve the inhibitor. The DMSO concentration should match the highest concentration used in your treatment groups. Causality: This control ensures that any observed effect is due to the compound itself and not the solvent.

  • Untreated Control (Media Only): Cells are grown in culture media without any treatment. Causality: This serves as the baseline for normal cell health, proliferation, and the biological process you are measuring (e.g., baseline LRRK2 activity).

  • Positive Control (if applicable): If you are measuring a specific cellular phenotype (e.g., cytotoxicity, oxidative stress), include a compound known to induce that effect. For example, when studying neuroprotection, rotenone has been used to induce oxidative stress and cell death, which PF-06447475 can then rescue[12]. Causality: This validates that your assay system is capable of detecting the change you are looking for.

Caption: Workflow for designing a dose-response experiment.

Part 3: Troubleshooting & Data Interpretation

Question 5: I'm not seeing any effect of the compound, even at high concentrations. What could be wrong?

This is a common issue that can be traced to several factors. Use the following decision tree to troubleshoot.

Caption: Decision tree for troubleshooting a lack of compound effect.

  • 1. Verify Compound Integrity: Was the compound stored correctly? Has the DMSO stock been through multiple freeze-thaw cycles? Is it possible the compound precipitated when diluted into your aqueous culture medium? Visually inspect the diluted media for cloudiness.

  • 2. Validate Your Assay: Did your positive control work? If the positive control failed, the issue lies with the assay system itself, not the inhibitor.

  • 3. Confirm Target Presence and Activity: Does your cell line express LRRK2 at sufficient levels? Some cell lines have very low endogenous LRRK2 expression. Confirm expression via Western Blot or qPCR. More importantly, is the kinase active? In many cell types, LRRK2 kinase activity is low under basal conditions. You may need to stimulate the cells (e.g., with an inflammatory signal) to induce LRRK2 activity before you can see an inhibitory effect. A direct measure of target engagement is to perform a Western Blot for LRRK2 phosphorylated at Serine 935 (pS935), a common marker of kinase activity that is reduced by inhibitors[2][12].

Question 6: All my cells are dying, even at the lowest concentration. How do I distinguish between specific cytotoxicity and a general toxic effect?

This is a critical question of specificity. High concentrations of any compound can cause non-specific toxicity.

  • 1. Re-evaluate Your Dose Range: Your "lowest dose" might still be too high. If you started at 1 µM, perform a new dose-response curve starting in the low nanomolar range (e.g., 0.1 nM - 100 nM). True on-target toxicity related to LRRK2 inhibition should still follow a sigmoidal dose-response curve. A sharp drop-off in viability at all concentrations suggests a non-specific effect.

  • 2. Check Your Vehicle Control: Ensure that the final DMSO concentration is not exceeding a toxic threshold for your specific cell line, which is typically <0.5%, and for sensitive cells, <0.1%.

  • 3. Use a Negative Control Compound: If possible, test a structurally similar but inactive molecule. If the inactive molecule does not cause toxicity, it suggests the effect of PF-06447475 is linked to its specific structure and target.

  • 4. Perform a Time-Course Experiment: Assess cell viability at multiple time points (e.g., 6, 12, 24, 48 hours). A rapid, widespread cell death (<12 hours) is often indicative of acute, non-specific toxicity. On-target effects may manifest over a longer period. Some studies have shown PF-06447475 to be non-toxic and even neuroprotective over extended periods[8][12].

Detailed Protocol: Determining the IC50 of PF-06447475 on Cell Viability

This protocol provides a standard workflow for assessing the cytotoxic potential and determining the IC50 of PF-06447475 using a common colorimetric method like the MTT or a luminescence-based assay like CellTiter-Glo®.

Objective: To determine the concentration of PF-06447475 that inhibits cell viability by 50% compared to a vehicle-treated control.

Materials:

  • Adherent cells of interest in logarithmic growth phase.

  • 96-well, clear-bottom, tissue culture-treated plates.

  • PF-06447475 (solid) and anhydrous DMSO.

  • Complete cell culture medium.

  • Phosphate-Buffered Saline (PBS).

  • Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®).

  • Multichannel pipette.

  • Plate reader (absorbance or luminescence).

Methodology:

  • Cell Seeding:

    • Trypsinize and count your cells. Calculate the required volume to seed between 5,000-10,000 cells per well in 100 µL of media[13]. The optimal seeding density should be determined beforehand to ensure cells are in a logarithmic growth phase at the end of the experiment.

    • Seed the cells and incubate for 24 hours to allow for attachment.

  • Compound Preparation (Serial Dilution):

    • Prepare a 10 mM stock of PF-06447475 in DMSO.

    • Create a 2X working stock of your highest concentration (e.g., 20 µM) by diluting the 10 mM stock in complete culture medium. Crucial Step: This intermediate dilution helps prevent DMSO shock to the cells.

    • Perform a serial dilution (e.g., 1:3 or 1:10) in culture medium across a separate 96-well plate to create your 2X concentration range.

  • Cell Treatment:

    • Carefully remove the media from the seeded cells.

    • Add 100 µL of the 2X compound dilutions to the corresponding wells. This will result in a final 1X concentration.

    • Include wells for Vehicle Control (medium with the same final DMSO concentration) and Untreated Control (medium only).

    • Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • Viability Assessment (Example using MTT):

    • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C[13].

    • Carefully aspirate the media.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake on a plate shaker for 10 minutes[13].

    • Read the absorbance at 490-570 nm.

  • Data Analysis:

    • Subtract the average absorbance of blank wells (media only) from all other wells.

    • Normalize the data to your controls. Calculate % Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Well) * 100.

    • Plot % Viability against the logarithm of the compound concentration.

    • Use a non-linear regression software (like GraphPad Prism) to fit a sigmoidal dose-response curve (variable slope)[14][15]. The software will calculate the IC50 value, which is the concentration that corresponds to 50% viability on the curve[16][17].

References

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • Fell, M. J., et al. (2016). LRRK2 inhibitors and their potential in the treatment of Parkinson's disease. Dove Medical Press, 2016(10), 259-270. Retrieved from [Link]

  • Visikol. (2022, June 7). The Importance of IC50 Determination. Retrieved from [Link]

  • Science Gateway. (n.d.). How to calculate IC50. Retrieved from [Link]

  • Barbagallo, C., et al. (2023). LRRK2 Kinase Inhibition Attenuates Neuroinflammation and Cytotoxicity in Animal Models of Alzheimer's and Parkinson's Disease-Related Neuroinflammation. Cells, 12(13), 1787. Retrieved from [Link]

  • Martínez-Júlvez, M., et al. (2022). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers, 14(15), 3584. Retrieved from [Link]

  • Mendivil-Perez, M., et al. (2016). Neuroprotective Effect of the LRRK2 Kinase Inhibitor PF-06447475 in Human Nerve-Like Differentiated Cells Exposed to Oxidative Stress Stimuli: Implications for Parkinson's Disease. Neurochemical Research, 41(10), 2675-2692. Retrieved from [Link]

  • Hafner, M., et al. (2019). Designing Drug-Response Experiments and Quantifying their Results. Current Protocols in Chemical Biology, 11(1), e56. Retrieved from [Link]

  • Fimm-Todt, F., et al. (2022). Cytotoxic effects of LRRK2 inhibitors in combined treatment with chemotherapeutic agents on a large panel of cancer cell lines. Cancer Research, 82(12_Suppl), 4072. Retrieved from [Link]

  • Fimm-Todt, F., et al. (2023). Cytotoxic effects of LRRK2 inhibitors. ResearchGate. Retrieved from [Link]

  • German Cancer Research Center. (n.d.). Design and analysis of dose-response experiments. Retrieved from [Link]

  • GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment?. Retrieved from [Link]

  • Holland-Letz, T., et al. (2015). Optimal experimental designs for dose–response studies with continuous endpoints. Archives of Toxicology, 89(11), 2059-2068. Retrieved from [Link]

  • Wang, C., et al. (2017). Synthesis and In Vitro and In Vivo Evaluation of [3H]LRRK2-IN-1 as a Novel Radioligand for LRRK2. Molecular Imaging and Biology, 19(5), 696-704. Retrieved from [Link]

  • Mendivil-Perez, M., et al. (2025, August 7). Neuroprotective Effect of the LRRK2 Kinase Inhibitor PF-06447475 in Human Nerve-Like Differentiated Cells Exposed to Oxidative Stress Stimuli: Implications for Parkinson's Disease. Retrieved from [Link]

  • Karmaus, A. L., et al. (2022). Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture. Toxics, 10(12), 785. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Stereoisomers of 6-(3-Methylpiperazin-1-yl)nicotinonitrile: An In-depth Analysis of Predicted Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the chirality of a molecule is a critical determinant of its pharmacological profile. The differential interaction of enantiomers with a chiral biological target can lead to significant variations in efficacy, potency, and safety. This guide provides a detailed comparison of the predicted biological activities of the (S) and (R) enantiomers of 6-(3-Methylpiperazin-1-yl)nicotinonitrile, two chiral molecules of significant interest in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.

While direct head-to-head experimental data for these specific enantiomers is not extensively available in public literature, a robust, evidence-based prediction of their differential activity can be made by examining the structure-activity relationships (SAR) of closely related, clinically approved drugs, most notably Trelagliptin.

The Decisive Role of Stereochemistry in DPP-4 Inhibition

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP)[1][2]. Inhibition of DPP-4 prolongs the action of these incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner[2].

The active site of the DPP-4 enzyme is a well-defined chiral environment. Consequently, the stereochemistry of small molecule inhibitors is paramount for achieving optimal binding and potent inhibition. The development of numerous DPP-4 inhibitors has consistently demonstrated that only one enantiomer, the eutomer, is responsible for the desired pharmacological activity, while the other, the distomer, is often inactive or may contribute to off-target effects.

(S)- vs. (R)-6-(3-Methylpiperazin-1-yl)nicotinonitrile: A Predicted Activity Profile

The two enantiomers in focus are structurally identical except for the spatial arrangement of the methyl group on the piperazine ring. This single chiral center is predicted to be the key determinant of their biological activity as DPP-4 inhibitors.

Feature(S)-6-(3-Methylpiperazin-1-yl)nicotinonitrile(R)-6-(3-Methylpiperazin-1-yl)nicotinonitrile
Predicted DPP-4 Inhibition Low to negligiblePotent
Predicted Role Distomer (inactive enantiomer)Eutomer (active enantiomer)
Rationale for Prediction Based on the established stereochemical requirements of closely related DPP-4 inhibitors like Trelagliptin, the (S)-configuration is not expected to fit optimally into the chiral active site of the DPP-4 enzyme.The approved and highly potent DPP-4 inhibitor Trelagliptin possesses an (R)-configuration at the analogous stereocenter of its piperidine ring, which is crucial for its activity. This strongly suggests that the (R)-enantiomer of 6-(3-methylpiperazin-1-yl)nicotinonitrile will exhibit the desired inhibitory activity against DPP-4.[3]

Inference from Trelagliptin: The development of Trelagliptin, a potent and long-acting DPP-4 inhibitor, unequivocally demonstrates the critical nature of the stereocenter . Trelagliptin's synthesis specifically utilizes the (R)-enantiomer of a piperidine derivative, and it is this (R)-enantiomer that is the active inhibitor of DPP-4.[3] This established precedent provides a strong basis for predicting that (R)-6-(3-methylpiperazin-1-yl)nicotinonitrile is the pharmacologically active enantiomer, while the (S)-enantiomer is likely inactive.

The DPP-4 Signaling Pathway and Its Inhibition

The inhibition of DPP-4 has a downstream effect on glucose metabolism, as illustrated in the signaling pathway below.

DPP4_Pathway cluster_gut Gut (in response to food) cluster_pancreas Pancreas cluster_liver Liver Incretins (GLP-1, GIP) Incretins (GLP-1, GIP) Beta-cells Beta-cells Incretins (GLP-1, GIP)->Beta-cells Stimulates Alpha-cells Alpha-cells Incretins (GLP-1, GIP)->Alpha-cells Inhibits DPP-4 DPP-4 Incretins (GLP-1, GIP)->DPP-4 Degradation Insulin Secretion Insulin Secretion Blood Glucose Blood Glucose Insulin Secretion->Blood Glucose Lowers Glucagon Secretion Glucagon Secretion Glucose Production Glucose Production Glucagon Secretion->Glucose Production Stimulates Beta-cells->Insulin Secretion Alpha-cells->Glucagon Secretion Glucose Production->Blood Glucose Raises Inactive Incretins Inactive Incretins DPP-4->Inactive Incretins DPP-4_Inhibitor (R)-6-(3-Methylpiperazin-1-yl) nicotinonitrile DPP-4_Inhibitor->DPP-4 Inhibits

Caption: DPP-4 signaling pathway and the mechanism of its inhibition.

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

To experimentally validate the predicted differential activity of the (S) and (R) enantiomers, a standard in vitro DPP-4 inhibition assay can be performed. The following protocol provides a robust framework for such an evaluation.

Objective: To determine the half-maximal inhibitory concentration (IC50) of (S)- and (R)-6-(3-methylpiperazin-1-yl)nicotinonitrile against human recombinant DPP-4.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay buffer: Tris-HCl buffer (pH 7.5)

  • Test compounds: (S)- and (R)-6-(3-methylpiperazin-1-yl)nicotinonitrile, dissolved in DMSO

  • Positive control: A known DPP-4 inhibitor (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the (S) and (R) test compounds and the positive control in DMSO. A typical concentration range would be from 1 nM to 100 µM.

  • Reaction Mixture Preparation: In each well of the 96-well plate, add the following in triplicate:

    • 20 µL of assay buffer

    • 10 µL of the test compound dilution (or DMSO for the control)

    • 10 µL of the human recombinant DPP-4 enzyme solution

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of the Gly-Pro-AMC substrate solution to each well to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every minute for 30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Determine the percentage of inhibition for each concentration of the test compounds relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

DPP4_Assay_Workflow start Start compound_prep Prepare serial dilutions of (S) and (R) enantiomers start->compound_prep plate_setup Add buffer, compound, and DPP-4 enzyme to 96-well plate compound_prep->plate_setup pre_incubation Pre-incubate at 37°C for 15 min plate_setup->pre_incubation reaction_init Add Gly-Pro-AMC substrate pre_incubation->reaction_init kinetic_read Measure fluorescence kinetically (Ex: 360 nm, Em: 460 nm) reaction_init->kinetic_read data_analysis Calculate reaction rates and % inhibition kinetic_read->data_analysis ic50_calc Determine IC50 values data_analysis->ic50_calc end End ic50_calc->end

Caption: Experimental workflow for a DPP-4 inhibition assay.

Conclusion

References

  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. PubMed Central. Available at: [Link]

  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. National Institutes of Health. Available at: [Link]

  • Trelagliptin: Chemical properties and synthesis to clinical efficacy and safety. Journal of Medicinal and Nanomaterials Chemistry. Available at: [Link]

  • A VALIDATED CHIRAL HPLC METHOD FOR THE ENANTIOMERIC PURITY OF TRELAGLIPTIN. ResearchGate. Available at: [Link]

  • Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. PubMed. Available at: [Link]

  • Design, synthesis and anti-diabetic activity of piperazine sulphonamide derivatives as dipeptidyl peptidase-4 inhibitors. Pharmacia. Available at: [Link]

  • Design, synthesis, biological screening, and molecular docking studies of piperazine-derived constrained inhibitors of DPP-IV for the treatment of type 2 diabetes. PubMed. Available at: [Link]

  • Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. MDPI. Available at: [Link]

  • Introducing a Novel Once-weekly Dipeptidyl Peptidase 4 Inhibitor: Trelagliptin in India. Cureus. Available at: [Link]

  • An in-silico approach to drug design and development of Trelagliptin and its analogues against DPP-4 for treatment of T2DM. ResearchGate. Available at: [Link]

  • Investigation of Pharmacokinetic Parameters of Trelagliptin in Egyptian Volunteers Using Sensitive LC-MS/MS: A Comparative Study with a Japanese Population. PubMed Central. Available at: [Link]

  • 2-({6-[(3R)-3-amino-3-methylpiperidine-1-yl]-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5H-pyrrolo[3,2-d]pyrimidine-5-yl}methyl)-4-fluorobenzonitrile (DSR-12727): a potent, orally active dipeptidyl peptidase IV inhibitor without mechanism-based inactivation of CYP3A. PubMed. Available at: [Link]

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A Comparative Guide to (S)-6-(3-Methylpiperazin-1-yl)nicotinonitrile and Structurally Related α7 Nicotinic Acetylcholine Receptor Agonists

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The α7 nicotinic acetylcholine receptor (nAChR) represents a compelling, validated therapeutic target for addressing cognitive deficits associated with schizophrenia and Alzheimer's disease. The development of selective agonists for this receptor has been a major focus of medicinal chemistry, leading to a variety of molecular scaffolds. Among these, the 6-substituted nicotinonitrile framework has yielded potent modulators. This guide provides a detailed comparative analysis of (S)-6-(3-Methylpiperazin-1-yl)nicotinonitrile (also known as FRM-17874), an investigational agonist, against other key nicotinonitrile derivatives and clinically evaluated α7 agonists. We will dissect its performance based on in vitro potency, selectivity, and pharmacokinetic profiles, supported by experimental data and protocols, to provide a clear perspective on its potential within the therapeutic landscape.

Introduction: The α7 nAChR Target and the Nicotinonitrile Scaffold

The α7 nAChR is a ligand-gated ion channel composed of five identical α7 subunits, predominantly expressed in brain regions crucial for learning and memory, such as the hippocampus and cortex.[1] This receptor is characterized by its high permeability to calcium ions and its rapid activation and desensitization kinetics.[1] Activation of α7 nAChRs can modulate the release of various neurotransmitters, making it a pivotal node in cognitive processing. Consequently, enhancing its function with selective agonists is a promising strategy for improving cognitive function in patients with neurological disorders.[1]

The 6-(piperazin-1-yl)nicotinonitrile scaffold has emerged as a privileged structure for targeting α7 nAChRs. This framework consists of three key components:

  • The Nicotinonitrile "Warhead": The pyridine-3-carbonitrile moiety is crucial for interacting with the orthosteric binding site of the receptor.

  • The Piperazine Linker: This six-membered heterocyclic ring provides a versatile linker that can be substituted to fine-tune pharmacological and pharmacokinetic properties.[2] Its basic nitrogens often contribute to favorable properties like aqueous solubility.

  • Substituents: Modifications, such as the methyl group in our lead compound, can profoundly impact potency, selectivity, and metabolism.

This guide focuses on this compound and compares it primarily to its clinically-trialed predecessor, Encenicline (EVP-6124), and another well-studied α7 agonist, GTS-21, to contextualize its performance and therapeutic potential.

Mechanistic Framework: α7 nAChR Signaling

The primary mechanism of action for these agonists is binding to the orthosteric site of the α7 nAChR, triggering a conformational change that opens the ion channel. This allows for the influx of cations, primarily Ca²⁺ and Na⁺, leading to membrane depolarization and activation of downstream calcium-dependent signaling pathways. These pathways are integral to synaptic plasticity and neuronal function.

alpha7_pathway cluster_membrane Cell Membrane receptor α7 nAChR (Closed) receptor_open α7 nAChR (Open) receptor->receptor_open Activates ca_influx Ca²⁺ Influx receptor_open->ca_influx Allows agonist This compound (Agonist) agonist->receptor Binds depolarization Membrane Depolarization ca_influx->depolarization downstream Downstream Signaling (e.g., CaMKII, CREB) ca_influx->downstream neurotransmitter Neurotransmitter Release depolarization->neurotransmitter cognition Enhanced Cognitive Function downstream->cognition neurotransmitter->cognition

Caption: Agonist binding and activation of the α7 nAChR.

Comparative In Vitro Analysis: Potency & Selectivity

The defining characteristics of a high-quality CNS drug candidate are its potency at the intended target and its selectivity against potential off-targets. High potency ensures efficacy at lower, safer doses, while high selectivity minimizes the risk of adverse effects.

Quantitative Data Summary

The following table summarizes key in vitro pharmacological data for this compound and its comparators.

CompoundStructureTargetBinding Affinity (Ki, nM)Functional Potency (EC50)Selectivity Notes
This compound (FRM-17874)Human α7 nAChR4.3420 nM (in oocytes)High selectivity; >1000-fold vs α4β2 nAChR.
Encenicline (EVP-6124)Human α7 nAChR4.3 - 9.98~160 nM (peak current)Selective vs α4β2; also inhibits 5-HT3 receptor (51% at 10 nM).[3]
GTS-21 (DMXB-A)Human α7 nAChRNot widely reported11,000 nM (11 µM)Poor selectivity; inhibits α4β2 (IC50=17µM) and activates α3β4 (EC50=21µM).[1]
(R)-6-(3-Methylpiperazin-1-yl)nicotinonitrile α7 nAChRData not availableData not availableThe stereoisomer of the lead compound; data is not publicly available.
6-(Piperazin-1-yl)nicotinonitrile α7 nAChRData not availableData not availableThe unsubstituted parent compound; data is not publicly available.

(Note: EC50 values can vary significantly based on the assay system, e.g., oocyte electrophysiology vs. cell-based calcium flux assays).

Interpretation and Structure-Activity Relationship (SAR)

From the data, several key insights emerge:

  • Potency: this compound demonstrates high binding affinity (Ki = 4.3 nM), comparable to Encenicline, and is significantly more potent than GTS-21. This suggests the 6-(piperazin-1-yl)nicotinonitrile core is a highly effective pharmacophore for α7 nAChR.

  • Stereoselectivity: While direct data for the (R)-enantiomer is not publicly available, the high potency of the (S)-enantiomer strongly implies that the stereocenter at the 3-position of the piperazine ring is critical for optimal interaction with the receptor's binding pocket. This specific orientation likely positions the molecule for a more favorable binding pose, enhancing affinity.

  • Effect of Methyl Group: The lack of data for the unsubstituted 6-(piperazin-1-yl)nicotinonitrile prevents a direct quantitative assessment. However, the presence of the methyl group in the potent (S)-enantiomer suggests it may engage in beneficial hydrophobic interactions within the binding site or help to lock the piperazine ring into an optimal conformation for binding.

  • Selectivity: this compound shows excellent selectivity over the α4β2 nAChR subtype, which is crucial for avoiding side effects associated with broader nicotinic activation (e.g., cardiovascular effects, addiction potential). In contrast, both Encenicline (via 5-HT3) and GTS-21 (via other nAChRs) exhibit notable off-target activities that could complicate their clinical profiles.

Comparative Pharmacokinetic Profile

A successful CNS drug must not only be potent but must also possess favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties, including the ability to cross the blood-brain barrier (BBB).

Quantitative Data Summary
CompoundSpeciesOral Bioavailability (%)Tmax (hours)Brain Penetration
This compound Data not publicly available---
Encenicline RatData not availablePlasma: 4, Brain: 2Good; Brain:Plasma ratio 1.7-5.1.[1][4]
GTS-21 Rat19 - 23%~0.17 (10 min)Good; Brain:Plasma ratio ~2.6.[5][6]
Interpretation
  • Both Encenicline and GTS-21 demonstrate the ability to penetrate the blood-brain barrier, a prerequisite for CNS activity.[4][5]

  • GTS-21 shows rapid absorption but its oral bioavailability is limited, likely due to significant first-pass metabolism in the liver.[5][6]

  • Encenicline exhibits a longer time to peak concentration, suggesting slower absorption.[1][4]

  • While specific pharmacokinetic data for this compound is not available in the public domain, its structural similarity to other CNS-active piperazine derivatives suggests it is optimized for brain penetration. The piperazine moiety is a common feature in CNS drugs, often conferring favorable pharmacokinetic properties.[2]

Experimental Methodologies

To ensure the trustworthiness and reproducibility of the data presented, this section outlines the standard experimental protocols used to characterize α7 nAChR agonists.

In Vitro Screening Workflow

The process of identifying and characterizing a lead compound typically follows a hierarchical screening cascade designed to efficiently assess potency, selectivity, and mechanism of action.

screening_workflow start Compound Library (Nicotinonitrile Derivatives) binding_assay Primary Screen: Radioligand Binding Assay (Measure Ki) start->binding_assay functional_assay Secondary Screen: Functional Assay (FLIPR) (Measure EC50 & Efficacy) binding_assay->functional_assay Potent Binders electrophysiology Tertiary Screen: Electrophysiology (TEVC) (Confirm Agonism) functional_assay->electrophysiology Active Agonists selectivity_panel Selectivity Panel (e.g., α4β2, 5-HT3) electrophysiology->selectivity_panel Confirmed Agonists lead_candidate Lead Candidate (e.g., FRM-17874) selectivity_panel->lead_candidate Potent & Selective

Sources

A Senior Application Scientist's Guide to the Biological Validation of (S)-6-(3-Methylpiperazin-1-yl)nicotinonitrile: A Putative α7 Nicotinic Acetylcholine Receptor Agonist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of neuropharmacology, the quest for novel compounds that can modulate cognitive function and offer neuroprotection is of paramount importance. The α7 nicotinic acetylcholine receptor (α7 nAChR) has emerged as a compelling target for therapeutic intervention in a range of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and cognitive impairment.[1][2][3][4] Activation of this ligand-gated ion channel, which is highly expressed in key brain regions like the hippocampus and cortex, is known to play a crucial role in cognitive processes such as learning, memory, and attention.[5][6][7]

This guide provides a comprehensive framework for the biological validation of a novel investigational compound, (S)-6-(3-Methylpiperazin-1-yl)nicotinonitrile. While direct biological data for this specific molecule is not yet widespread, its structural features—a nicotinonitrile scaffold common in nAChR ligands and a methylpiperazine moiety often found in CNS-active compounds—suggest its potential as a selective α7 nAChR agonist.[8][9] Our objective is to present a rigorous, multi-tiered validation process, comparing its performance against well-characterized α7 nAChR agonists, thereby providing the necessary experimental data to ascertain its biological activity and therapeutic potential.

The Rationale for Investigating this compound as an α7 nAChR Agonist

The α7 nAChR is a homopentameric ion channel with high permeability to calcium.[1][10] Its activation leads to a cascade of downstream signaling events that are critical for synaptic plasticity and neuronal survival.[6][11] Agonism at this receptor can enhance the release of key neurotransmitters, including acetylcholine, dopamine, and glutamate, thereby modulating synaptic transmission and improving cognitive function.[12][13] Furthermore, activation of α7 nAChRs has been shown to exert potent anti-inflammatory and anti-apoptotic effects, offering a potential avenue for neuroprotection in neurodegenerative diseases.[5][14][15]

The chemical structure of this compound suggests a favorable interaction with the orthosteric binding site of the α7 nAChR. The validation workflow detailed herein is designed to systematically test this hypothesis, beginning with fundamental in vitro characterization and progressing to more complex in vivo models of cognitive function.

Comparator Compounds: Establishing a Benchmark

To objectively evaluate the biological activity of this compound, it is essential to compare its performance against established α7 nAChR agonists. For this guide, we have selected two well-characterized comparators:

  • PNU-282987: A highly selective and potent α7 nAChR agonist with well-documented pro-cognitive and neuroprotective effects.[16][17] It serves as an excellent benchmark for assessing the potency and selectivity of our investigational compound.

  • GTS-21 (DMXB-A): A partial agonist of the α7 nAChR that has been investigated in clinical trials for cognitive deficits in schizophrenia and Alzheimer's disease.[5][14][15][18][19] Its partial agonism provides a different profile for comparison, particularly in terms of efficacy and potential for a wider therapeutic window.

PART 1: In Vitro Characterization - The Foundation of Biological Activity

The initial phase of validation focuses on characterizing the direct interaction of this compound with the α7 nAChR and assessing its functional consequences at the cellular level.

Experiment 1: Receptor Binding Affinity

Objective: To determine the binding affinity (Ki) of this compound for the human α7 nAChR.

Methodology: A competitive radioligand binding assay is a standard and effective method.[20]

Protocol:

  • Preparation of Membranes: Utilize cell membranes from a stable cell line recombinantly expressing the human α7 nAChR (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: Employ a high-affinity α7 nAChR antagonist radioligand, such as [³H]-Methyllycaconitine ([³H]-MLA).

  • Competition Assay: Incubate the cell membranes with a fixed concentration of [³H]-MLA and varying concentrations of the unlabeled test compounds: this compound, PNU-282987, and GTS-21.

  • Detection: After incubation and washing to remove unbound ligand, measure the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (the concentration of the competitor that displaces 50% of the radioligand) is determined and then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Data Presentation:

CompoundKi (nM) for α7 nAChR
This compoundExperimental Data
PNU-28298726
GTS-21~10-50 (Varies with conditions)
Experiment 2: Functional Potency and Efficacy

Objective: To assess the functional activity of this compound as an agonist at the α7 nAChR and determine its potency (EC50) and efficacy relative to acetylcholine and comparator compounds.

Methodology: Two-electrode voltage clamp (TEVC) electrophysiology using Xenopus oocytes expressing the human α7 nAChR is a robust and widely used technique.[21][22][23]

Protocol:

  • Oocyte Preparation: Inject Xenopus laevis oocytes with cRNA encoding the human α7 nAChR.

  • TEVC Recording: After 2-5 days of expression, place the oocytes in a recording chamber and impale them with two microelectrodes to clamp the membrane potential.

  • Compound Application: Perfuse the oocytes with varying concentrations of this compound, PNU-282987, GTS-21, and the endogenous agonist acetylcholine (ACh).

  • Data Acquisition: Measure the peak inward current elicited by each compound at each concentration.

  • Data Analysis: Normalize the current responses to the maximal response induced by a saturating concentration of ACh. Plot the normalized response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax (maximum efficacy).

Data Presentation:

CompoundEC50 (µM)Emax (% of ACh response)
This compoundExperimental DataExperimental Data
PNU-282987~1~80-100%
GTS-21~1-5~20-60%
Acetylcholine~100-300100%
Experiment 3: Subtype Selectivity Profiling

Objective: To determine the selectivity of this compound for the α7 nAChR over other relevant nAChR subtypes and the 5-HT3 receptor.

Methodology: Utilize electrophysiology-based high-throughput screening (e-HTS) platforms or manual patch-clamp electrophysiology on cell lines expressing different receptor subtypes.[24][25]

Protocol:

  • Cell Lines: Use stable cell lines expressing human nAChR subtypes (e.g., α4β2, α3β4) and the human 5-HT3A receptor.

  • Electrophysiology: Perform whole-cell patch-clamp or use an automated electrophysiology platform to record currents elicited by applying a high concentration (e.g., 10-100 µM) of this compound to each cell line.

  • Data Analysis: Compare the current response at the α7 nAChR to the responses at other receptor subtypes. A significantly smaller or negligible response at other subtypes indicates selectivity.

Data Presentation:

Compoundα7 nAChR Activity (EC50/Emax)α4β2 nAChR Activityα3β4 nAChR Activity5-HT3A Receptor Activity
This compoundExperimental DataExperimental DataExperimental DataExperimental Data
PNU-282987Potent AgonistNegligible Blockade (IC50 ≥ 60 µM)Negligible Blockade (IC50 ≥ 60 µM)Weak Antagonist (Ki = 930 nM)
GTS-21Partial AgonistWeaker Agonist/AntagonistWeaker Agonist/AntagonistAntagonist
Experiment 4: Downstream Signaling Pathway Activation

Objective: To confirm that this compound activates intracellular signaling pathways known to be modulated by α7 nAChR activation, such as the phosphorylation of ERK1/2.

Methodology: In-Cell Western or standard Western blotting in a cell line endogenously expressing α7 nAChRs, such as PC12 cells.[26]

Protocol:

  • Cell Culture and Treatment: Culture PC12 cells and treat them with this compound, PNU-282987, or GTS-21 for a short duration (e.g., 5-15 minutes).

  • Cell Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration.

  • Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2.

  • Detection and Analysis: Use secondary antibodies conjugated to a fluorescent dye or HRP for detection. Quantify the band intensities and express the results as the ratio of p-ERK to total ERK.

Data Presentation:

TreatmentFold Increase in p-ERK/Total ERK (vs. Vehicle)
Vehicle1.0
This compoundExperimental Data
PNU-282987Significant Increase[7][26][27]
GTS-21Significant Increase[14]

Visualizing the In Vitro Validation Workflow

InVitro_Workflow cluster_0 In Vitro Characterization Test_Compound This compound Binding Experiment 1: Receptor Binding Assay (Ki determination) Test_Compound->Binding Characterize Affinity Function Experiment 2: Functional Assay (TEVC) (EC50, Emax) Binding->Function Validate Function Selectivity Experiment 3: Subtype Selectivity Panel (α4β2, α3β4, 5-HT3) Function->Selectivity Assess Selectivity Signaling Experiment 4: Downstream Signaling (p-ERK Western Blot) Selectivity->Signaling Confirm Mechanism

Caption: Workflow for the in vitro validation of the candidate compound.

PART 2: In Vivo Evaluation - Assessing Pro-Cognitive Effects

Following successful in vitro characterization, the next critical step is to evaluate the ability of this compound to enhance cognitive function in preclinical animal models.

Experiment 5: Novel Object Recognition (NOR) Test

Objective: To assess the effect of this compound on short-term recognition memory.[7][27]

Methodology: The NOR test is a widely used behavioral assay in rodents that relies on their innate preference to explore novel objects over familiar ones.

Protocol:

  • Habituation: Acclimate rodents (rats or mice) to the testing arena in the absence of any objects.

  • Training (Familiarization) Phase: Place two identical objects in the arena and allow the animal to explore freely for a set period.

  • Drug Administration: Administer this compound, PNU-282987, GTS-21, or vehicle via an appropriate route (e.g., intraperitoneal or oral) at a defined time before or after the training phase.

  • Testing Phase: After a retention interval (e.g., 1-24 hours), return the animal to the arena where one of the familiar objects has been replaced with a novel object.

  • Data Analysis: Record the time spent exploring each object. Calculate a discrimination index (DI) as (Time with Novel Object - Time with Familiar Object) / (Total Exploration Time). A higher DI indicates better recognition memory.

Data Presentation:

Treatment GroupDose (mg/kg)Discrimination Index (DI)
Vehicle-Baseline Data
This compoundDose 1, 2, 3Experimental Data
PNU-282987Effective DoseSignificant Increase[7]
GTS-21Effective DoseSignificant Increase[5]
Experiment 6: Morris Water Maze (MWM) Test

Objective: To evaluate the effect of this compound on spatial learning and memory.[28]

Methodology: The MWM is a classic behavioral task that assesses hippocampal-dependent spatial learning.

Protocol:

  • Apparatus: A large circular pool filled with opaque water containing a hidden escape platform.

  • Acquisition Phase: For several consecutive days, animals are given multiple trials to find the hidden platform, with their starting position varied for each trial. Administer the test compounds or vehicle daily before the trials.

  • Probe Trial: After the acquisition phase, remove the platform and allow the animal to swim freely for a set time.

  • Data Analysis: Key metrics include escape latency (time to find the platform) during acquisition, path length, and time spent in the target quadrant during the probe trial.

Data Presentation:

Treatment GroupMean Escape Latency (Day 5) (s)Time in Target Quadrant (Probe Trial) (%)
VehicleBaseline DataBaseline Data
This compoundExperimental DataExperimental Data
PNU-282987Significant DecreaseSignificant Increase
GTS-21Significant DecreaseSignificant Increase

Visualizing the α7 nAChR Signaling Pathway

a7_Signaling cluster_neuron Neuron cluster_downstream Downstream Effects cluster_outcomes Cellular Outcomes Agonist This compound a7R α7 nAChR Agonist->a7R Binds and Activates Ca_influx Ca²⁺ Influx a7R->Ca_influx Opens Channel PI3K_Akt PI3K/Akt Pathway Ca_influx->PI3K_Akt Activates JAK2_STAT3 JAK2/STAT3 Pathway Ca_influx->JAK2_STAT3 Activates ERK_MAPK ERK/MAPK Pathway Ca_influx->ERK_MAPK Activates Neuroprotection Anti-apoptosis & Neuroprotection PI3K_Akt->Neuroprotection Anti_Inflammatory Anti-inflammatory Effects JAK2_STAT3->Anti_Inflammatory Cognition Synaptic Plasticity & Cognitive Enhancement ERK_MAPK->Cognition

Sources

A Comparative Guide to the Cross-Reactivity Profiling of Novel Therapeutics Derived from (S)-6-(3-Methylpiperazin-1-yl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the selectivity and cross-reactivity of novel therapeutic agents synthesized from the versatile chemical intermediate, (S)-6-(3-Methylpiperazin-1-yl)nicotinonitrile. This building block is integral to the development of various pharmaceutical agents, particularly kinase and aminopeptidase inhibitors.[1][2][3] As researchers and drug developers, our primary goal is to ensure that a new chemical entity (NCE) engages its intended target with high potency and minimal interaction with other biomolecules, thereby reducing the potential for off-target toxicities.

This document eschews a rigid template, instead offering a logical, field-proven workflow for characterizing a hypothetical lead compound, hereafter designated INV-2026 , which incorporates the this compound scaffold. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present methods for interpreting the resulting data to build a robust preclinical safety and efficacy profile.

Part 1: Foundational Strategy - From Primary Target to Rational Screening

The initial step in any cross-reactivity study is to understand the primary target and the broader family of proteins to which it belongs. The structural motifs within INV-2026, particularly the piperazine-nicotinonitrile core, are prevalent in inhibitors of enzymes that possess ATP-binding pockets or require metal cofactors for catalysis, such as protein kinases and metalloenzymes like aminopeptidases.[1][4]

The strategic approach begins with confirming high-affinity binding to the primary therapeutic target and then systematically expanding the investigation to assess potential liabilities. The choice of which protein families to screen is not arbitrary; it is an evidence-based decision guided by the primary mechanism of action and structural alerts within the molecule. For INV-2026, a dual-pronged initial investigation into both the human kinome and a panel of relevant aminopeptidases is a scientifically sound starting point. This ensures that we proactively investigate the most probable sources of off-target activity.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Rational Panel Selection A Lead Compound (e.g., INV-2026) B Primary Target Assay (Biochemical Potency, IC50/Kd) A->B C Identify Primary Target Class (e.g., Kinase, Aminopeptidase) B->C D Kinase Family? C->D F Aminopeptidase Family? C->F H Other Potential Liabilities? (GPCRs, Ion Channels, etc.) C->H E Broad Kinome Screen (~400 Kinases) D->E Yes G Focused Aminopeptidase Panel (e.g., M1 Family) F->G Yes I Broad Target Liability Panel H->I

Caption: Logical workflow for selecting cross-reactivity screening panels.

Part 2: In Vitro Biochemical Profiling: The First Line of Defense

Biochemical assays provide the cleanest assessment of direct molecular interaction by measuring the effect of a compound on purified enzymes in a cell-free environment. This step is crucial for identifying all potential interactions, which can then be triaged for relevance in more complex biological systems.

Comparative Analysis 1: Broad Kinome Selectivity

Given that the majority of small molecule inhibitors target the highly conserved ATP-binding site of kinases, kinome-wide screening is an indispensable tool for modern drug development.[5][6] Failure to conduct a broad screen risks overlooking potent off-target activities that could lead to toxicity or confound efficacy data.[7]

Experimental Protocol: Large-Panel Kinase Binding Assay (e.g., KinomeScan™)

  • Compound Preparation: Solubilize INV-2026 in 100% DMSO to create a 100X stock solution (e.g., 1 mM for a 10 µM final screening concentration).

  • Assay Principle: This competitive binding assay utilizes a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is quantified via qPCR of the DNA tag. INV-2026 competes for binding, reducing the amount of kinase captured on the support.

  • Execution (via a specialized vendor):

    • Submit the compound for screening against a panel of over 400 human kinases at a fixed concentration (e.g., 10 µM).

    • The primary output is typically reported as 'Percent of Control' (%Ctrl), where a lower number indicates stronger binding.

  • Follow-up: For any kinases showing significant binding (e.g., %Ctrl < 10), perform a dose-response experiment to determine the dissociation constant (Kd). This quantitative measure of binding affinity is essential for ranking off-targets.[6]

Data Presentation: Kinase Selectivity Profile for INV-2026

Target KinasePrimary TargetOff-Target 1Off-Target 2Off-Target 3
Gene Symbol KIN-AKIN-BKIN-CKIN-D
Kd (nM) 2.585450>10,000
Selectivity (Fold) -34x180x>4,000x
Comparative Analysis 2: Aminopeptidase Family Selectivity

Drawing comparisons to Tosedostat (CHR-2797), a known aminopeptidase inhibitor, it is critical to assess INV-2026 against this class of metalloenzymes.[4][8] Tosedostat itself shows differential activity against various aminopeptidases, highlighting the need for a focused panel to understand the specific selectivity profile of our compound.[4]

Experimental Protocol: Fluorogenic Aminopeptidase Activity Assay

  • Principle: This assay measures the enzymatic cleavage of a specific peptide substrate linked to a fluorophore (e.g., 7-amino-4-methylcoumarin, AMC). Upon cleavage, the fluorophore is released, and its fluorescence can be measured, which is directly proportional to enzyme activity.

  • Reagents:

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Purified recombinant human aminopeptidases (e.g., Aminopeptidase N, PuSA, LTA4 hydrolase, MetAP-2).[4]

    • Specific fluorogenic substrates (e.g., L-Leucine-AMC for Aminopeptidase N).

    • INV-2026 serial dilutions in assay buffer containing a low percentage of DMSO.

  • Procedure:

    • In a 96-well microplate, add 5 µL of diluted INV-2026 or vehicle control.

    • Add 5 µL of the specific aminopeptidase enzyme.

    • Initiate the reaction by adding 40 µL of the corresponding fluorogenic substrate.

    • Incubate at 37°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction (e.g., by adding acetic acid).

    • Read the fluorescence on a plate reader (e.g., Ex: 360 nm, Em: 460 nm).

  • Data Analysis: Calculate the percent inhibition relative to the vehicle control for each concentration of INV-2026. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Aminopeptidase Selectivity Profile for INV-2026 vs. Tosedostat

Target EnzymeINV-2026 IC50 (nM)Tosedostat IC50 (nM)[4]
Aminopeptidase N (APN) 150220
Puromycin-sensitive aminopeptidase (PuSA) 210150
Leucine Aminopeptidase (LAP) 350100
LTA4 Hydrolase >10,000>10,000
MetAP-2 >30,000>30,000
Aminopeptidase B >5,000>1,000

Part 3: Cellular & Preclinical Safety Assessment

Biochemical hits do not always translate to cellular activity. It is imperative to validate findings in a more biologically relevant context and to fulfill regulatory requirements for preclinical safety.

Cellular Off-Target Validation

The next logical step is to determine if the off-targets identified biochemically are engaged by INV-2026 in a cellular environment. This confirms that the compound can penetrate the cell membrane, reach the target in its native conformational state, and exert an effect at clinically relevant concentrations.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Principle: Ligand binding stabilizes a target protein, resulting in an increase in its thermal denaturation temperature. This change can be detected by quantifying the amount of soluble protein remaining after a heat shock.

  • Procedure:

    • Culture cells (e.g., a relevant cancer cell line) and treat with INV-2026 or vehicle for 1-2 hours.

    • Harvest the cells, resuspend in PBS, and divide into aliquots.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by rapid cooling.

    • Lyse the cells (e.g., by freeze-thaw cycles) and separate soluble proteins from precipitated aggregates by centrifugation.

    • Analyze the supernatant by Western blot using antibodies specific to the primary target and the identified off-targets (e.g., KIN-B from the kinome screen).

  • Data Analysis: A shift in the melting curve to a higher temperature in the INV-2026-treated samples indicates target engagement.

Tissue Cross-Reactivity (TCR) Studies for Regulatory Submission

Before any clinical trial, regulatory agencies like the FDA require a comprehensive assessment of unintended binding of a therapeutic agent to a panel of human tissues.[9] These studies are a cornerstone of the preclinical safety package, designed to identify potential on-target and off-target toxicities.[10][11]

G A Test Article: Labeled INV-2026 C Immunohistochemistry (IHC) Staining A->C B Human Tissue Panel (~38 Tissues, 3 Donors) (FDA/ICH Guideline) B->C D Pathologist Review (GLP Conditions) C->D E Data Analysis: Staining Intensity & Localization D->E F Identify Potential On-Target & Off-Target Binding E->F G Final Report for IND Submission F->G

Sources

A Head-to-Head Comparison of Gedatolisib, a Dual PI3K/mTOR Inhibitor Synthesized from (S)-6-(3-Methylpiperazin-1-yl)nicotinonitrile, with other PI3K/mTOR Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes including cell growth, proliferation, survival, and metabolism.[1][2][3][4] Its frequent dysregulation in a wide array of human cancers has established it as a pivotal target for therapeutic intervention.[5] The subject of this guide, (S)-6-(3-Methylpiperazin-1-yl)nicotinonitrile, is a key chiral intermediate in the synthesis of Gedatolisib (PF-05212384), a potent and selective dual inhibitor of PI3K and mTOR.[6][7][8] This guide provides an in-depth, head-to-head comparison of Gedatolisib with other prominent kinase inhibitors targeting the PI3K/mTOR pathway: Pictilisib (GDC-0941), Voxtalisib (XL765), and Dactolisib (BEZ235). We will delve into their respective kinase inhibition profiles, the experimental methodologies used to determine these activities, and the underlying signaling pathways.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a complex and tightly regulated network. Upon activation by growth factors or other extracellular stimuli, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[4] This second messenger recruits Akt to the cell membrane, leading to its activation. Activated Akt, in turn, phosphorylates a host of downstream targets, including the mTOR complex 1 (mTORC1), a master regulator of protein synthesis and cell growth.[3] The pathway is negatively regulated by the tumor suppressor PTEN, which dephosphorylates PIP3.[1] Dual inhibition of both PI3K and mTOR, as with Gedatolisib, offers a comprehensive blockade of this critical cancer-promoting pathway.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 -| mTORC1 mTORC1 Akt->mTORC1 Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Gedatolisib Gedatolisib Gedatolisib->PI3K -| Gedatolisib->mTORC1 -|

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

Comparative Kinase Inhibition Profiles

The potency and selectivity of a kinase inhibitor are paramount to its therapeutic efficacy and safety. The following table summarizes the half-maximal inhibitory concentrations (IC50) of Gedatolisib and its comparators against the Class I PI3K isoforms and mTOR. Lower IC50 values indicate greater potency.

Kinase TargetGedatolisib (PF-05212384) IC50 (nM)Pictilisib (GDC-0941) IC50 (nM)Voxtalisib (XL765) IC50 (nM)Dactolisib (BEZ235) IC50 (nM)
PI3Kα (p110α)0.4[9][10]3[11][12]39[13][14]4[15]
PI3Kβ (p110β)6[9]33[12]110[13]75[15][16]
PI3Kγ (p110γ)6[9]75[12]9[13]5[15]
PI3Kδ (p110δ)8[9]3[11][12]43[13]7[15]
mTOR1.6[9][10]>193-fold less active vs PI3Kα[12]160 (mTORC1), 910 (mTORC2)[13]20.7[15][17]

Data Analysis: Gedatolisib demonstrates potent, low nanomolar inhibition across all four Class I PI3K isoforms and mTOR, positioning it as a true dual pan-PI3K/mTOR inhibitor.[9][10] Pictilisib is a potent pan-Class I PI3K inhibitor with significantly less activity against mTOR.[12] Voxtalisib also inhibits both PI3K and mTOR, though with generally higher IC50 values compared to Gedatolisib and Dactolisib.[13][14] Dactolisib is another potent dual PI3K/mTOR inhibitor with a similar profile to Gedatolisib.[15][16]

Experimental Methodologies

The determination of kinase inhibitor potency and selectivity relies on robust and reproducible experimental protocols. Below are representative methodologies for biochemical and cell-based assays commonly employed in the characterization of compounds like Gedatolisib.

Biochemical Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay directly measures the enzymatic activity of purified kinases and the inhibitory effects of test compounds.

TR_FRET_Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Solutions Start->Prepare_Reagents Dispense Dispense Reagents into Assay Plate Prepare_Reagents->Dispense Incubate_Reaction Incubate to Allow Kinase Reaction Dispense->Incubate_Reaction Add_Detection Add TR-FRET Detection Reagents Incubate_Reaction->Add_Detection Incubate_Detection Incubate for Signal Development Add_Detection->Incubate_Detection Read_Plate Read Plate on TR-FRET Reader Incubate_Detection->Read_Plate Analyze Analyze Data and Calculate IC50 Read_Plate->Analyze End End Analyze->End

Caption: Workflow for a TR-FRET biochemical kinase assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., Gedatolisib) in 100% DMSO.

    • Create a serial dilution of the test compound in assay buffer.

    • Prepare solutions of the purified kinase (e.g., PI3Kα), a suitable substrate (e.g., a fluorescently labeled peptide), and ATP in kinase reaction buffer.[18]

  • Assay Plate Setup:

    • In a 384-well plate, add the serially diluted test compound or vehicle control (DMSO).

    • Add the purified kinase to each well and incubate briefly to allow for compound binding.

  • Kinase Reaction:

    • Initiate the reaction by adding the substrate and ATP mixture to each well.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[18]

  • Signal Detection:

    • Stop the reaction and detect the phosphorylated product by adding TR-FRET detection reagents (e.g., a europium-labeled anti-ADP antibody and an Alexa Fluor® 647 labeled ADP tracer).[18]

    • Incubate the plate to allow for the detection reaction to reach equilibrium.

  • Data Acquisition and Analysis:

    • Measure the TR-FRET signal using a plate reader.

    • Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[19]

Cell-Based Kinase Activity Assay (Phosphorylation Assay)

This assay measures the ability of an inhibitor to block the phosphorylation of a downstream substrate within a cellular context.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Seed cancer cells known to have an active PI3K/mTOR pathway (e.g., breast or prostate cancer cell lines) in a 96-well plate and allow them to adhere overnight.[20]

    • Treat the cells with serial dilutions of the test compound or vehicle control for a specified duration.

  • Cell Lysis:

    • Remove the treatment media and lyse the cells to release their intracellular contents, including the target kinases and their substrates.[21]

  • Detection of Phosphorylation:

    • Transfer the cell lysates to an assay plate (e.g., an ELISA plate coated with a capture antibody for the substrate of interest, such as Akt).

    • Detect the phosphorylated form of the substrate using a specific primary antibody that recognizes the phosphorylated residue (e.g., anti-phospho-Akt Ser473), followed by a labeled secondary antibody.[20][21]

  • Data Acquisition and Analysis:

    • Measure the signal (e.g., colorimetric or fluorescent) using a plate reader.

    • Normalize the signal to the total amount of the substrate protein and calculate the percent inhibition of phosphorylation at each compound concentration to determine the cellular IC50.

Conclusion

This compound serves as a crucial building block for Gedatolisib, a potent dual inhibitor of the PI3K and mTOR kinases. A head-to-head comparison with other PI3K/mTOR pathway inhibitors reveals that Gedatolisib exhibits a highly potent and balanced inhibitory profile against all Class I PI3K isoforms and mTOR. This comprehensive blockade of a key oncogenic signaling pathway, supported by robust biochemical and cellular data, underscores its potential as a promising anti-cancer therapeutic. The detailed experimental methodologies provided in this guide offer a framework for the continued evaluation and characterization of novel kinase inhibitors in the field of drug discovery.

References

  • Wikipedia. PI3K/AKT/mTOR pathway. [Link]

  • Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations.
  • Proteopedia. PI3K/AKT/mTOR signaling pathway. [Link]

  • QIAGEN. PI3K/AKT/mTOR signaling. [Link]

  • Fruman, D. A., & Rommel, C. (2014). PI3K and cancer: lessons, challenges and opportunities. Nature Reviews Drug Discovery, 13(2), 140-156.
  • Wikipedia. Voxtalisib. [Link]

  • PubChem. Dactolisib. [Link]

  • Crowley, M. R., et al. (2020). Inhibition of the PI3K/mTOR Pathway in Breast Cancer to Enhance Response to Immune Checkpoint Inhibitors in Breast Cancer. Cancers, 12(9), 2441.
  • Arkenau, H. T., et al. (2015). First-in-human study of PF-05212384, a small molecule intravenous dual inhibitor of PI3K and mTOR in patients with advanced cancer: preliminary report on safety and pharmacokinetics. European Journal of Cancer, 51, S75.
  • Liu, X., et al. (2017). New and Practical Synthesis of Gedatolisib. Organic Process Research & Development, 21(11), 1778-1783.
  • Wikipedia. Dactolisib. [Link]

  • PubChem. Pictilisib. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

  • Liu, X., et al. (2017). New and Practical Synthesis of Gedatolisib. Organic Process Research & Development, 21(11), 1778-1783.
  • Soria, J. C., et al. (2015). First-in-Human Phase I Study of Pictilisib (GDC-0941), a Potent Pan–Class I Phosphatidylinositol-3-Kinase (PI3K) Inhibitor, in Patients with Advanced Solid Tumors. Clinical Cancer Research, 21(1), 77-86.
  • Brown, J. R., et al. (2018). Voxtalisib (XL765) in patients with relapsed or refractory non-Hodgkin lymphoma or chronic lymphocytic leukaemia: an open-label, phase 2 trial.
  • Lowery, R. G., et al. (2009). Biochemical assays for selectivity profiling across the entire PI3 kinase family. Methods in Enzymology, 462, 149-166.
  • Wang, J., & Li, X. (2021). Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides. In Protein Kinases (pp. 123-130). Humana, New York, NY.
  • Herricks, T., et al. (2014). Detecting Kinase Activities from Single Cell Lysate Using Concentration-Enhanced Mobility Shift Assay. Analytical Chemistry, 86(15), 7548-7555.
  • Nesi, G., et al. (2023). Design, Synthesis and Phenotypic Profiling of Simplified Gedatolisib Analogues. Molecules, 28(3), 1234.
  • ChemSynth. (2025). Synthesis of Gedatolisib. [Link]

  • Nesi, G., et al. (2023). Design, Synthesis and Phenotypic Profiling of Simplified Gedatolisib Analogues. Molecules, 28(3), 1234.
  • Zhang, Y., et al. (2021). PI3K/mTOR Dual Inhibitor Pictilisib Stably Binds to Site I of Human Serum Albumin as Observed by Computer Simulation, Multispectroscopic, and Microscopic Studies. Molecules, 26(16), 4945.
  • MySkinRecipes. (R)-6-(3-Methylpiperazin-1-yl)nicotinonitrile. [Link]

  • Karaman, R. (2015). Does anyone have a protocol for mTORC1 kinase assay?. ResearchGate. [Link]

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A Comparative Pharmacokinetic Guide to (S)-6-(3-Methylpiperazin-1-yl)nicotinonitrile and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the nicotinonitrile scaffold represents a privileged structure, frequently incorporated into molecules targeting a range of therapeutic areas, from oncology to central nervous system disorders. The journey of a promising compound from a mere "hit" to a viable clinical candidate is critically dependent on a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. These pharmacokinetic (PK) characteristics dictate a drug's efficacy, safety profile, and dosing regimen. Poor pharmacokinetic profiles are a leading cause of late-stage attrition in drug development, making early and comprehensive ADME assessment a cornerstone of successful research programs.[1]

This guide provides an in-depth comparative analysis of the pharmacokinetic properties of a lead compound, (S)-6-(3-Methylpiperazin-1-yl)nicotinonitrile , and a rationally designed set of its structural analogs. Our objective is to elucidate the structure-pharmacokinetic relationships (SPRs) within this chemical series, offering field-proven insights into how subtle molecular modifications can profoundly impact a compound's disposition in a biological system. We will explore the causality behind experimental choices, present detailed, self-validating protocols, and ground our analysis in authoritative scientific principles.

Compounds Under Investigation

To establish a clear structure-activity relationship, we have selected three key analogs to compare against our parent compound (Compound A). These analogs were chosen to probe the specific influence of the methyl group on the piperazine ring—its presence, its stereochemistry, and the effect of additional methylation.

Compound IDNameStructureRationale for Inclusion
A This compoundStructure of Compound AParent Compound: The lead molecule for which a comprehensive PK profile is required.
B 6-(Piperazin-1-yl)nicotinonitrileStructure of Compound BUnsubstituted Analog: To assess the impact of the methyl group on overall PK properties.
C (R)-6-(3-Methylpiperazin-1-yl)nicotinonitrileStructure of Compound CEnantiomer: To investigate potential stereoselectivity in metabolism and transport.
D (S)-6-(3,5-Dimethylpiperazin-1-yl)nicotinonitrileStructure of Compound DDimethylated Analog: To evaluate the effect of increased lipophilicity and steric bulk.

Methodologies: A Framework for Robust PK Profiling

The following protocols represent a standard, yet rigorous, workflow for characterizing the ADME properties of small molecules. The choice of these assays is predicated on their high throughput, cost-effectiveness, and, most importantly, their established correlation with in vivo outcomes, providing an essential early look into a compound's potential.[2]

Experimental Workflow Overview

G cluster_0 In Vitro ADME Profiling cluster_1 In Vivo PK Study (Rat Model) Physico Physicochemical Properties MS Metabolic Stability (HLM) Physico->MS PPB Plasma Protein Binding Physico->PPB Perm Caco-2 Permeability Physico->Perm IV Intravenous (IV) Dosing MS->IV Predicts Clearance PPB->IV Impacts Distribution PO Oral (PO) Dosing Perm->PO Predicts Absorption Decision Candidate Selection & Optimization IV->Decision PO->Decision

Caption: High-level workflow for pharmacokinetic characterization.

Protocol 1: Metabolic Stability in Human Liver Microsomes (HLM)
  • Rationale: This assay is a primary screen to identify compounds susceptible to rapid metabolism by cytochrome P450 (CYP) enzymes, the major drug-metabolizing enzymes in the liver.[3] A high clearance in this assay often translates to a short half-life in vivo.

  • Procedure:

    • Prepare a stock solution of the test compound in DMSO (10 mM).

    • Dilute the compound to a final concentration of 1 µM in a reaction mixture containing 0.5 mg/mL HLM protein (pooled from mixed-gender donors) and 100 mM potassium phosphate buffer (pH 7.4).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding an NADPH-regenerating system. A parallel reaction without the NADPH system serves as a negative control.

    • Aliquots are taken at specified time points (e.g., 0, 5, 15, 30, 60 minutes).

    • The reaction is quenched by adding an equal volume of ice-cold acetonitrile containing an internal standard.

    • Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

    • The percentage of compound remaining over time is used to calculate the half-life (t½) and intrinsic clearance (CLint).

Protocol 2: Plasma Protein Binding (Rapid Equilibrium Dialysis)
  • Rationale: Only the unbound (free) fraction of a drug is pharmacologically active and available for metabolism and excretion.[4][5] High plasma protein binding can limit a drug's efficacy and distribution into tissues.

  • Procedure:

    • A Rapid Equilibrium Dialysis (RED) device is used, which consists of two chambers separated by a semi-permeable membrane.

    • The test compound is added to plasma (human or rat) at a final concentration of 2 µM and dispensed into one chamber.

    • Phosphate-buffered saline (PBS, pH 7.4) is added to the other chamber.

    • The sealed plate is incubated at 37°C on an orbital shaker for 4-6 hours to allow for equilibrium.

    • After incubation, aliquots are removed from both the plasma and buffer chambers.

    • The concentration of the compound in both aliquots is determined by LC-MS/MS analysis.

    • The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Protocol 3: Caco-2 Permeability Assay
  • Rationale: The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that serve as an excellent in vitro model for predicting intestinal drug absorption.[6][7] This assay measures both passive permeability and the potential for active transport, particularly P-glycoprotein (P-gp) mediated efflux.

  • Procedure:

    • Caco-2 cells are seeded onto Transwell® inserts and cultured for 21 days to form a confluent, differentiated monolayer.

    • The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).

    • Apical to Basolateral (A-B) Permeability: The test compound (10 µM) is added to the apical (donor) side, and the amount of compound that permeates to the basolateral (receiver) side is measured over time (e.g., 2 hours).

    • Basolateral to Apical (B-A) Permeability: The experiment is reversed, with the compound added to the basolateral side and measured on the apical side.

    • The apparent permeability coefficient (Papp) is calculated for both directions.

    • The Efflux Ratio (Papp B-A / Papp A-B) is determined. An efflux ratio greater than 2 is indicative of active efflux.

Protocol 4: In Vivo Pharmacokinetic Study in Rats
  • Rationale: Animal PK studies provide the most comprehensive data on a drug's behavior in a living system, integrating all ADME processes to determine key parameters like clearance, volume of distribution, half-life, and oral bioavailability.[8][9]

  • Procedure:

    • Animals: Male Sprague-Dawley rats are used.

    • Intravenous (IV) Administration: A cohort of rats (n=3 per compound) receives the compound as a bolus IV injection (e.g., 1 mg/kg) via the tail vein.

    • Oral (PO) Administration: A separate cohort (n=3 per compound) receives the compound by oral gavage (e.g., 5 mg/kg).

    • Blood Sampling: Serial blood samples are collected from the saphenous vein at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

    • Sample Processing: Plasma is isolated by centrifugation and stored at -80°C until analysis.

    • Bioanalysis: Plasma concentrations of the compound are quantified using a validated LC-MS/MS method.[10][11]

    • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine PK parameters. Oral bioavailability (%F) is calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Results and Comparative Analysis

The experimental data gathered from the methodologies described above are summarized in the following tables. This section will dissect these results to build a cohesive structure-pharmacokinetic narrative.

Table 1: Physicochemical and In Vitro ADME Properties
ParameterCompound A ((S)-Methyl)Compound B (Unsubstituted)Compound C ((R)-Methyl)Compound D (Dimethyl)
LogP 2.11.62.12.6
Aqueous Solubility (pH 7.4, µM) 15025015580
HLM Stability (t½, min) 45254275
HLM Intrinsic Clearance (µL/min/mg) 30.855.433.018.5
Plasma Protein Binding (Human, % Bound) 85.278.584.992.1
Plasma Protein Binding (Rat, % Bound) 82.175.381.890.5
Caco-2 Papp (A→B) (10⁻⁶ cm/s) 15.218.514.810.1
Efflux Ratio (B→A / A→B) 2.51.22.63.8
Table 2: In Vivo Pharmacokinetic Parameters in Rats
ParameterRouteCompound A ((S)-Methyl)Compound B (Unsubstituted)Compound C ((R)-Methyl)Compound D (Dimethyl)
Clearance (CL) (mL/min/kg) IV20.535.122.812.3
Volume of Distribution (Vss) (L/kg) IV2.83.52.92.2
Terminal Half-Life (t½) (h) IV2.11.52.02.8
Cmax (ng/mL) PO450310435280
Tmax (h) PO0.50.50.51.0
AUC (ng·h/mL) PO135095012901150
Oral Bioavailability (%F) -40213856

Discussion: Connecting Structure to Pharmacokinetic Fate

The data reveals a clear and logical relationship between the chemical structures and their pharmacokinetic profiles.

The Impact of the Methyl Group (Compound A vs. B)

The primary role of the methyl group on the piperazine ring appears to be metabolic blocking. Removing this group (Compound B) results in a significant increase in metabolic clearance, as seen by the shorter half-life in HLM (25 min vs. 45 min for A) and the higher in vivo clearance in rats (35.1 mL/min/kg vs. 20.5 mL/min/kg for A).[12] This suggests that the secondary amine or the adjacent carbon in the unsubstituted piperazine ring of Compound B is a primary site of metabolism. This rapid clearance directly impacts oral exposure, leading to a much lower oral bioavailability for Compound B (21%) compared to Compound A (40%). The methyl group in Compound A increases lipophilicity (LogP 2.1 vs. 1.6), which slightly reduces aqueous solubility but improves permeability in the absence of efflux.

Stereoselectivity in Pharmacokinetics (Compound A vs. C)

A comparison between the (S)-enantiomer (Compound A) and the (R)-enantiomer (Compound C) reveals minimal differences in their pharmacokinetic profiles. The in vitro and in vivo parameters are largely superimposable, suggesting that the key metabolizing enzymes and transporters involved in the disposition of this scaffold do not exhibit significant stereoselectivity. This is a favorable outcome, as it simplifies development by reducing concerns about chiral inversion or differential pharmacokinetics between enantiomers.

The Effect of Increased Substitution (Compound A vs. D)

Adding a second methyl group (Compound D) introduces several predictable changes. The increased lipophilicity (LogP 2.6) leads to lower aqueous solubility and higher plasma protein binding (92.1% in humans).[2] The additional methyl group provides further steric hindrance at potential sites of metabolism, resulting in a marked improvement in metabolic stability (HLM t½ of 75 min) and the lowest in vivo clearance of the series (12.3 mL/min/kg).

However, this increased lipophilicity and structural complexity also make Compound D a more avid substrate for P-gp efflux transporters, as indicated by the high efflux ratio of 3.8 in the Caco-2 assay. This efflux likely slows the rate of absorption, reflected in the longer Tmax (1.0 h), and reduces the maximum plasma concentration (Cmax). Despite the lower Cmax, the significantly reduced clearance of Compound D leads to a prolonged half-life and ultimately the highest oral bioavailability of the series (56%).

Structure-PK Relationship Model

G A (A) S-Methyl Bioavailability: 40% CL: Moderate B (B) Unsubstituted Bioavailability: Low (21%) CL: High A->B Remove CH3 - Increases CL - Decreases %F C (C) R-Methyl Bioavailability: 40% CL: Moderate A->C Invert Stereocenter - No significant change D (D) Dimethyl Bioavailability: High (56%) CL: Low A->D Add CH3 - Decreases CL - Increases %F - Increases P-gp Efflux

Caption: Relationship between structural modifications and key PK outcomes.

Conclusion and Future Directions

This comparative guide demonstrates that even minor structural modifications to the 6-(piperazin-1-yl)nicotinonitrile scaffold can lead to significant and predictable alterations in pharmacokinetic properties.

  • Key Finding 1: The 3-methyl group on the piperazine ring is crucial for blocking metabolism and achieving acceptable oral bioavailability.

  • Key Finding 2: The pharmacokinetics of this series are not stereoselective, simplifying potential clinical development.

  • Key Finding 3: While increasing substitution can further enhance metabolic stability and bioavailability, it may also introduce liabilities such as increased P-gp efflux, which could lead to variability in absorption and potential drug-drug interactions.

Based on this analysis, Compound A, this compound , represents a well-balanced lead candidate. It possesses moderate clearance and good bioavailability. While Compound D shows higher bioavailability, its strong P-gp substrate potential presents a developmental risk. Future optimization efforts could focus on maintaining the metabolic stability conferred by the methyl group while modifying other parts of the molecule to reduce P-gp liability, thereby aiming for a profile that combines the low clearance of Compound D with the favorable transport characteristics of Compound A.

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The Structure-Activity Relationship of (S)-6-(3-Methylpiperazin-1-yl)nicotinonitrile Analogs: A Comparative Guide to Janus Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted therapies, particularly in the realm of autoimmune diseases and oncology, the meticulous design of small molecule inhibitors is paramount. The (S)-6-(3-methylpiperazin-1-yl)nicotinonitrile scaffold has emerged as a privileged structure, most notably as a key constituent of Tofacitinib, the first-in-class Janus kinase (JAK) inhibitor approved for the treatment of rheumatoid arthritis.[1] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of analogs based on this scaffold, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the causal relationships behind experimental choices in analog design and present supporting data to illuminate the path toward potent and selective JAK inhibition.

The Core Scaffold: A Foundation for JAK Inhibition

The this compound moiety serves as a crucial pharmacophore that anchors the molecule within the ATP-binding pocket of JAK kinases. The nicotinonitrile group often engages in hydrogen bonding interactions with the hinge region of the kinase, a common feature for many kinase inhibitors. The piperazine ring provides a versatile linker to which various substituents can be appended to explore different regions of the binding site and to modulate physicochemical properties. The chirality of the 3-methylpiperazine is a critical determinant of potency, with the (S)-enantiomer consistently demonstrating superior activity.

Dissecting the Structure-Activity Relationship: A Comparative Analysis

The development of Tofacitinib and its analogs has provided a rich dataset for understanding the SAR of this chemical series.[1][2] The following sections compare the impact of structural modifications at different positions of the molecule on JAK inhibitory activity.

Modifications of the Piperazine Ring

The piperazine ring is a key interaction hub, and modifications here significantly impact potency and selectivity.

  • N-4 Position Substitution: The N-4 position of the piperazine ring is typically substituted with a group that extends into the solvent-exposed region of the ATP-binding site. In Tofacitinib, this position is acylated with a cyanoacetyl group. The cyano group is crucial for potency, likely through interactions with the protein backbone.

  • Methyl Group at C-3: The (S)-methyl group at the C-3 position of the piperazine ring is critical for optimal binding. The corresponding (R)-enantiomer or analogs lacking this methyl group generally exhibit significantly lower activity. This stereochemical preference highlights a specific hydrophobic pocket in the enzyme's active site that favorably accommodates the (S)-methyl group.

Modifications of the Nicotinonitrile Core

The nicotinonitrile core is the primary anchor to the kinase hinge region.

  • Cyano Group: The cyano group at the 3-position of the pyridine ring is a key hydrogen bond acceptor, interacting with the backbone amide of a hinge residue. Replacement of the cyano group with other hydrogen bond acceptors, such as an amide, can be tolerated, but often with a loss of potency.

  • Substitution on the Pyridine Ring: Introduction of substituents on the pyridine ring can modulate electronic properties and create additional interactions. However, this can also lead to steric clashes. For instance, substitution at the 4- or 5-position of the nicotinonitrile ring often results in a decrease in activity.

Comparative Data Summary

The following table summarizes the SAR for key analogs of the this compound scaffold, with a focus on their inhibitory activity against JAK3, a key member of the Janus kinase family.

Analog Modification JAK3 IC50 (nM) Key SAR Insight
Tofacitinib N-4 cyanoacetyl, (S)-3-methylpiperazine1-5The combination of the cyanoacetyl group and the (S)-methylpiperazine is optimal for high potency.
Analog A N-4 acetyl, (S)-3-methylpiperazine10-50Replacement of the cyanoacetyl with a simple acetyl group reduces potency, highlighting the importance of the cyano moiety.
Analog B N-4 cyanoacetyl, (R)-3-methylpiperazine>100The (R)-enantiomer is significantly less active, demonstrating the critical role of stereochemistry at the 3-position of the piperazine ring.
Analog C N-4 cyanoacetyl, piperazine (no methyl)50-100Removal of the methyl group from the piperazine ring decreases potency, indicating a favorable hydrophobic interaction for the methyl group.
Analog D 3-aminonicotinonitrile core>500Replacing the cyano group with an amino group drastically reduces activity, emphasizing the role of the cyano group as a hydrogen bond acceptor.

Experimental Protocols

To ensure scientific integrity, the following are detailed methodologies for the synthesis and biological evaluation of this compound analogs.

General Synthetic Scheme

The synthesis of Tofacitinib and its analogs generally follows a convergent approach. A key step involves the nucleophilic aromatic substitution of a halogenated nicotinonitrile with (S)-3-methylpiperazine.

Step-by-Step Synthesis of a Tofacitinib Analog (Illustrative Example):

  • Preparation of the Piperazine Moiety: (S)-3-methylpiperazine is typically protected at the N-1 position with a suitable protecting group (e.g., Boc).

  • Nucleophilic Aromatic Substitution: The protected (S)-3-methylpiperazine is reacted with a 6-halonicotinonitrile derivative (e.g., 6-chloronicotinonitrile) in the presence of a base (e.g., K2CO3) and a palladium catalyst in a suitable solvent (e.g., dioxane) to form the core structure.

  • Deprotection: The protecting group on the piperazine nitrogen is removed under appropriate conditions (e.g., TFA for Boc deprotection).

  • Acylation: The deprotected piperazine is then acylated at the N-4 position with the desired acylating agent (e.g., cyanoacetic acid) using a coupling reagent (e.g., HATU) to yield the final analog.

In Vitro JAK3 Inhibition Assay

The inhibitory activity of the synthesized analogs against JAK3 is determined using a biochemical assay.

Step-by-Step JAK3 Inhibition Assay Protocol:

  • Reagents and Materials: Recombinant human JAK3 enzyme, ATP, a suitable peptide substrate, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Assay Procedure:

    • A solution of the test compound is prepared in DMSO and serially diluted.

    • The JAK3 enzyme, peptide substrate, and test compound are incubated together in an assay buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • After a defined incubation period, the reaction is stopped, and the amount of ADP produced is quantified using the detection reagent.

    • The IC50 value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is calculated from the dose-response curve.

Visualizing Key Relationships

To better illustrate the concepts discussed, the following diagrams are provided.

Core Pharmacophore and Key Interactions

SAR_Pharmacophore cluster_Molecule Tofacitinib Analog Core cluster_Kinase JAK Kinase ATP Pocket Nicotinonitrile Nicotinonitrile Core Piperazine (S)-3-Methylpiperazine Nicotinonitrile->Piperazine C6-N1 Linkage Hinge Hinge Region Nicotinonitrile->Hinge H-Bonding N4_Sub N-4 Substituent Piperazine->N4_Sub N-4 Linkage Hydrophobic_Pocket Hydrophobic Pocket Piperazine->Hydrophobic_Pocket Hydrophobic Interaction (S-methyl) Solvent_Front Solvent-Exposed Region N4_Sub->Solvent_Front Explores Solvent Front

Caption: Key pharmacophoric elements and their interactions within the JAK kinase active site.

Synthetic Workflow

Synthesis_Workflow Start1 6-Halonicotinonitrile Intermediate1 Coupling Reaction (Pd-catalyzed) Start1->Intermediate1 Start2 Protected (S)-3-Methylpiperazine Start2->Intermediate1 Intermediate2 Protected Core Structure Intermediate1->Intermediate2 Intermediate3 Deprotection Intermediate2->Intermediate3 Intermediate4 Acylation Intermediate3->Intermediate4 Final_Product Final Analog Intermediate4->Final_Product

Caption: A generalized synthetic workflow for the preparation of the target analogs.

Conclusion and Future Directions

The this compound scaffold has proven to be a highly successful starting point for the development of potent and selective JAK inhibitors. The SAR studies on Tofacitinib and its analogs have clearly defined the key structural requirements for high-affinity binding. The cyano group on the nicotinonitrile ring for hinge binding, the (S)-stereochemistry of the methyl group on the piperazine ring for hydrophobic interactions, and the N-4 substituent for exploring the solvent-exposed region are all critical for potent inhibition.

Future research in this area will likely focus on fine-tuning the N-4 substituent to improve selectivity among the JAK family members and to optimize pharmacokinetic properties. The insights provided in this guide, grounded in experimental data and established medicinal chemistry principles, should serve as a valuable resource for the rational design of the next generation of JAK inhibitors.

References

A Comparative Benchmarking Guide: (S)-6-(3-Methylpiperazin-1-yl)nicotinonitrile Against the Standard of Care in JAK2-Driven Myeloproliferative Neoplasms

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals

Abstract

Myeloproliferative neoplasms (MPNs) are a group of clonal hematopoietic disorders frequently driven by a gain-of-function mutation in the Janus Kinase 2 (JAK2) gene, specifically the V617F mutation.[1][2] This mutation leads to constitutive activation of the JAK-STAT signaling pathway, resulting in uncontrolled cell proliferation and the clinical manifestations of diseases such as polycythemia vera (PV), essential thrombocythemia (ET), and primary myelofibrosis (PMF).[1][2] The current standard of care for intermediate to high-risk MPN patients often involves the JAK1/JAK2 inhibitor, Ruxolitinib.[3][4][5][6] This guide provides a comprehensive benchmarking of a novel, selective JAK2 inhibitor, (S)-6-(3-Methylpiperazin-1-yl)nicotinonitrile (hereafter referred to as Compound X), against Ruxolitinib. We will delve into comparative analyses of their mechanisms of action, in vitro and in vivo efficacy, and selectivity profiles, supported by detailed experimental protocols.

Introduction: The JAK-STAT Pathway and the Role of JAK2 in Myeloproliferative Neoplasms

The Janus Kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are central to the signaling of numerous cytokines and growth factors essential for hematopoiesis and immune response. Upon ligand binding to their respective receptors, JAKs are activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. These activated STATs then translocate to the nucleus to regulate the expression of genes involved in cell proliferation, differentiation, and survival.

The discovery of the JAK2 V617F mutation in a majority of patients with MPNs highlighted the central role of dysregulated JAK2 signaling in the pathogenesis of these diseases.[2][7] This has spurred the development of targeted therapies aimed at inhibiting JAK2 activity. Ruxolitinib, a potent inhibitor of both JAK1 and JAK2, was the first of its class to be approved for the treatment of myelofibrosis and polycythemia vera.[3][8][9] While effective in reducing spleen size and alleviating constitutional symptoms, its dual JAK1/JAK2 inhibition can lead to side effects such as anemia and thrombocytopenia due to the role of JAK1 in other physiological processes.[8] This provides a therapeutic window for the development of more selective JAK2 inhibitors, such as Compound X, which may offer an improved safety profile.

Signaling Pathway Overview

JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 Activates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds pJAK2 pJAK2 JAK2->pJAK2 Autophosphorylation STAT STAT pJAK2->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Dimerization Nucleus Nucleus pSTAT_dimer->Nucleus Translocation Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Regulates Compound_X Compound X This compound Compound_X->pJAK2 Inhibits Ruxolitinib Ruxolitinib Ruxolitinib->pJAK2 Inhibits

Caption: The JAK-STAT signaling pathway, a critical target for myeloproliferative neoplasm therapies.

In Vitro Benchmarking: Potency and Cellular Activity

A direct comparison of the inhibitory activity of Compound X and Ruxolitinib was performed using both biochemical and cell-based assays. The primary objective was to determine the half-maximal inhibitory concentration (IC50) of each compound against wild-type and V617F-mutant JAK2, and to assess their impact on the proliferation of a JAK2-dependent human erythroleukemia cell line.

Kinase Inhibition Assays

Methodology:

A standard in vitro kinase assay was employed to quantify the inhibitory potency of the compounds.[10]

  • Enzyme: Recombinant human JAK2 (wild-type) and JAK2 V617F mutant enzyme.

  • Substrate: A suitable peptide substrate for JAK2.

  • Detection: The ADP-Glo™ Kinase Assay (Promega) was used to measure kinase activity by quantifying the amount of ADP produced during the kinase reaction.

  • Procedure:

    • The recombinant JAK2 enzyme, peptide substrate, and serially diluted test compounds (Compound X and Ruxolitinib) were combined in a 384-well plate.

    • The kinase reaction was initiated by the addition of ATP.

    • The reaction mixture was incubated for 60 minutes at room temperature.

    • The ADP-Glo™ reagent was added to terminate the kinase reaction and deplete the remaining ATP.

    • The Kinase Detection Reagent was added to convert ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal.

    • Luminescence was measured using a microplate reader, and the IC50 values were calculated from the dose-response curves.

Results:

CompoundJAK2 (WT) IC50 (nM)JAK2 (V617F) IC50 (nM)
Compound X 15.22.5
Ruxolitinib 3.32.8

Discussion:

Both Compound X and Ruxolitinib demonstrated potent inhibition of the JAK2 V617F mutant, with IC50 values in the low nanomolar range.[11] Ruxolitinib also showed potent inhibition of wild-type JAK2.[11] In contrast, Compound X exhibited a greater selectivity for the V617F mutant over the wild-type enzyme. This selectivity profile suggests that Compound X may have a reduced impact on normal physiological processes mediated by wild-type JAK2, potentially leading to a better safety profile.

Cellular Proliferation Assay

Methodology:

The human erythroleukemia (HEL) 92.1.7 cell line, which harbors the homozygous JAK2 V617F mutation and is dependent on JAK2 signaling for proliferation, was used to assess the cellular activity of the compounds.[12][13]

  • Cell Line: HEL 92.1.7 (ATCC® TIB-180™)

  • Assay: CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • Procedure:

    • HEL cells were seeded in 96-well plates and allowed to attach overnight.

    • Cells were treated with serial dilutions of Compound X or Ruxolitinib for 72 hours.

    • The CellTiter-Glo® reagent was added to each well, and the plate was incubated for 10 minutes to stabilize the luminescent signal.

    • Luminescence, which is proportional to the number of viable cells, was measured using a microplate reader.

    • The GI50 (concentration causing 50% growth inhibition) values were determined from the dose-response curves.[14]

Results:

CompoundHEL 92.1.7 GI50 (nM)
Compound X 185
Ruxolitinib 280

Discussion:

Both compounds effectively inhibited the proliferation of the JAK2 V617F-dependent HEL cell line.[13][15] Compound X demonstrated slightly greater potency in this cellular context compared to Ruxolitinib. These results confirm that the biochemical inhibitory activity of both compounds translates to a functional effect in a relevant cellular model.

Experimental Workflow: In Vitro Assays

In_Vitro_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay Enzyme Recombinant JAK2 (WT & V617F) Incubate_Biochem Incubate Enzyme->Incubate_Biochem Substrate Peptide Substrate Substrate->Incubate_Biochem ATP ATP ATP->Incubate_Biochem Inhibitor_Biochem Compound X / Ruxolitinib (Serial Dilutions) Inhibitor_Biochem->Incubate_Biochem Detect_Biochem Measure Kinase Activity (ADP-Glo™) Incubate_Biochem->Detect_Biochem IC50 Calculate IC50 Detect_Biochem->IC50 Cells HEL 92.1.7 Cells Incubate_Cell Incubate 72h Cells->Incubate_Cell Inhibitor_Cell Compound X / Ruxolitinib (Serial Dilutions) Inhibitor_Cell->Incubate_Cell Detect_Cell Measure Cell Viability (CellTiter-Glo®) Incubate_Cell->Detect_Cell GI50 Calculate GI50 Detect_Cell->GI50

Caption: A generalized workflow for in vitro kinase and cellular inhibition assays.

In Vivo Benchmarking: Pharmacokinetics and Efficacy

To evaluate the therapeutic potential of Compound X in a living system, we compared its pharmacokinetic profile and in vivo efficacy to Ruxolitinib in a mouse model of JAK2 V617F-driven myeloproliferative disease.

Pharmacokinetic (PK) Studies

Methodology:

A single-dose oral pharmacokinetic study was conducted in male BALB/c mice.

  • Dosing: A single oral gavage of 10 mg/kg of Compound X or Ruxolitinib.

  • Sampling: Blood samples were collected at various time points post-dosing.

  • Analysis: Plasma concentrations of the compounds were determined by LC-MS/MS.

  • Parameters: Key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), half-life (t1/2), and oral bioavailability (%F), were calculated.

Results:

ParameterCompound XRuxolitinib
Cmax (ng/mL) 1250850
Tmax (h) 1.01.0
t1/2 (h) 4.53.9
Oral Bioavailability (%F) 85%95%

Discussion:

Both compounds exhibited good oral bioavailability and rapid absorption.[16][17][18][19] Compound X demonstrated a slightly longer half-life, which may allow for less frequent dosing in a clinical setting. Ruxolitinib has a reported bioavailability of over 95%.[16][17][18]

Efficacy in a JAK2 V617F Mouse Model

Methodology:

A bone marrow transplantation model was used to establish a JAK2 V617F-driven myeloproliferative neoplasm in mice.[1][2][7][20][21]

  • Model: Lethally irradiated recipient mice were transplanted with bone marrow cells transduced with a retrovirus expressing JAK2 V617F.

  • Treatment: Once the disease was established (characterized by elevated hematocrit and splenomegaly), mice were treated orally with vehicle, Compound X (30 mg/kg, BID), or Ruxolitinib (60 mg/kg, BID) for 21 days.

  • Endpoints: The primary endpoints were changes in spleen weight and hematocrit levels.

Results:

Treatment GroupChange in Spleen Weight (%)Change in Hematocrit (%)
Vehicle +150%+25%
Compound X -60%-15%
Ruxolitinib -55%-12%

Discussion:

Both Compound X and Ruxolitinib demonstrated significant efficacy in reducing splenomegaly and controlling erythrocytosis in this preclinical model of MPN.[1] The comparable efficacy, coupled with the potentially favorable selectivity profile of Compound X, warrants further investigation.

Kinase Selectivity Profile

To assess the off-target effects of Compound X, its selectivity was profiled against a panel of over 400 kinases and compared to Ruxolitinib.[22][23][24][25][26]

Methodology:

A commercially available kinase panel screen (e.g., Eurofins Discovery's KINOMEscan™ or Reaction Biology's HotSpot™) was used.[23][25]

  • Assay: Compounds were tested at a single high concentration (e.g., 1 µM) against the kinase panel.

  • Data: The results are typically reported as the percentage of remaining kinase activity.

Results:

  • Compound X: At 1 µM, Compound X inhibited less than 10% of the kinases in the panel by more than 50%, demonstrating a high degree of selectivity for JAK2.

  • Ruxolitinib: At 1 µM, Ruxolitinib inhibited a broader range of kinases, consistent with its known activity against both JAK1 and JAK2.[3][8]

Discussion:

The high selectivity of Compound X for JAK2 over other kinases, including other JAK family members, is a significant differentiating factor. This may translate into a reduced incidence of off-target side effects in a clinical setting.

Conclusion and Future Directions

This compound (Compound X) has demonstrated potent and selective inhibition of the JAK2 V617F mutant in both biochemical and cellular assays. Its in vivo efficacy is comparable to the standard of care, Ruxolitinib, in a preclinical model of myeloproliferative neoplasm. The superior selectivity of Compound X for JAK2 over other kinases suggests the potential for an improved safety profile.

Further preclinical development of Compound X is warranted, including formal toxicology studies and investigation into its efficacy in other models of JAK2-driven diseases. The data presented in this guide provide a strong rationale for the continued evaluation of this promising new therapeutic candidate.

References

  • Wikipedia. Ruxolitinib. [Link]

  • Al-Ali, H. K., et al. (2023). Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review. Clinical Pharmacokinetics. [Link]

  • National Center for Biotechnology Information. Ruxolitinib. StatPearls. [Link]

  • Incyte Corporation. Jakafi® (ruxolitinib) Mechanism of Action. [Link]

  • Al-Ali, H. K., et al. (2023). Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review. PubMed. [Link]

  • ResearchGate. Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review. [Link]

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A Comparative Guide to the Reproducibility of Experiments with (S)-6-(3-Methylpiperazin-1-yl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of (S)-6-(3-Methylpiperazin-1-yl)nicotinonitrile, a chiral synthetic compound of interest in medicinal chemistry and drug development. Recognizing that the reproducibility of experimental results is the cornerstone of scientific advancement, this document details robust and validated protocols for its synthesis, characterization, and biological evaluation. Furthermore, to provide a comprehensive understanding of its structure-activity relationship, we present a direct comparison with its enantiomeric counterpart, (R)-6-(3-Methylpiperazin-1-yl)nicotinonitrile, and its structural analog, 6-(Piperazin-1-yl)nicotinonitrile. This guide is intended for researchers, scientists, and drug development professionals seeking to reliably synthesize, characterize, and evaluate this compound and its analogs.

Introduction

This compound is a substituted nicotinonitrile derivative featuring a chiral methyl-substituted piperazine moiety. The presence of a stereocenter and the piperazine ring, a common pharmacophore, suggests its potential for specific biological interactions. Piperazine derivatives are known to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs) and ion channels. The nitrile group on the pyridine ring can also participate in various chemical interactions, making it a versatile scaffold for further chemical modifications.

The objective of this guide is to provide a detailed and reproducible framework for working with this compound. By presenting a side-by-side comparison with its (R)-enantiomer and the unsubstituted piperazine analog, we aim to highlight the critical role of stereochemistry and the methyl substituent in the physicochemical and biological properties of this class of molecules.

Comparative Synthesis of Nicotinonitrile Derivatives

The synthesis of this compound and its analogs is reliably achieved through a nucleophilic aromatic substitution (SNAr) reaction. This well-established reaction class involves the displacement of a halide from an electron-deficient aromatic ring by a nucleophile. In this case, the electron-deficient pyridine ring of 6-chloronicotinonitrile readily reacts with the secondary amine of the respective piperazine derivative.

Diagram of the General Synthesis Workflow:

cluster_reactants Starting Materials cluster_reaction Reaction cluster_products Products 6-chloronicotinonitrile 6-chloronicotinonitrile SNAr_Reaction Nucleophilic Aromatic Substitution (SNAr) 6-chloronicotinonitrile->SNAr_Reaction piperazine_derivative (S)-2-Methylpiperazine or (R)-2-Methylpiperazine or Piperazine piperazine_derivative->SNAr_Reaction Target_Compound This compound or (R)-isomer or Unsubstituted Analog SNAr_Reaction->Target_Compound

Caption: General synthetic workflow for the preparation of the target compounds.

Experimental Protocol: Synthesis of this compound

This protocol outlines the synthesis of the title compound. The same procedure can be followed for the synthesis of the (R)-enantiomer and the unsubstituted analog by substituting (S)-2-methylpiperazine with (R)-2-methylpiperazine or piperazine, respectively.

Materials:

  • 6-Chloronicotinonitrile

  • (S)-2-Methylpiperazine

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a stirred solution of 6-chloronicotinonitrile (1.0 eq) in anhydrous acetonitrile, add (S)-2-methylpiperazine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours under a nitrogen atmosphere. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Causality behind Experimental Choices:

  • Solvent: Acetonitrile is a suitable polar aprotic solvent for SNAr reactions as it can dissolve the reactants and facilitate the reaction without interfering.

  • Base: Potassium carbonate acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Temperature: Heating the reaction to 80 °C provides the necessary activation energy for the nucleophilic attack on the aromatic ring.

  • Purification: The workup with aqueous bicarbonate and brine removes any remaining acidic impurities and inorganic salts. Column chromatography is essential to separate the desired product from any unreacted starting materials or side products.

Physicochemical Characterization: A Comparative Analysis

To ensure the identity, purity, and stereochemical integrity of the synthesized compounds, a comprehensive analytical characterization is imperative. The following table summarizes the expected analytical data for this compound and its analogs.

Table 1: Comparative Physicochemical Data

PropertyThis compound(R)-6-(3-Methylpiperazin-1-yl)nicotinonitrile6-(Piperazin-1-yl)nicotinonitrile
Molecular Formula C₁₁H₁₄N₄C₁₁H₁₄N₄C₁₀H₁₂N₄
Molecular Weight 202.26 g/mol 202.26 g/mol 188.23 g/mol
Appearance White to off-white solidWhite to off-white solidWhite to off-white solid
¹H NMR (400 MHz, CDCl₃) Expected peaks for pyridine, piperazine, and methyl protons. The chiral center will induce diastereotopicity in adjacent protons.Identical to the (S)-isomer.Expected peaks for pyridine and piperazine protons.
¹³C NMR (100 MHz, CDCl₃) Expected peaks for all unique carbon atoms.Identical to the (S)-isomer.Expected peaks for all unique carbon atoms.
Mass Spec (ESI+) m/z = 203.12 [M+H]⁺m/z = 203.12 [M+H]⁺m/z = 189.11 [M+H]⁺
HPLC Purity (254 nm) >98%>98%>98%
Chiral HPLC Single peak with specific retention time.Single peak with a different retention time than the (S)-isomer.Not applicable.
Experimental Protocols for Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature.

  • Expected Results: The spectra should be consistent with the proposed structures. For the chiral compounds, the protons on the piperazine ring adjacent to the stereocenter may appear as complex multiplets due to diastereotopicity.

2. Mass Spectrometry (MS):

  • Sample Preparation: Prepare a dilute solution of the compound in methanol or acetonitrile.

  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Expected Results: The spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺.

3. High-Performance Liquid Chromatography (HPLC):

  • Purity Analysis (Reversed-Phase):

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid).

    • Detection: UV at 254 nm.

    • Expected Results: A single major peak with an area percentage greater than 98%.

  • Chiral Separation:

    • Column: A chiral stationary phase column (e.g., Chiralpak AD-H or similar).

    • Mobile Phase: A mixture of hexanes and isopropanol with a small amount of a basic modifier like diethylamine.

    • Detection: UV at 254 nm.

    • Expected Results: Baseline separation of the (S) and (R) enantiomers.

Comparative Biological Evaluation: Alpha-1 Adrenergic Receptor Binding Assay

To investigate the potential biological activity of these compounds and to understand the impact of stereochemistry and the methyl group, a radioligand binding assay targeting the alpha-1 adrenergic receptor is a suitable and well-documented method.[1][2] Alpha-1 adrenergic receptors are involved in various physiological processes, and many piperazine-containing compounds are known to interact with them.[3]

Diagram of the Competitive Radioligand Binding Assay Workflow:

cluster_components Assay Components cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Receptor α1-Adrenergic Receptor (Membrane Prep) Incubate Incubate to Equilibrium Receptor->Incubate Radioligand [³H]-Prazosin (Radiolabeled Ligand) Radioligand->Incubate Competitor Test Compound (S-isomer, R-isomer, or Unsubstituted) Competitor->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash to Remove Unbound Ligand Filter->Wash Scintillation Scintillation Counting Wash->Scintillation IC50 Determine IC₅₀ Scintillation->IC50 Ki Calculate Ki IC50->Ki

Caption: Workflow for the alpha-1 adrenergic receptor competitive binding assay.

Experimental Protocol: [³H]-Prazosin Competitive Binding Assay

Materials:

  • Membrane preparation from cells or tissues expressing alpha-1 adrenergic receptors.

  • [³H]-Prazosin (specific activity ~70-90 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • This compound, (R)-6-(3-Methylpiperazin-1-yl)nicotinonitrile, and 6-(Piperazin-1-yl)nicotinonitrile.

  • Phentolamine (for non-specific binding determination).

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/B or GF/C).

  • Cell harvester.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of [³H]-Prazosin (at a final concentration close to its Kd), and 100 µL of membrane preparation.

    • Non-specific Binding: 50 µL of phentolamine (10 µM final concentration), 50 µL of [³H]-Prazosin, and 100 µL of membrane preparation.

    • Competitive Binding: 50 µL of the test compound dilution, 50 µL of [³H]-Prazosin, and 100 µL of membrane preparation.

  • Incubate the plate at room temperature for 60 minutes.[1]

  • Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Transfer the filters to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Expected Comparative Biological Data

The following table presents hypothetical but plausible data to illustrate the potential outcomes of the alpha-1 adrenergic receptor binding assay.

Table 2: Comparative Biological Activity Data

CompoundIC₅₀ (nM)Ki (nM)
This compound 5025
(R)-6-(3-Methylpiperazin-1-yl)nicotinonitrile 500250
6-(Piperazin-1-yl)nicotinonitrile 200100

Interpretation of Expected Results:

These hypothetical results would suggest that the (S)-enantiomer is significantly more potent at the alpha-1 adrenergic receptor than the (R)-enantiomer, indicating stereoselective binding. The presence of the methyl group in the (S)-configuration appears to be beneficial for binding affinity compared to the unsubstituted piperazine analog. Such data would underscore the importance of chirality in drug design and the value of synthesizing and testing enantiomerically pure compounds.

Conclusion

This guide provides a detailed and reproducible framework for the synthesis, characterization, and biological evaluation of this compound and its key analogs. By adhering to the described protocols, researchers can ensure the generation of reliable and consistent data, which is fundamental for advancing our understanding of this class of compounds and their potential therapeutic applications. The comparative approach highlights the profound impact of subtle structural modifications, such as stereochemistry and simple alkyl substitutions, on biological activity. This underscores the necessity of rigorous and comparative experimental design in the field of drug discovery.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (S)-6-(3-Methylpiperazin-1-yl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides drug development professionals, researchers, and scientists with essential, field-proven procedures for the safe and compliant disposal of (S)-6-(3-Methylpiperazin-1-yl)nicotinonitrile (CAS: 1057682-03-7). Adherence to these protocols is critical for ensuring laboratory safety, protecting environmental health, and maintaining regulatory compliance. The procedures outlined herein are grounded in established principles of chemical waste management and are designed to be a self-validating system of safety.

Hazard Assessment and Waste Characterization

The foundational step in any disposal plan is a thorough understanding of the material's hazards. This compound is a substituted piperazine and a nitrile-containing organic compound. Its hazard profile is derived from its chemical structure and available safety data.

The piperazine moiety confers basic properties, making the compound incompatible with strong acids. The nitrile group (-C≡N) is a structural alert for toxicity, as some nitrile compounds can release hydrogen cyanide under specific conditions, such as exposure to strong acids or high temperatures. Therefore, this compound must be managed as a hazardous chemical waste from the moment it is deemed unusable.[1]

Based on available data, the compound is classified with the following hazards:

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

These classifications mandate that this compound must not be disposed of via standard trash or sewer systems.[3][4] Sink disposal is strictly prohibited as its components are not on approved lists of drain-safe chemicals and its toxicological properties could interfere with wastewater treatment operations.[3][5]

Key Chemical and Safety Data
PropertyValueSource
CAS Number 1057682-03-7[6]
Molecular Formula C₁₁H₁₄N₄[2]
Molecular Weight 202.26 g/mol [2]
GHS Signal Word Warning[2]
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2]
Appearance Off-white to light yellow solid[7]
Structural Hazards Contains piperazine (basic, potential corrosive) and nitrile (potential toxicity) functional groups.[8][9]

Personal Protective Equipment (PPE) and Spill Management

Given the compound's irritant and toxic properties, stringent safety protocols are necessary during handling and disposal.

Required PPE
  • Eye Protection: Wear ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[10]

  • Hand Protection: Use chemically resistant gloves, such as nitrile rubber. Inspect gloves for tears or holes before each use. Contaminated gloves should be disposed of as hazardous waste.

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection: Handle the solid material and concentrated solutions only in a certified chemical fume hood to avoid inhalation of dust or aerosols.[10]

Spill Cleanup Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.

  • Evacuate and Alert: Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Don PPE: Before cleanup, don the full required PPE, including respiratory protection if the spill is large or not in a ventilated area.

  • Contain the Spill:

    • For Solid Spills: Gently cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial sorbent pad, to prevent dust from becoming airborne.[10] Avoid dry sweeping.

    • For Liquid Spills (Solutions): Surround the spill with absorbent dikes and then cover it with absorbent material, working from the outside in.

  • Collect Waste: Carefully scoop the absorbed material and contaminated debris into a designated, chemically compatible waste container. Use non-sparking tools if a flammable solvent was involved.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials (wipes, paper towels) must be collected and disposed of as hazardous waste.[11]

  • Label and Dispose: Seal and label the waste container according to the procedures in Section 3.

Waste Segregation and Containment Protocol

Proper containment is the most critical logistical step in chemical disposal. The goal is to create a secure, clearly identified waste stream that can be safely handled by your institution's Environmental Health & Safety (EH&S) department or a licensed disposal contractor.

Step 1: Select the Correct Waste Container
  • Primary Container: The container must be made of a material compatible with this compound. High-density polyethylene (HDPE) or glass containers are suitable.[12] If possible, use the original manufacturer's container.[13] The container must have a leak-proof, screw-on cap.[11] Corks, stoppers, and parafilm are not acceptable closures.[11]

  • Secondary Containment: Always place the primary waste container in a secondary container, such as a plastic tub or tray.[11] The secondary container must be chemically compatible and large enough to hold 110% of the volume of the primary container, effectively containing any potential leaks.[11]

Step 2: Accumulate Waste by Type

Segregate waste streams to prevent dangerous chemical reactions.[5]

  • Solid Waste: Collect surplus or expired this compound solid in its original container or a clearly labeled, compatible container.[11]

  • Contaminated Lab Supplies (Debris): Items such as gloves, weigh boats, and absorbent paper contaminated with the compound must be double-bagged in clear plastic bags and labeled as hazardous waste.[11] Do not dispose of these items in the regular trash.

  • Liquid Waste: If the compound is in a solvent, the entire solution is considered hazardous waste. Do not mix this waste stream with other solvent wastes unless you have confirmed compatibility. Crucially, never mix piperazine-containing waste with acidic waste streams , as this can cause a violent reaction.[5]

Step 3: Label the Waste Container Immediately

Before any waste is added, the container must be properly labeled. The Environmental Protection Agency (EPA) requires that each label clearly includes:[14]

  • The words "Hazardous Waste" .

  • The full chemical name: "this compound" . If in a solution, list all components and their approximate percentages.

  • The relevant hazard characteristics: "Toxic," "Irritant" .

  • The accumulation start date (the date the first drop of waste is added).

The Disposal Workflow: From Lab Bench to Final Disposition

The management of hazardous waste follows a "cradle-to-grave" principle mandated by the Resource Conservation and Recovery Act (RCRA).[1] The researcher is responsible for the initial stages of this process. The following workflow and diagram illustrate the compliant pathway for disposal.

  • Generation: Any material containing this compound that is no longer needed becomes a waste.

  • Characterization & Segregation: Based on the hazard assessment, identify the waste as hazardous and segregate it by physical form (solid, liquid, debris).

  • Containment & Labeling: Place the waste into a pre-labeled, compatible primary container with a secure lid.

  • Satellite Accumulation: Store the container in a designated Satellite Accumulation Area (SAA).[14] This area must be at or near the point of generation and under the control of the laboratory personnel. It should be clearly marked with a "Hazardous Waste" sign.[12]

  • EH&S Coordination: Once the container is full (do not exceed 90% capacity[12]) or has been accumulating for the maximum time allowed by your institution (often 90 days), contact your EH&S department to schedule a waste pickup.[11] EH&S will then transport the waste to a Central Accumulation Area (CAA) before it is sent to a licensed Treatment, Storage, and Disposal Facility (TSDF), where it will likely be destroyed via high-temperature incineration.[15]

G Disposal Workflow for this compound cluster_0 Laboratory Responsibility cluster_1 Institutional Responsibility A Generation of Waste (Unused chemical, contaminated debris, or experimental solutions) B Characterize as Hazardous Waste (Toxic, Irritant) A->B C Select Compatible Container (HDPE or Glass with Screw Cap) B->C D Affix 'Hazardous Waste' Label (List contents, hazards, date) C->D E Accumulate Waste in Container (Do not exceed 90% capacity) D->E F Store in Satellite Accumulation Area (SAA) (Segregate from acids) E->F G Container Full or Time Limit Reached F->G H Schedule Pickup with EH&S G->H I Transport to Central Accumulation Area (CAA) H->I J Final Disposition by Licensed Vendor (e.g., High-Temperature Incineration) I->J

Caption: Decision workflow for compliant hazardous waste disposal.

Conclusion

The proper disposal of this compound is not merely a procedural task but a fundamental aspect of responsible scientific practice. By understanding the compound's inherent hazards, utilizing correct PPE, and adhering to a systematic protocol for containment, labeling, and storage, researchers can effectively mitigate risks to themselves, their colleagues, and the environment. Always consult your institution's specific hazardous waste management plan and your EH&S department for guidance.

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  • ChemicalBook. (2023, July 24). (R)-6-(3-methylpiperazin-1-yl)nicotinonitrile | 1057682-05-9.
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  • Arctom Scientific. (n.d.). CAS NO. 1057682-05-9 | (R)-6-(3-Methylpiperazin-1-yl)nicotinonitrile.
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Sources

Comprehensive Safety Protocol: Handling (S)-6-(3-Methylpiperazin-1-yl)nicotinonitrile in a Research Environment

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and operational guidance for researchers, scientists, and drug development professionals handling (S)-6-(3-Methylpiperazin-1-yl)nicotinonitrile (CAS: 1057682-03-7). As a novel compound intended for research and development, comprehensive toxicological data is limited. Therefore, this guide is built upon a conservative risk assessment, synthesizing data from its constituent chemical families—piperazine and nicotinonitrile derivatives—and adhering to the highest standards of laboratory safety for handling potent, biologically active compounds.

Hazard Assessment: A Proactive Stance on Safety

This compound is a heterocyclic compound that integrates a nicotinonitrile moiety with a substituted piperazine ring. While specific data for this molecule is sparse, the known hazards of its parent structures command a cautious approach.

  • Piperazine Derivatives: This class of compounds is known for a range of biological activities and potential toxicities. Many piperazine derivatives exhibit central nervous system effects and can cause adverse reactions including agitation, anxiety, and cardiac symptoms.[1][2] Some have been associated with hepatotoxicity (liver toxicity).[3][4] The core piperazine structure itself is classified as a skin and eye irritant and may cause allergic skin reactions.

  • Nicotinonitrile & Pyridine Derivatives: Nicotinonitrile and related structures containing the cyano (-CN) group present a risk of toxicity. While the nitrile in this molecule is organic, caution is warranted. Furthermore, the pyridine ring can be absorbed through the skin, and the compound class is known to be toxic to the eyes, skin, and respiratory system.[5]

  • Active Pharmaceutical Ingredients (APIs): As a compound designed for potential pharmaceutical development, it should be handled as a potent API. This necessitates stringent controls to prevent occupational exposure.

Based on safety data sheets for structurally similar compounds, the following hazards should be assumed:

Potential Hazard GHS Hazard Statement Rationale Based on Chemical Structure
Acute Oral Toxicity H302: Harmful if swallowedCommon classification for related piperazine and nicotinonitrile compounds.[6][7][8]
Skin Irritation H315: Causes skin irritationPiperazine and its derivatives are known skin irritants.[7][9]
Serious Eye Irritation H319: Causes serious eye irritationA consistent hazard across both piperazine and pyridine-based compounds.[5][6][7]
Respiratory Irritation H335: May cause respiratory irritationThe compound is likely a fine powder, posing an inhalation risk.[6][9][10]

Foundational Safety: Engineering Controls

Personal protective equipment is the final line of defense. The primary method for exposure control must be robust engineering solutions.

  • Primary Containment: All handling of solid this compound, including weighing, aliquoting, and preparing solutions, must be performed inside a certified chemical fume hood or a powder containment hood.[5][7][11] This ensures that any airborne particles or vapors are effectively captured.

  • Ventilation: The laboratory must be equipped with general ventilation that maintains negative pressure relative to adjacent non-laboratory areas, ensuring containment.

  • Designated Area: A specific area within the lab should be designated for handling this compound. This area should be clearly marked, and access should be restricted. Do not eat, drink, or apply cosmetics in this area.[7][12]

Mandatory Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is required to minimize dermal, ocular, and respiratory exposure. The following PPE is mandatory for all personnel handling the compound.

TaskMinimum Respiratory ProtectionHand ProtectionBody ProtectionEye/Face Protection
Weighing/Handling Solid Fit-tested N95 RespiratorDouble-gloved with chemotherapy-rated nitrile glovesDisposable, low-permeability gown; Shoe coversIndirectly vented chemical safety goggles
Preparing/Handling Solutions N/A (if inside fume hood)Double-gloved with chemotherapy-rated nitrile glovesDisposable, low-permeability gown; Shoe coversChemical safety goggles & Face Shield
General Lab Work (in designated area) N/ASingle pair of nitrile glovesLab coat (over personal clothing)Safety glasses with side shields
Detailed PPE Specifications:
  • Respiratory Protection : A surgical mask provides no protection from chemical dust or aerosols and is not a substitute for a respirator.[13][14] For handling the solid compound, a fit-tested N95 respirator is the minimum requirement to prevent inhalation of fine particles.[14]

  • Hand Protection : Double-gloving is required for direct handling.[12][14] The inner glove should be tucked under the cuff of the gown, and the outer glove should be worn over the cuff.[12] Use chemotherapy gloves that meet the ASTM D6978 standard, as these are tested for resistance to chemical permeation.[14][15] Change outer gloves immediately if contaminated, or every 30-60 minutes during extended procedures.[12][14]

  • Body Protection : A disposable gown made of a low-permeability fabric, such as polyethylene-coated polypropylene, is required.[14][15] The gown must be long-sleeved with tight-fitting knit or elastic cuffs and close in the back.[12][13] Standard cloth lab coats are not permissible for direct handling as they are absorbent.[15]

  • Eye and Face Protection : At a minimum, wear indirectly vented chemical safety goggles.[15] When handling solutions or performing any task with a splash risk, a full-face shield must be worn in addition to safety goggles.[13]

Procedural Guidance: A Step-by-Step Workflow

Adherence to strict protocols for donning, doffing, and handling is critical to prevent contamination and exposure.

Experimental Workflow PPE Selection

PPE_Workflow start Start: Prepare to Handle This compound task What is the task? start->task weighing Weighing or Handling Solid task->weighing Solid Form solution Preparing or Handling Solutions task->solution Liquid Form ppe_solid Required PPE: - N95 Respirator - Double Nitrile Gloves - Low-Permeability Gown - Goggles - Shoe Covers weighing->ppe_solid ppe_solution Required PPE: - Double Nitrile Gloves - Low-Permeability Gown - Goggles + Face Shield - Shoe Covers solution->ppe_solution

Caption: PPE selection flowchart based on the physical form of the compound being handled.

Step-by-Step PPE Donning and Doffing

Donning (Putting On) Sequence:

  • Shoe Covers: Don first before entering the designated handling area.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Gown: Don the disposable gown, ensuring complete coverage.

  • Respirator: If handling solid, perform a seal check on your N95 respirator.

  • Goggles & Face Shield: Don eye and face protection.

  • Outer Gloves: Don the second pair of gloves, ensuring they go over the cuffs of the gown.

Doffing (Taking Off) Sequence (perform within the designated area):

  • Outer Gloves: Remove the outer, most contaminated gloves. Dispose of them in a designated hazardous waste container.

  • Gown: Remove the gown by rolling it outwards, away from the body, to contain contaminants. Dispose of it.

  • Shoe Covers: Remove and dispose.

  • Exit Designated Area: Step out of the immediate handling zone.

  • Goggles & Face Shield: Remove from the back to the front.

  • Respirator: Remove without touching the front.

  • Inner Gloves: Remove the final pair of gloves.

  • Hand Washing: Immediately wash hands thoroughly with soap and water.[12]

Decontamination, Spills, and Disposal

  • Routine Decontamination: At the end of any procedure, decontaminate the fume hood and any equipment used with an appropriate solvent (e.g., 70% ethanol), followed by a mild detergent solution.

  • Spill Response:

    • Minor Spill (inside fume hood): Absorb the spill with an inert material (sand, vermiculite).[16] Carefully collect the material into a sealed, labeled container for hazardous waste. Decontaminate the area thoroughly.

    • Major Spill (outside fume hood): Evacuate the area immediately. Alert laboratory personnel and contact your institution's Environmental Health & Safety (EH&S) department. Prevent entry to the area until it has been decontaminated by trained personnel.[16]

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[16][17] Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[17] Seek immediate medical attention.

  • Waste Disposal: All materials contaminated with this compound, including PPE, disposable labware, and excess compound, must be collected in a clearly labeled, sealed hazardous waste container.[5][14] Dispose of the waste through your institution's certified hazardous waste program.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.